Product packaging for 2'-Deoxyribose-1'-phosphate(Cat. No.:CAS No. 17210-42-3)

2'-Deoxyribose-1'-phosphate

Cat. No.: B099291
CAS No.: 17210-42-3
M. Wt: 214.11 g/mol
InChI Key: KBDKAJNTYKVSEK-PYHARJCCSA-N
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Description

2'-Deoxyribose-1'-phosphate (also known as 2-deoxy-α-D-ribose 1-phosphate) is a critical biochemical intermediate with significant utility in enzymatic synthesis and metabolic studies . It plays an essential role in the nucleotide salvage pathways, specifically in purine and pyrimidine metabolism, where it serves as a glycosyl donor for the enzymatic synthesis of 2'-deoxynucleosides . Researchers utilize this compound as a key starting material for the enzymatic production of various modified nucleosides, facilitated by enzymes such as purine nucleoside phosphorylase (PNP) . Its involvement is also highlighted in the pentose phosphate pathway and other core metabolic pathways . The compound is provided as a high-purity solid, suitable for biochemical applications. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O7P B099291 2'-Deoxyribose-1'-phosphate CAS No. 17210-42-3

Properties

CAS No.

17210-42-3

Molecular Formula

C5H11O7P

Molecular Weight

214.11 g/mol

IUPAC Name

[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O7P/c6-2-4-3(7)1-5(11-4)12-13(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+,5?/m0/s1

InChI Key

KBDKAJNTYKVSEK-PYHARJCCSA-N

SMILES

C1C(C(OC1OP(=O)(O)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O

Canonical SMILES

C1C(C(OC1OP(=O)(O)O)CO)O

Other CAS No.

17210-42-3

physical_description

Solid

Synonyms

2-deoxy-alpha-D-ribose 1-phosphate
2-deoxyribose 1-phosphate
2-deoxyribose 1-phosphate, (alpha-D-erythro)-isomer
2-deoxyribose 1-phosphate, (beta-D-erythro)-isome

Origin of Product

United States

Foundational & Exploratory

The Discovery of 2'-Deoxyribose-1'-phosphate: A Cornerstone of Nucleic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Foundational Discovery of a Key Metabolic Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of 2'-deoxyribose-1'-phosphate as a key intermediate in the salvage pathway of nucleosides was a pivotal moment in the understanding of nucleic acid metabolism. This technical guide delves into the historical discovery of this crucial molecule, with a particular focus on the seminal work of Herman Kalckar and Morris Friedkin. We will explore the enzymatic reactions that govern its synthesis and degradation, the experimental methodologies employed in its initial isolation and characterization, and its central role in the biosynthesis of deoxyribonucleosides. This paper aims to provide a comprehensive resource for researchers in biochemistry, pharmacology, and drug development by presenting the foundational knowledge that underpins many modern therapeutic strategies targeting nucleotide metabolism.

Introduction: The Dawn of Understanding Nucleoside Metabolism

In the mid-20th century, the intricate pathways governing the synthesis and breakdown of nucleic acids were largely uncharted territory. While the structure of DNA was yet to be elucidated, scientists were beginning to unravel the metabolism of its constituent nucleosides. A critical breakthrough in this field was the discovery of enzymatic phosphorolysis, a process analogous to the well-established phosphorolytic cleavage of glycogen. This discovery laid the groundwork for identifying the key intermediates that shuttle sugar moieties for the synthesis of new nucleosides, a process now known as the salvage pathway. At the heart of the deoxyribonucleoside salvage pathway lies this compound, a transient but essential molecule.

The Pioneering Work of Herman Kalckar: Discovery of Nucleoside Phosphorylase

The story of this compound begins with the foundational work of Herman Kalckar on purine nucleoside phosphorylase (PNP). In the 1940s, Kalckar demonstrated that the enzymatic cleavage of purine nucleosides, such as inosine and guanosine, was not a simple hydrolysis but rather a phosphorolysis.[1] This meant that in the presence of inorganic phosphate, the glycosidic bond of the nucleoside was cleaved to yield a purine base and a phosphorylated sugar, which he identified as ribose-1-phosphate.

This reversible reaction, catalyzed by nucleoside phosphorylase, was a paradigm shift in understanding nucleoside metabolism. It established that ribose-1-phosphate was the activated form of ribose used in the enzymatic synthesis of ribonucleosides.

The Identification and Isolation of this compound by Morris Friedkin

Building upon Kalckar's discovery, Morris Friedkin, in 1950, turned his attention to the metabolism of deoxyribonucleosides. He successfully demonstrated the enzymatic synthesis of this compound and, in a landmark achievement, isolated it in a crystalline form. This was the first definitive identification and characterization of this crucial intermediate.

Enzymatic Synthesis and Isolation

Friedkin utilized thymidine phosphorylase, an enzyme that specifically acts on pyrimidine deoxyribonucleosides, to catalyze the phosphorolysis of thymidine. The reaction yielded thymine and this compound. The isolation of this labile sugar phosphate was a significant challenge, which Friedkin overcame through a meticulous purification process.

Experimental Protocols of the Era

The methodologies employed by these early researchers were foundational and highlight the analytical techniques available at the time. Below are detailed protocols based on their publications.

Enzymatic Synthesis of this compound

This protocol is adapted from the work of Friedkin and Kalckar.

Materials:

  • Thymidine

  • Potassium phosphate buffer (pH 7.5)

  • Thymidine phosphorylase (partially purified from horse liver)

  • Trichloroacetic acid (TCA)

  • Activated carbon (Norit)

  • Ethanol

Procedure:

  • A reaction mixture containing thymidine and potassium phosphate buffer was prepared.

  • The reaction was initiated by the addition of a partially purified preparation of thymidine phosphorylase.

  • The mixture was incubated at 37°C.

  • The reaction was stopped by the addition of cold trichloroacetic acid to precipitate the protein.

  • The protein was removed by centrifugation.

  • The supernatant, containing this compound, thymine, and unreacted thymidine, was collected.

Isolation and Purification of this compound

This protocol is based on the method described by Friedkin for the isolation of the crystalline salt of this compound.

Materials:

  • Supernatant from the enzymatic synthesis

  • Barium acetate solution

  • Ethanol

  • Dowex-1 anion-exchange resin

Procedure:

  • The TCA in the supernatant was neutralized.

  • Barium acetate was added to precipitate the phosphate-containing compounds, including this compound, as their barium salts.

  • The barium salt precipitate was collected by centrifugation and washed with ethanol.

  • The barium salt was then dissolved and passed through a Dowex-1 anion-exchange column to separate this compound from other phosphorylated compounds.

  • The fraction containing this compound was eluted and further purified by repeated precipitation steps.

  • The final product was crystallized as the barium salt.

Quantitative Analysis

The concentration of this compound was determined by measuring the amount of acid-labile phosphate. This was achieved by hydrolyzing the ester linkage in acid and then quantifying the released inorganic phosphate using the Fiske-Subbarow method. The deoxyribose content was determined using the Dische diphenylamine reaction, which gives a characteristic blue color with deoxysugars.

Quantitative Data from Early Studies

The following table summarizes the key quantitative findings from the early research on this compound.

ParameterValueReference
Enzymatic Synthesis of 2'-Deoxyribose-1-Phosphate
SubstrateThymidineFriedkin, 1950
EnzymeThymidine PhosphorylaseFriedkin, 1950
pH Optimum~7.5Friedkin, 1950
Equilibrium Constant (Keq)Favors nucleoside synthesisKalckar, 1947
Properties of Isolated 2'-Deoxyribose-1-Phosphate
FormCrystalline Barium SaltFriedkin, 1950
Purity (based on P and deoxyribose content)>95%Friedkin, 1950
Acid Lability (release of inorganic phosphate)Complete hydrolysis in 1N H₂SO₄ at 100°C for 10 minFriedkin, 1950

Signaling Pathways and Experimental Workflows

The discovery of this compound was crucial in defining the nucleoside salvage pathway. This pathway allows cells to recycle nucleobases and deoxyribose moieties from the degradation of DNA.

The Nucleoside Salvage Pathway

The following diagram illustrates the central role of this compound in the salvage of pyrimidine deoxyribonucleosides.

Nucleoside_Salvage_Pathway cluster_products Thymidine Thymidine Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase dR1P 2'-Deoxyribose-1-Phosphate dUMP dUMP Pi Pi Pi->Thymine dR1P->dUMP Deoxyribose- phosphate aldolase

Caption: Role of this compound in the pyrimidine salvage pathway.

Experimental Workflow for the Isolation of this compound

The following diagram outlines the key steps in the experimental workflow used by Friedkin to isolate this compound.

Isolation_Workflow Start Enzymatic Reaction Mixture (Thymidine, Pi, Thymidine Phosphorylase) TCA_Precipitation TCA Precipitation of Protein Start->TCA_Precipitation Centrifugation1 Centrifugation TCA_Precipitation->Centrifugation1 Supernatant1 Supernatant Collection Centrifugation1->Supernatant1 Barium_Precipitation Barium Acetate Precipitation Supernatant1->Barium_Precipitation Centrifugation2 Centrifugation Barium_Precipitation->Centrifugation2 Barium_Salt Barium Salt of dR-1-P (crude) Centrifugation2->Barium_Salt Ion_Exchange Anion-Exchange Chromatography (Dowex-1) Barium_Salt->Ion_Exchange Elution Elution Ion_Exchange->Elution Crystallization Crystallization Elution->Crystallization Final_Product Crystalline Barium Salt of 2'-Deoxyribose-1-Phosphate Crystallization->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Significance and Modern Perspectives

The discovery of this compound and the enzymes that metabolize it had profound implications for our understanding of DNA synthesis and repair. The salvage pathway, in which this molecule is a key player, is now recognized as a critical process in many organisms, allowing for the efficient reuse of DNA precursors.

For drug development professionals, the enzymes of the nucleoside salvage pathway, such as thymidine phosphorylase and purine nucleoside phosphorylase, have become important therapeutic targets. Inhibitors of these enzymes can modulate the levels of nucleosides and their derivatives, a strategy that has been successfully employed in cancer chemotherapy and antiviral therapies. The foundational knowledge of the discovery of this compound continues to inform and inspire the development of new therapeutic agents that target nucleotide metabolism.

Conclusion

The discovery of this compound by Morris Friedkin, built upon the pioneering work of Herman Kalckar, was a landmark in biochemical research. It not only unveiled a key intermediate in nucleic acid metabolism but also provided the conceptual framework for the entire nucleoside salvage pathway. The elegant experimental work of these early researchers, conducted with the limited tools of their time, laid a robust foundation that continues to support cutting-edge research in medicine and biotechnology today. This in-depth guide serves as a testament to their seminal contributions and as a valuable resource for the current generation of scientists.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biochemical Properties of 2'-Deoxyribose-1'-Phosphate

This guide provides a comprehensive overview of the core biochemical properties of this compound (dRib-1-P), an essential intermediate in nucleotide metabolism. The content covers its physicochemical characteristics, metabolic significance, enzymatic interactions, and detailed experimental methodologies for its study.

Introduction

This compound is a phosphorylated derivative of the pentose sugar deoxyribose, which forms the backbone of deoxyribonucleic acid (DNA).[1] As a central metabolite, it plays a pivotal role in the salvage pathways of purine and pyrimidine nucleosides, allowing cells to recycle nucleobases for the synthesis of new nucleotides. Its metabolism is tightly regulated by a class of enzymes known as nucleoside phosphorylases. Understanding the biochemical intricacies of dRib-1-P is crucial for research in cancer chemotherapy, antiviral drug development, and certain metabolic disorders.

Physicochemical Properties

2'-Deoxy-α-D-ribose 1-phosphate is the alpha anomer of the phosphorylated 2-deoxyribose sugar. Its chemical structure consists of a deoxyribose ring with a phosphate group attached to the anomeric carbon (C1'). This phosphate linkage is an ester bond.

PropertyValue
Molecular Formula C₅H₁₁O₇P
Molecular Weight 214.11 g/mol
IUPAC Name [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate
CAS Number 17210-42-3
Cellular Location Cytoplasm
Physical Description Solid

Source: PubChem CID 439287

A notable chemical property of this compound is its relative instability in neutral solutions. It is uniquely heat-labile at a neutral pH (around 7.4), a characteristic that is exploited in its specific measurement, as it remains stable when heated at a more alkaline pH of 10.[2]

Metabolic Role and Pathways

This compound is a key intermediate in the nucleoside salvage pathways . These pathways allow cells to conserve energy by recycling nucleobases from the degradation of DNA and RNA. The primary reactions involving dRib-1-P are reversible phosphorolysis reactions catalyzed by nucleoside phosphorylases.

Pyrimidine Salvage Pathway

In the pyrimidine salvage pathway, thymidine phosphorylase (TP) catalyzes the reversible reaction between thymidine (or deoxyuridine) and inorganic phosphate (Pi) to produce thymine (or uracil) and this compound.[3][4]

Thymidine + Pi ⇌ Thymine + this compound

This reaction is crucial for maintaining the homeostasis of thymidine in cells.[4] The dRib-1-P generated can then be converted to 2-deoxyribose-5-phosphate by the enzyme phosphopentomutase.[5]

Purine Salvage Pathway

Similarly, in the purine salvage pathway, purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorolysis of purine deoxyribonucleosides (e.g., deoxyguanosine, deoxyinosine) to yield the corresponding purine base and this compound.

Purine Deoxyribonucleoside + Pi ⇌ Purine Base + this compound

This reaction is central to purine metabolism and recycling.

Pyrimidine_Salvage_Pathway cluster_reaction1 Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Pi Pi Pi->TP Thymine Thymine dRib1P This compound PPM Phosphopentomutase dRib1P->PPM dRib5P 2'-Deoxyribose-5'-Phosphate Glycolysis Glycolysis/ Energy Production dRib5P->Glycolysis TP->Thymine TP->dRib1P PPM->dRib5P

Caption: Pyrimidine salvage pathway showing the formation of this compound.

Purine_Salvage_Pathway Deoxyguanosine Deoxyguanosine PNP Purine Nucleoside Phosphorylase (PNP) Deoxyguanosine->PNP Pi Pi Pi->PNP Guanine Guanine dRib1P This compound PPM Phosphopentomutase dRib1P->PPM dRib5P 2'-Deoxyribose-5'-Phosphate PNP->Guanine PNP->dRib1P PPM->dRib5P

Caption: Purine salvage pathway illustrating the role of this compound.

Key Enzymes and Quantitative Data

The metabolism of this compound is primarily governed by nucleoside phosphorylases. The kinetic and thermodynamic parameters of these enzymes are critical for understanding the flux through the salvage pathways.

Kinetic Parameters

The following table summarizes key kinetic parameters for human thymidine phosphorylase (hTP).

Substrate/ProductEnzymeParameterValue (µM)
ThymidineHuman TPK_m284 ± 55
Inorganic Phosphate (Pi)Human TPK_m5.8 ± 1.9
ThymineHuman TPK_m244 ± 69
This compoundHuman TPK_d90 ± 33

Source: Journal of Biological Chemistry

Note: For human thymidine phosphorylase, this compound acts as a non-competitive product inhibitor in the forward reaction (thymidine phosphorolysis).[6]

Thermodynamic Properties

The phosphorolysis of nucleosides is a thermodynamically controlled reversible reaction. The Gibbs free energy change (ΔG'°) determines the equilibrium position of the reaction.

ReactionΔG'° (kJ/mol) at 25°C, pH 9
Deoxyuridine + Pi ⇌ Uracil + dRib-1-P7.1 ± 0.3
Thymidine + Pi ⇌ Thymine + dRib-1-P8.4 ± 0.2
Deoxyadenosine + Pi ⇌ Adenine + dRib-1-P-1.7 ± 0.2
Deoxyguanosine + Pi ⇌ Guanine + dRib-1-P1.3 ± 0.1

Source: ResearchGate Scientific Diagram[6]

A positive ΔG'° indicates that the synthesis of the deoxyribonucleoside is favored at equilibrium under these conditions, while a negative value favors phosphorolysis.

Intracellular Concentration

Direct measurements of the intracellular concentration of this compound are scarce, likely due to its transient nature as a metabolic intermediate. Its concentration is expected to be very low. For context, the concentrations of major cellular nucleotides like ATP are maintained in the millimolar range (2-8 mM) in mammalian cells.[7] The concentration of ADP-ribose, a related signaling molecule, has been measured in the micromolar range (e.g., 44 ± 11 µM in Jurkat T-lymphocytes).[8] It is plausible that the concentration of dRib-1-P is significantly lower than these values, tightly regulated by the activity of upstream and downstream enzymes.

Experimental Protocols

Protocol for Quantification of this compound

This protocol is based on a coupled radioenzymatic and spectrophotometric assay that leverages the differential heat stability of dRib-1-P and ribose-1-phosphate (Rib-1-P).[2]

Objective: To determine the concentration of this compound in a biological sample.

Principle: The method relies on the observation that dRib-1-P is hydrolyzed when heated at pH 7.4, whereas both dRib-1-P and Rib-1-P are stable when heated at pH 10. A coupled enzyme reaction is used to convert the sugar phosphates into inosine and deoxyinosine, which can be quantified. The amount of dRib-1-P is determined by the difference between measurements taken after heating at pH 10 and pH 7.4.[2]

Materials:

  • Tissue extract (prepared by standard methods, e.g., perchloric acid extraction)

  • Heating block or water bath

  • pH meter

  • Spectrophotometer

  • Adenosine phosphorylase

  • Adenosine deaminase

  • Adenine (or radiolabeled adenine for radioenzymatic assay)

  • Buffers: pH 7.4 and pH 10.0

Procedure:

  • Sample Preparation: Divide the tissue extract into two aliquots (Sample A and Sample B).

  • Differential Heating:

    • Adjust the pH of Sample A to 10.0. Heat at 100°C for a specified time (e.g., 10 minutes). Cool on ice. This sample contains both dRib-1-P and Rib-1-P.

    • Adjust the pH of Sample B to 7.4. Heat at 100°C for the same duration. Cool on ice. In this sample, dRib-1-P is selectively hydrolyzed, leaving only Rib-1-P.[2]

  • Coupled Enzyme Reaction (performed on both Sample A and Sample B):

    • To each sample, add a reaction mixture containing buffer, adenine, adenosine phosphorylase, and adenosine deaminase.

    • Reaction 1 (Adenosine Phosphorylase):

      • dRib-1-P + Adenine ⇌ Deoxyadenosine + Pi

      • Rib-1-P + Adenine ⇌ Adenosine + Pi

    • Reaction 2 (Adenosine Deaminase):

      • Deoxyadenosine + H₂O → Deoxyinosine + NH₃

      • Adenosine + H₂O → Inosine + NH₃

  • Quantification:

    • Spectrophotometric Method: Measure the increase in absorbance at a specific wavelength corresponding to the formation of inosine/deoxyinosine.

    • Radioenzymatic Method: If using radiolabeled adenine, separate the resulting nucleosides (e.g., by HPLC or paper chromatography) and quantify the radioactivity in the deoxyinosine and inosine spots.

  • Calculation:

    • Measurement from Sample A gives the total amount of (dRib-1-P + Rib-1-P).

    • Measurement from Sample B gives the amount of Rib-1-P alone.

    • The concentration of this compound is calculated as: (Total from Sample A) - (Rib-1-P from Sample B).

Experimental_Workflow Start Tissue Extract Split Split into two aliquots Start->Split Heat_pH10 Adjust to pH 10 Heat to 100°C Split->Heat_pH10 Aliquot A Heat_pH7_4 Adjust to pH 7.4 Heat to 100°C Split->Heat_pH7_4 Aliquot B Result_pH10 Contains: dRib-1-P + Rib-1-P Heat_pH10->Result_pH10 Result_pH7_4 Contains: Rib-1-P only Heat_pH7_4->Result_pH7_4 Enzyme_Reaction1 Coupled Enzyme Reaction (Adenosine Phosphorylase + Adenosine Deaminase) Result_pH10->Enzyme_Reaction1 Enzyme_Reaction2 Coupled Enzyme Reaction (Adenosine Phosphorylase + Adenosine Deaminase) Result_pH7_4->Enzyme_Reaction2 Quantify1 Quantify (Deoxyinosine + Inosine) Enzyme_Reaction1->Quantify1 Quantify2 Quantify (Inosine) Enzyme_Reaction2->Quantify2 Calculate Calculate Difference: [Total] - [Inosine] = [Deoxyinosine] Quantify1->Calculate Total Quantify2->Calculate End dRib-1-P Concentration Calculate->End

Caption: Workflow for the quantification of this compound.

Conclusion

This compound is a fundamentally important, albeit transient, metabolite at the crossroads of nucleoside salvage. Its biochemical properties, particularly its role as a substrate and product in reactions catalyzed by thymidine phosphorylase and purine nucleoside phosphorylase, make it a key molecule in cellular homeostasis. The quantitative data on enzyme kinetics and reaction thermodynamics, combined with robust experimental protocols for its quantification, provide a solid foundation for further research. A deeper understanding of the regulation of dRib-1-P levels and the enzymes that control its fate will continue to inform the development of novel therapeutic strategies for a range of human diseases.

References

An In-depth Technical Guide to 2'-deoxyribose-1'-phosphate Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxyribose-1'-phosphate (dR-1P) is a critical intermediate in the bacterial nucleoside salvage pathway, positioned at the crossroads of deoxyribonucleoside catabolism and the central carbon metabolism. The metabolism of dR-1P is primarily governed by the enzymes encoded by the deo operon, which includes thymidine phosphorylase (DeoA), phosphopentomutase (DeoB), deoxyriboaldolase (DeoC), and purine nucleoside phosphorylase (DeoD). The coordinated expression and activity of these enzymes are tightly regulated, ensuring a balanced supply of precursors for DNA synthesis and repair, while also allowing the utilization of deoxyribonucleosides as a carbon and energy source. This guide provides a comprehensive overview of dR-1P metabolism in bacteria, with a focus on Escherichia coli, detailing the enzymatic reactions, kinetic parameters, regulatory mechanisms, and experimental protocols for studying this vital pathway. Understanding the intricacies of dR-1P metabolism offers potential avenues for the development of novel antimicrobial agents targeting bacterial nucleotide salvage.

Core Signaling and Metabolic Pathways

The catabolism of deoxyribonucleosides in bacteria converges on the formation of this compound. This central metabolite is then further processed by the enzymes of the deo operon to yield intermediates that can enter glycolysis. The key enzymatic steps are outlined below.

The deo Operon and its Encoded Enzymes

The deo operon in E. coli consists of four structural genes: deoC, deoA, deoB, and deoD. These genes encode the enzymes responsible for the catabolism of deoxyribonucleosides and the subsequent processing of the deoxyribose moiety.

  • DeoA (Thymidine Phosphorylase): Catalyzes the reversible phosphorolysis of thymidine to thymine and dR-1P.[1]

  • DeoD (Purine Nucleoside Phosphorylase): Catalyzes the reversible phosphorolysis of purine deoxyribonucleosides (e.g., deoxyadenosine, deoxyguanosine) to the corresponding purine base and dR-1P.[2]

  • DeoB (Phosphopentomutase): Catalyzes the isomerization of dR-1P to 2'-deoxyribose-5'-phosphate (dR-5P).

  • DeoC (Deoxyriboaldolase): Cleaves dR-5P into glyceraldehyde-3-phosphate and acetaldehyde.[3]

deo_operon_pathway cluster_nucleosides Deoxyribonucleosides cluster_products Products Thymidine Thymidine dR_1P This compound Thymidine->dR_1P DeoA (Thymidine Phosphorylase) Purine_Deoxyribonucleosides Purine Deoxyribonucleosides Purine_Deoxyribonucleosides->dR_1P DeoD (Purine Nucleoside Phosphorylase) G3P Glyceraldehyde-3-P Glycolysis Glycolysis G3P->Glycolysis Acetaldehyde Acetaldehyde dR_5P 2'-deoxyribose-5'-phosphate dR_1P->dR_5P DeoB (Phosphopentomutase) dR_5P->G3P DeoC (Deoxyriboaldolase) dR_5P->Acetaldehyde DeoC

Fig. 1: Core metabolic pathway of dR-1P in bacteria.
Regulation of the deo Operon

The expression of the deo operon is intricately regulated at the transcriptional level by two repressor proteins: DeoR and CytR. This dual control allows the cell to respond to the availability of nucleosides and maintain metabolic homeostasis.

  • DeoR Repressor: The deoR gene product, the DeoR repressor, binds to operator sites within the deo operon promoter region, inhibiting transcription. The inducer for DeoR is 2-deoxyribose-5-phosphate (dR-5P). When dR-5P levels rise, it binds to DeoR, causing a conformational change that prevents DeoR from binding to the operator, thus allowing transcription of the deo operon.

  • CytR Repressor: The CytR repressor provides an additional layer of regulation. CytR, in the absence of its inducer cytidine, binds to the deo operon promoter region and represses transcription.

deo_operon_regulation cluster_operon deo Operon deoC deoC deoA deoA deoB deoB deoD deoD Promoter Promoter Transcription Transcription Promoter->Transcription RNA Polymerase DeoR DeoR Repressor DeoR->Promoter Repression CytR CytR Repressor CytR->Promoter Repression dR_5P 2'-deoxyribose-5'-phosphate dR_5P->DeoR Inducer

Fig. 2: Regulation of the bacterial deo operon.

Quantitative Data Presentation

The kinetic parameters of the deo operon enzymes from Escherichia coli are summarized below. These values provide insight into the efficiency and substrate affinity of each enzyme in the dR-1P metabolic pathway.

Enzyme (Gene)SubstrateKm (µM)Vmax (µmol/min/mg)Kcat (s-1)
DeoA Thymidine180150138
2'-Deoxyuridine330130120
DeoB 2'-deoxyribose-1-phosphate13N/AN/A
ribose-1-phosphate43N/AN/A
DeoC 2-deoxy-D-ribose 5-phosphate230N/AN/A
DeoD Deoxyinosine180N/AN/A
Deoxyguanosine35N/AN/A
Deoxyadenosine70N/AN/A
Phosphate23020.8N/A
Adenosine2851.1N/A

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in dR-1P metabolism.

Assay for Thymidine Phosphorylase (DeoA) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of thymidine phosphorylase by monitoring the change in absorbance resulting from the conversion of thymidine to thymine.

deoA_assay_workflow start Start prep_reagents Prepare Reagents: - Phosphate Buffer - Thymidine Solution - Enzyme Extract start->prep_reagents mix_reactants Mix in Cuvette: - Phosphate Buffer - Thymidine Solution prep_reagents->mix_reactants equilibrate Equilibrate to 37°C mix_reactants->equilibrate add_enzyme Add Enzyme Extract equilibrate->add_enzyme measure_abs Monitor Absorbance at 290 nm add_enzyme->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Fig. 3: Workflow for DeoA activity assay.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Thymidine solution (2 mM in phosphate buffer)

  • Bacterial cell lysate or purified DeoA enzyme

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture containing 950 µL of potassium phosphate buffer and 50 µL of thymidine solution in a quartz cuvette.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10-50 µL of the enzyme preparation (cell lysate or purified enzyme) to the cuvette and mix immediately.

  • Monitor the decrease in absorbance at 290 nm for 5-10 minutes. The rate of decrease is proportional to the rate of thymidine phosphorolysis.

  • Calculate the enzyme activity based on the molar extinction coefficient difference between thymidine and thymine at 290 nm.

Assay for Phosphopentomutase (DeoB) Activity

This protocol outlines a coupled enzyme assay for determining phosphopentomutase activity. The production of dR-5P is coupled to the reaction of deoxyriboaldolase (DeoC), and the subsequent oxidation of NADH by lactate dehydrogenase is monitored spectrophotometrically.

deoB_assay_workflow start Start prep_reagents Prepare Reagents: - Tris-HCl Buffer - dR-1P Solution - NADH, ATP, PEP - Coupling Enzymes (DeoC, LDH, PK) - Enzyme Extract start->prep_reagents mix_reactants Mix all reagents except dR-1P prep_reagents->mix_reactants equilibrate Equilibrate to 37°C mix_reactants->equilibrate add_substrate Add dR-1P to initiate reaction equilibrate->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Fig. 4: Workflow for DeoB activity assay.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound (dR-1P) solution (10 mM)

  • NADH solution (10 mM)

  • ATP solution (50 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • Deoxyriboaldolase (DeoC)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Bacterial cell lysate or purified DeoB enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, ATP, PEP, and the coupling enzymes (DeoC, LDH, PK) in a cuvette.

  • Add the bacterial cell lysate or purified DeoB enzyme to the mixture.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding dR-1P solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Assay for Deoxyriboaldolase (DeoC) Activity

This protocol describes a coupled enzyme assay for deoxyriboaldolase. The glyceraldehyde-3-phosphate produced is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH being monitored.[4]

deoC_assay_workflow start Start prep_reagents Prepare Reagents: - Tris-HCl Buffer - dR-5P Solution - NADH - Coupling Enzymes (TPI, GDH) - Enzyme Extract start->prep_reagents mix_reactants Mix all reagents except dR-5P prep_reagents->mix_reactants equilibrate Equilibrate to 37°C mix_reactants->equilibrate add_substrate Add dR-5P to initiate reaction equilibrate->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Fig. 5: Workflow for DeoC activity assay.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 2'-deoxyribose-5'-phosphate (dR-5P) solution (10 mM)

  • NADH solution (10 mM)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Bacterial cell lysate or purified DeoC enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, TPI, and GDH in a cuvette.

  • Add the bacterial cell lysate or purified DeoC enzyme.

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding dR-5P solution.

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH.[4]

Assay for Purine Nucleoside Phosphorylase (DeoD) Activity

This protocol details a continuous spectrophotometric assay for purine nucleoside phosphorylase by measuring the formation of uric acid from inosine, a substrate for DeoD. The reaction is coupled with xanthine oxidase.

deoD_assay_workflow start Start prep_reagents Prepare Reagents: - Phosphate Buffer - Inosine Solution - Xanthine Oxidase - Enzyme Extract start->prep_reagents mix_reactants Mix all reagents except Inosine prep_reagents->mix_reactants equilibrate Equilibrate to 25°C mix_reactants->equilibrate add_substrate Add Inosine to initiate reaction equilibrate->add_substrate measure_abs Monitor Absorbance at 293 nm add_substrate->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Fig. 6: Workflow for DeoD activity assay.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Inosine solution (2 mM)

  • Xanthine oxidase

  • Bacterial cell lysate or purified DeoD enzyme

  • Spectrophotometer capable of measuring absorbance at 293 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and xanthine oxidase in a cuvette.

  • Add the bacterial cell lysate or purified DeoD enzyme.

  • Incubate at 25°C for 5 minutes.

  • Initiate the reaction by adding the inosine solution.

  • Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.

  • Calculate the enzyme activity using the molar extinction coefficient of uric acid.

Conclusion and Future Directions

The metabolic pathway of this compound is a cornerstone of bacterial nucleotide salvage and central carbon metabolism. The enzymes of the deo operon, through their coordinated and regulated activities, play a crucial role in bacterial survival and proliferation. A thorough understanding of this pathway, including the kinetic properties of its enzymes and the mechanisms of its regulation, is paramount for the development of novel therapeutic strategies. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate this pathway further. Future research should focus on obtaining a complete set of kinetic parameters for all deo operon enzymes across a range of bacterial species, which will be invaluable for comparative studies and for the rational design of specific inhibitors. Such inhibitors, by targeting this essential metabolic hub, hold the promise of becoming a new class of effective antimicrobial agents.

References

The Pivotal Role of 2'-Deoxyribose-1'-Phosphate in Archaeal Deoxyribonucleoside Salvage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic fate of 2'-deoxyribose-1'-phosphate (dR-1-P) in the domain Archaea, offering valuable insights for researchers, scientists, and drug development professionals. While archaeal metabolism is known for its diversity and unique enzymatic machinery, the pathways for deoxyribonucleoside salvage, and specifically the role of dR-1-P, are becoming increasingly understood. This document details the key enzymes, metabolic pathways, and experimental methodologies related to dR-1-P metabolism, with a particular focus on the hyperthermophilic archaeon Thermococcus kodakaraensis.

Introduction: The Central Role of this compound in Deoxyribonucleoside Catabolism

In the salvage pathways of nucleosides, deoxyribonucleosides are broken down by nucleoside phosphorylases to yield a free nitrogenous base and this compound. This initial step positions dR-1-P as a critical intermediate, linking the degradation of DNA building blocks to central carbon metabolism. The subsequent conversion of dR-1-P is essential for the cell to recover the carbon and energy stored in the deoxyribose moiety. In archaea, this process is facilitated by a unique set of enzymes adapted to often extreme environmental conditions.

Key Enzymes in Archaeal this compound Metabolism

The metabolic conversion of this compound in archaea is primarily a two-step process, channeling the deoxyribose sugar into glycolysis. The key enzymes involved are a phosphodeoxyribomutase and a deoxyribose-5-phosphate aldolase.

Archaeal Phosphodeoxyribomutase (Phosphopentomutase)

A structurally novel phosphopentomutase (PPM) has been identified and characterized in the hyperthermophilic archaeon Thermococcus kodakaraensis. This enzyme (UniProt ID: Q6I7B6) demonstrates phosphodeoxyribomutase activity, catalyzing the isomerization of this compound to 2'-deoxyribose-5'-phosphate.[1] This conversion is a crucial step, preparing the sugar phosphate for entry into the next stage of the catabolic pathway. Notably, this archaeal PPM exhibits high thermal stability, with an optimal temperature of 90°C.[1]

Archaeal 2'-Deoxyribose-5'-Phosphate Aldolase (DERA)

Following the isomerization to 2'-deoxyribose-5'-phosphate (dR-5-P), the carbon skeleton is cleaved by a 2-deoxyribose-5-phosphate aldolase (DERA). This enzyme catalyzes the reversible retro-aldol condensation of dR-5-P into glyceraldehyde-3-phosphate (G3P) and acetaldehyde. G3P can directly enter the glycolytic pathway, while acetaldehyde can be further metabolized. DERA homologues have been characterized in several archaea, including Thermococcus onnurineus and Pyrobaculum aerophilum, and they exhibit remarkable thermostability and resistance to high concentrations of acetaldehyde.[2][3]

Quantitative Data on Key Enzymes

The kinetic parameters of the key enzymes involved in this compound metabolism in archaea are summarized below. This data is essential for understanding the efficiency and regulation of this metabolic pathway.

EnzymeOrganismSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Optimal Temperature (°C)Optimal pHReference
Phosphopentomutase (PPM)Thermococcus kodakaraensis2-Deoxy-D-ribose 1-phosphate-210173907.5[1]
Phosphoglucomutase (PGMTk)Thermococcus kodakaraensis2-Deoxyribose 1-phosphate3.5 ± 0.8230 ± 26190 ± 2090-[4]
2-Deoxyribose-5-phosphate Aldolase (DERA)Thermococcus onnurineus2-Deoxyribose-5-phosphate---608.0[2]

Note: Further kinetic data for archaeal DERAs are available but may require specific assay conditions for accurate comparison.

Signaling and Metabolic Pathways

The catabolism of deoxyribonucleosides in archaea, initiated by the formation of this compound, represents a critical salvage pathway that feeds into central carbon metabolism. The following diagram illustrates this pathway.

Deoxyribonucleoside_Catabolism Deoxyribonucleoside Deoxyribonucleoside Base Nitrogenous Base Deoxyribonucleoside->Base dR1P This compound Deoxyribonucleoside->dR1P Nucleoside Phosphorylase dR5P 2'-Deoxyribose-5'-Phosphate dR1P->dR5P Phosphopentomutase (PPM) G3P Glyceraldehyde-3-Phosphate dR5P->G3P Deoxyribose-5-Phosphate Aldolase (DERA) Acetaldehyde Acetaldehyde dR5P->Acetaldehyde Deoxyribose-5-Phosphate Aldolase (DERA) Glycolysis Glycolysis G3P->Glycolysis

Deoxyribonucleoside catabolism pathway in archaea.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism in archaea.

Expression and Purification of Recombinant Archaeal Phosphopentomutase (T. kodakaraensis)

This protocol is adapted from studies on T. kodakaraensis enzymes.[5][6]

5.1.1. Gene Cloning and Expression Vector Construction:

  • The gene encoding the phosphopentomutase (TK1777 in T. kodakaraensis) is amplified from genomic DNA using PCR with primers containing appropriate restriction sites.

  • The PCR product is purified and ligated into an expression vector, such as pET, containing an N-terminal His6-tag for affinity purification.

  • The recombinant plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

5.1.2. Protein Expression and Purification:

  • A single colony of the transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until it reaches an OD600 of 0.5-0.8.

  • Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

  • The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

  • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • The recombinant protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE. For further purification, size-exclusion chromatography can be performed.

Purification_Workflow cluster_cloning Cloning and Expression cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of PPM Gene Ligation Ligation into Expression Vector PCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Cell Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Elution Elution NiNTA->Elution Purity Purity Check (SDS-PAGE) Elution->Purity

Workflow for the expression and purification of recombinant archaeal PPM.
Phosphopentomutase Activity Assay

This assay measures the conversion of ribose-5-phosphate to ribose-1-phosphate, which is then consumed in a coupled reaction. A similar principle can be applied for deoxyribose-1-phosphate.

5.2.1. Coupled Spectrophotometric Assay: This assay couples the production of ribose-1-phosphate to its phosphorolysis by purine nucleoside phosphorylase (PNP) in the presence of a suitable purine base (e.g., adenine). The resulting consumption of the purine base can be monitored spectrophotometrically.

  • Reaction Mixture:

    • 50 mM Buffer (e.g., Tris-HCl, pH 7.5)

    • 5 mM Ribose-5-phosphate (or deoxyribose-5-phosphate)

    • 1 mM Adenine

    • 0.1 U/mL Purine Nucleoside Phosphorylase

    • Purified Archaeal Phosphopentomutase

  • Procedure:

    • The reaction is initiated by the addition of the phosphopentomutase.

    • The decrease in absorbance at 265 nm (the wavelength of maximum absorbance for adenine) is monitored over time at the desired temperature (e.g., 90°C for the T. kodakaraensis enzyme).

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of adenine.

2'-Deoxyribose-5'-Phosphate Aldolase (DERA) Activity Assay

This assay measures the cleavage of dR-5-P into glyceraldehyde-3-phosphate and acetaldehyde.[2][7]

5.3.1. Coupled Spectrophotometric Assay: The production of glyceraldehyde-3-phosphate is coupled to its reduction by glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+.

  • Reaction Mixture:

    • 50 mM Buffer (e.g., Triethanolamine-HCl, pH 8.0)

    • 0.2 mM NADH

    • 0.4 mM 2'-Deoxyribose-5'-phosphate

    • 10 U/mL Triosephosphate Isomerase

    • 5 U/mL Glycerol-3-phosphate Dehydrogenase

    • Purified Archaeal DERA

  • Procedure:

    • The reaction is initiated by the addition of DERA.

    • The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically at the optimal temperature for the specific DERA being studied.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Conclusion and Future Directions

The characterization of a novel phosphopentomutase with phosphodeoxyribomutase activity in Thermococcus kodakaraensis has been a significant step in elucidating the role of this compound in archaea. This, coupled with the understanding of thermostable deoxyribose-5-phosphate aldolases, provides a clear pathway for the salvage of the deoxyribose moiety of nucleosides.

Future research in this area could focus on:

  • Expanding the search for phosphodeoxyribomutases in a wider range of archaeal species to understand the diversity and evolution of this enzyme family.

  • Detailed kinetic characterization of these enzymes with a broader range of substrates to fully understand their specificity and catalytic mechanisms.

  • Investigating the regulation of the deoxyribonucleoside salvage pathway in archaea to understand how these organisms control the flux of metabolites in response to environmental cues.

  • Exploring the potential of these thermostable enzymes in biocatalysis for the synthesis of valuable chiral compounds and nucleoside analogs, which could have significant applications in the pharmaceutical industry.

This technical guide provides a solid foundation for researchers and professionals seeking to understand and exploit the unique metabolic capabilities of archaea in the context of deoxyribonucleoside metabolism.

References

The Enigmatic Presence of 2'-Deoxyribose-1'-Phosphate in Mammalian Tissues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyribose-1'-phosphate (d-R-1-P) is a pivotal intermediate in the catabolism of deoxyribonucleosides within mammalian tissues. Primarily generated through the phosphorolytic cleavage of thymidine and deoxyuridine by thymidine phosphorylase (TP) and purine deoxyribonucleosides by purine nucleoside phosphorylase (PNP), this sugar phosphate occupies a critical juncture in the purine and pyrimidine salvage pathways. While its role as a precursor for the synthesis of 2-deoxy-D-ribose and its subsequent involvement in angiogenesis and tumorigenesis have garnered significant attention, its natural occurrence, basal tissue concentrations, and potential physiological roles beyond catabolism remain areas of active investigation. This technical guide provides an in-depth exploration of the current understanding of this compound in mammalian systems, summarizing available quantitative data, detailing experimental methodologies for its analysis, and visualizing its metabolic context.

Data Presentation: Quantitative Insights into d-R-1-P and its Precursors

Direct quantification of this compound in healthy mammalian tissues is challenging due to its transient nature and low steady-state concentrations. However, insights into its metabolic flux can be inferred from the levels of its precursor nucleosides, particularly in pathological conditions where its catabolism is impaired.

TissueThymidine (dThd) Concentration (nmol/g protein)Deoxyuridine (dUrd) Concentration (nmol/g protein)ConditionReference
Muscle (biopsy)4955MNGIE Patient[1]
Muscle (autopsy)17-20144-223MNGIE Patients[1]
Plasma8.6 ± 3.4 µM14.2 ± 4.4 µMMNGIE Patients[1]
Control TissuesUndetectableUndetectableHealthy Controls[1]

Mitochondrial Neuroastrointestinal Encephalomyopathy (MNGIE) is a rare autosomal recessive disorder caused by mutations in the gene encoding thymidine phosphorylase, leading to the accumulation of thymidine and deoxyuridine.

The dramatic accumulation of thymidine and deoxyuridine in MNGIE patients underscores the critical role of thymidine phosphorylase in their catabolism and, by extension, in the generation of this compound. In healthy individuals, the efficient functioning of this enzyme keeps the levels of these nucleosides, and consequently d-R-1-P, very low.

Metabolic Pathways and Physiological Context

This compound is a central node in the salvage pathways of purine and pyrimidine metabolism. These pathways are crucial for recycling nucleobases and nucleosides derived from the breakdown of DNA and RNA, thus conserving energy and biosynthetic precursors.[2][3]

Pyrimidine Salvage Pathway

In the pyrimidine salvage pathway, thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to thymine and uracil, respectively, yielding this compound.[4]

Pyrimidine_Salvage Thymidine Thymidine TP Thymidine Phosphorylase Thymidine->TP Deoxyuridine Deoxyuridine Deoxyuridine->TP Thymine Thymine Uracil Uracil dR1P This compound TP->Thymine TP->Uracil TP->dR1P

Pyrimidine Salvage Pathway
Purine Salvage Pathway

Similarly, purine nucleoside phosphorylase (PNP) acts on purine deoxyribonucleosides such as deoxyguanosine and deoxyinosine, cleaving the glycosidic bond to release the respective purine base and this compound.[5][6]

Purine_Salvage Deoxyguanosine Deoxyguanosine PNP Purine Nucleoside Phosphorylase Deoxyguanosine->PNP Deoxyinosine Deoxyinosine Deoxyinosine->PNP Guanine Guanine Hypoxanthine Hypoxanthine dR1P This compound PNP->Guanine PNP->Hypoxanthine PNP->dR1P

Purine Salvage Pathway

The resulting this compound can then be further metabolized. It can be dephosphorylated to 2-deoxyribose, which has been implicated in promoting angiogenesis.[3][7] Alternatively, it can be converted to 2-deoxyribose-5-phosphate by phosphopentomutase, which can then enter the pentose phosphate pathway or be used for nucleotide synthesis.

Experimental Protocols

The accurate quantification of this compound in biological samples requires sensitive and specific analytical methods. Due to its polar and labile nature, careful sample preparation and sophisticated analytical techniques are necessary.

Sample Extraction from Mammalian Tissues

A general workflow for the extraction of polar metabolites like sugar phosphates from mammalian tissues is outlined below. This protocol is a composite of best practices and may require optimization for specific tissue types.[8]

Tissue_Extraction start Start: Snap-freeze tissue in liquid nitrogen homogenize Homogenize frozen tissue in cold extraction buffer (e.g., 80% methanol) start->homogenize centrifuge1 Centrifuge at high speed (e.g., 14,000 x g, 4°C) homogenize->centrifuge1 collect Collect supernatant centrifuge1->collect dry Dry supernatant under vacuum (e.g., SpeedVac) collect->dry reconstitute Reconstitute in a suitable solvent for analysis (e.g., mobile phase) dry->reconstitute end End: Ready for analysis reconstitute->end

Tissue Extraction Workflow
Enzymatic Assay for this compound

A coupled enzymatic assay can be used for the spectrophotometric or radioenzymatic determination of this compound. This method relies on the conversion of d-R-1-P to a readily detectable product.

Principle:

  • Phosphorolysis: this compound is converted to a deoxyribonucleoside by a nucleoside phosphorylase in the presence of a suitable base (e.g., adenine).

  • Detection: The resulting deoxyribonucleoside is then quantified. For example, if adenine is used, the product deoxyadenosine can be deaminated by adenosine deaminase to deoxyinosine, which can be monitored spectrophotometrically.

Reaction Scheme:

This compound + Adenine --(Purine Nucleoside Phosphorylase)--> Deoxyadenosine + Phosphate

Deoxyadenosine --(Adenosine Deaminase)--> Deoxyinosine + Ammonia

Protocol Outline:

  • Sample Preparation: Prepare tissue extracts as described above.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable purine base (e.g., adenine), purine nucleoside phosphorylase, and adenosine deaminase.

  • Incubation: Add the sample to the reaction mixture and incubate at a controlled temperature (e.g., 37°C).

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 265 nm for the conversion of deoxyadenosine to deoxyinosine) over time.

  • Quantification: Calculate the concentration of this compound based on a standard curve generated with known concentrations of d-R-1-P.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of low-abundance metabolites like this compound. Hydrophilic interaction liquid chromatography (HILIC) is often the preferred separation method for polar compounds.

General Workflow:

LCMS_Workflow sample Extracted Sample hilic HILIC Separation sample->hilic esi Electrospray Ionization (ESI) hilic->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Detection) cid->ms2 detector Detector ms2->detector data Data Analysis (Quantification) detector->data

LC-MS/MS Workflow

Key Parameters for Method Development:

  • Column: A HILIC column suitable for polar analytes.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Ionization Mode: Negative ion mode is often preferred for phosphorylated compounds.

  • Mass Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a pure standard for multiple reaction monitoring (MRM).

Potential Physiological Roles Beyond Catabolism

While the primary role of this compound is understood within the context of nucleoside catabolism, its potential for other physiological functions is an emerging area of interest. The dephosphorylated product, 2-deoxyribose, has been shown to have signaling properties, particularly in angiogenesis.[3][7] It is plausible that this compound itself could act as an allosteric regulator of enzymes within or outside the salvage pathways, or as a signaling molecule, although direct evidence for these roles in mammalian systems is currently limited. Further research is needed to explore these possibilities.

Conclusion

This compound is a naturally occurring metabolite in mammalian tissues, serving as a key intermediate in the purine and pyrimidine salvage pathways. Its steady-state levels are tightly regulated by the activity of thymidine phosphorylase and purine nucleoside phosphorylase. While direct quantitative data in healthy tissues are scarce, its importance is highlighted by the pathological consequences of its dysregulated metabolism. The analytical methods outlined in this guide provide a framework for researchers to further investigate the precise concentrations and potential physiological roles of this enigmatic sugar phosphate. A deeper understanding of this compound metabolism is crucial for elucidating its involvement in both normal physiology and disease, and may offer novel targets for therapeutic intervention, particularly in the fields of oncology and angiogenesis.

References

The Central Role of 2'-Deoxyribose-1'-Phosphate in Pyrimidine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2'-deoxyribose-1'-phosphate (dR-1P) as a critical intermediate in the pyrimidine salvage pathway. We will delve into the core metabolic reactions involving dR-1P, the key enzymes that regulate its flux, quantitative data, detailed experimental protocols, and its implications in disease and therapeutic development.

Introduction to this compound

This compound (dR-1P) is a phosphorylated sugar that serves as a key metabolic intermediate at the crossroads of pyrimidine nucleoside catabolism and central carbon metabolism. It is primarily generated from the breakdown of deoxyribonucleosides and is subsequently converted into a form that can either be recycled for nucleotide synthesis or enter glycolysis. The enzymes governing the formation and fate of dR-1P are crucial for maintaining nucleotide homeostasis and have significant implications in various physiological and pathological processes, including angiogenesis and cancer.

Core Metabolic Pathways Involving dR-1P

The metabolic journey of dR-1P is principally defined by two key enzymatic reactions that connect the pyrimidine salvage pathway to downstream catabolism.

Formation of dR-1P via Thymidine Phosphorylase

The primary route for the generation of dR-1P is through the phosphorolytic cleavage of pyrimidine deoxyribonucleosides, a reaction catalyzed by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF). TP catalyzes the reversible conversion of thymidine and deoxyuridine into their respective pyrimidine bases (thymine and uracil) and dR-1P. Although the reaction is reversible, the main metabolic function of TP is catabolic.

  • Thymidine + Phosphate ⇌ Thymine + 2-deoxy-alpha-D-ribose 1-phosphate

  • Deoxyuridine + Phosphate ⇌ Uracil + 2-deoxy-alpha-D-ribose 1-phosphate

This function is a cornerstone of the pyrimidine salvage pathway, enabling the recovery of nucleobases from DNA degradation.

Isomerization to 2'-Deoxyribose-5'-Phosphate

Once formed, dR-1P is a substrate for the enzyme phosphopentomutase (PPM) . PPM catalyzes the reversible isomerization of dR-1P to 2'-deoxyribose-5'-phosphate (dR-5P). This reaction is crucial as it converts the 1-phosphate sugar, which is largely metabolically restricted, into the 5-phosphate isomer that can enter central metabolic pathways.

  • 2-deoxy-alpha-D-ribose 1-phosphate ⇌ 2-deoxy-D-ribose 5-phosphate

Entry into Central Carbon Metabolism

2'-deoxyribose-5'-phosphate is then catabolized by the enzyme deoxyribose-phosphate aldolase (DERA) . DERA cleaves dR-5P into two products:

  • Glyceraldehyde-3-phosphate , an intermediate in glycolysis.

  • Acetaldehyde .

This final step provides a direct link between pyrimidine nucleoside catabolism and central energy metabolism.

Key Enzymes in dR-1P Metabolism

The flux of dR-1P is tightly regulated by the activity of thymidine phosphorylase and phosphopentomutase.

Thymidine Phosphorylase (TP)

Thymidine phosphorylase (encoded by the TYMP gene) is a homodimeric protein with a pivotal role in nucleotide metabolism. Beyond its enzymatic function, TP is identical to the angiogenic factor PD-ECGF. Its expression is often upregulated in various solid tumors, which has been linked to increased tumor vascularity, invasion, and poor patient prognosis. The angiogenic properties of TP are dependent on its enzymatic activity. The product of the TP-catalyzed reaction, dR-1P, is dephosphorylated to deoxyribose, which is secreted from the cell and acts as a chemoattractant for endothelial cells, thereby promoting angiogenesis.

Phosphopentomutase (PPM)

Phosphopentomutase (encoded by the PGM2 gene in mammals) belongs to the α-D-phosphohexomutase family. It catalyzes the interconversion of pentose 1-phosphates and pentose 5-phosphates, including dR-1P and dR-5P. This enzymatic step is essential for channeling the ribose moiety from nucleoside breakdown into other metabolic pathways. While several forms of PPM exist across different organisms, their core function in pentose phosphate metabolism remains conserved.

Quantitative Data on Enzymes Metabolizing dR-1P

The following table summarizes key kinetic parameters for enzymes involved in dR-1P metabolism. Data can vary based on the organism and experimental conditions.

EnzymeOrganismSubstrateKmVmax / ActivityReference
Phosphopentomutase (PPMTk) Thermococcus kodakarensisdR-1P-210 µmol min-1 mg-1
Phosphopentomutase (PGM2) Human (recombinant)Deoxyribose 1-phosphate15 ± 2 µM20.3 ± 0.5 U/mg
Thymidine Phosphorylase E. coliThymidine0.1875–1.5 mM (substrate range)-

Note: Kinetic data for human thymidine phosphorylase with dR-1P as a substrate is less commonly reported as the equilibrium favors the catabolic direction.

Experimental Protocols

Detailed methodologies are crucial for studying dR-1P metabolism. Below are representative protocols for assaying the key enzymes.

Thymidine Phosphorylase (TP) Activity Assay (Spectrophotometric)

This protocol measures TP activity by monitoring the conversion of thymidine to thymine, which results in a change in absorbance at 290 nm.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Thymidine phosphorylase (e.g., from E. coli, recombinant)

  • Thymidine (substrate solution, e.g., 10 mM)

  • Test inhibitor (if applicable) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of reading at 290 nm

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each well, add:

    • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

    • 20 µL of enzyme solution (e.g., 0.058 U/well)

    • 10 µL of the test compound or DMSO for control.

  • Incubate the plate at 30°C for 10 minutes to allow the enzyme and inhibitor to interact.

  • Initiate the reaction by adding 20 µL of thymidine substrate solution to each well.

  • Immediately place the plate in a spectrophotometer pre-set to 30°C.

  • Monitor the change in absorbance at 290 nm continuously for 10-20 minutes. The rate of thymine formation is directly proportional to the increase in absorbance.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

Phosphopentomutase (PPM) Activity Assay (Coupled Enzyme Assay)

This protocol measures the formation of ribose-1-phosphate (an analog of dR-1P) from ribose-5-phosphate by coupling its production to the purine nucleoside phosphorylase (PNP) reaction.

Materials:

  • Tris-HCl buffer (25 mM, pH 8.0)

  • MnCl2 (0.1 mM)

  • Hypoxanthine

  • Ribose-5-phosphate (substrate)

  • Purine nucleoside phosphorylase (PNP) (coupling enzyme)

  • Xanthine oxidase

  • Iodonitrotetrazolium chloride (INT)

  • Phosphopentomutase (enzyme to be assayed)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, hypoxanthine, and a catalytic excess of PNP.

  • Add the PPM enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrate, ribose-5-phosphate.

  • In this coupled reaction, PPM converts ribose-5-phosphate to ribose-1-phosphate.

  • PNP then consumes the ribose-1-phosphate and hypoxanthine to produce inosine.

  • The rate of reaction is determined by measuring the consumption of hypoxanthine at specific time points.

  • To measure hypoxanthine consumption, quench the reaction at various time intervals (e.g., by heat denaturation or acidification).

  • Add a "Developer Mix" containing xanthine oxidase and INT. Xanthine oxidase converts the remaining hypoxanthine to uric acid and superoxide.

  • The superoxide reduces INT to a formazan chromophore, which can be quantified by measuring the absorbance at 546 nm.

  • The rate of PPM activity is inversely proportional to the final absorbance, which can be calculated by comparison to a standard curve.

Visualizations of Pathways and Workflows

Diagram 1: The Central Role of dR-1P in Pyrimidine Salvage

Pyrimidine_Salvage_Pathway cluster_salvage Pyrimidine Salvage cluster_conversion Metabolic Conversion cluster_catabolism Central Carbon Metabolism Thymidine Thymidine dR1P This compound (dR-1P) Thymidine->dR1P Thymidine Phosphorylase (TP) Deoxyuridine Deoxyuridine Deoxyuridine->dR1P Thymidine Phosphorylase (TP) Thymine Thymine dR1P->Thymine Uracil Uracil dR1P->Uracil dR5P 2'-Deoxyribose-5'-Phosphate (dR-5P) dR1P->dR5P Phosphopentomutase (PPM) dR5P->dR1P G3P Glyceraldehyde-3-Phosphate dR5P->G3P DERA Acetaldehyde Acetaldehyde dR5P->Acetaldehyde DERA

Caption: Metabolic fate of this compound in the pyrimidine salvage pathway.

Diagram 2: Experimental Workflow for TP Inhibition Assay

TP_Assay_Workflow A Prepare Reaction Mix (Buffer, Enzyme, Inhibitor) B Pre-incubate at 30°C (10 min) A->B C Initiate Reaction (Add Thymidine Substrate) B->C D Monitor Absorbance at 290 nm (Continuous Reading) C->D E Data Analysis (Calculate Reaction Rate) D->E F Determine % Inhibition E->F

Caption: Workflow for a spectrophotometric thymidine phosphorylase (TP) inhibition assay.

Role in Disease and Drug Development

Cancer and Angiogenesis

The dual function of thymidine phosphorylase as both a metabolic enzyme and an angiogenic factor makes dR-1P metabolism a significant area of interest in oncology. High TP expression in tumors leads to increased production of deoxyribose (from dR-1P), which promotes the migration and invasion of endothelial cells, contributing to tumor growth and metastasis. Therefore, inhibitors of TP are being investigated as anti-angiogenic therapies.

Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE)

MNGIE is a rare autosomal recessive disorder caused by mutations in the TYMP gene, leading to a severe deficiency of thymidine phosphorylase activity. The loss of TP function results in the systemic accumulation of its substrates, thymidine and deoxyuridine, to toxic levels. This accumulation leads to mitochondrial DNA depletion and dysfunction, causing severe gastrointestinal and neurological symptoms. The measurement of TP activity and nucleoside levels is the primary method for diagnosing MNGIE.

Therapeutic Targeting

The central role of dR-1P metabolism in both cancer progression and inherited metabolic disorders makes the enzymes in this pathway attractive targets for drug development.

  • TP Inhibitors: As anti-cancer agents, TP inhibitors aim to block the pro-angiogenic effects of the enzyme.

  • Fluoropyrimidine Activation: Conversely, TP is essential for the activation of the oral fluoropyrimidine chemotherapeutic agent capecitabine into its active form, 5-fluorouracil (5-FU), within tumor cells. High TP expression can be a predictive marker for response to capecitabine.

Conclusion

This compound is more than a simple metabolic byproduct; it is a pivotal intermediate that links the pyrimidine salvage pathway with central energy metabolism. The enzymes that control its synthesis and degradation, particularly thymidine phosphorylase, are deeply implicated in critical cellular processes like angiogenesis and are central to the pathology of diseases such as cancer and MNGIE. A thorough understanding of dR-1P metabolism offers valuable insights for researchers and clinicians, paving the way for novel diagnostic and therapeutic strategies.

role of 2'-deoxyribose-1'-phosphate in the nucleotide salvage pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of 2'-Deoxyribose-1'-Phosphate in the Nucleotide Salvage Pathway

Abstract

The nucleotide salvage pathway is a cornerstone of cellular economy, recycling nucleosides and nucleobases from nucleic acid degradation to synthesize new nucleotides. This process is energetically favorable compared to de novo synthesis and is critical for tissues with high cell turnover or limited de novo capabilities. At the heart of the pyrimidine salvage pathway lies this compound (dR-1-P), a pivotal intermediate linking the catabolism of deoxynucleosides to central energy metabolism. This technical guide offers a comprehensive examination of dR-1-P's role, detailing its enzymatic regulation, metabolic fate, and significance as a therapeutic target. It provides researchers, scientists, and drug development professionals with structured quantitative data, detailed experimental methodologies, and visual representations of the core pathways.

Introduction to the Nucleotide Salvage Pathway

Cells employ two primary strategies for nucleotide synthesis: the de novo pathway, which builds nucleotides from simple precursors like amino acids and bicarbonate, and the salvage pathway, which reclaims nucleosides and bases from the breakdown of DNA and RNA.[1][2][3] The salvage pathway is indispensable for specific cell types and is a crucial component of overall nucleotide homeostasis. This compound is a key metabolite generated during the salvage of pyrimidine deoxynucleosides, acting as a bridge between nucleic acid turnover and glycolysis. Its tightly regulated synthesis and degradation ensure a balanced supply of precursors for DNA synthesis and cellular energy.

Enzymatic Synthesis and Degradation of this compound

The intracellular concentration of dR-1-P is principally controlled by the activities of two enzymes: Thymidine Phosphorylase, which synthesizes it, and Deoxyriboaldolase, which degrades it.

Synthesis via Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[4] It catalyzes the reversible phosphorolysis of thymidine and deoxyuridine into their respective bases (thymine or uracil) and this compound.[4][5] This reaction is a critical step in nucleoside catabolism and provides the primary source of dR-1-P in the cell.[6]

  • Reaction: Thymidine + Phosphate ⇌ Thymine + this compound

Degradation via Deoxyriboaldolase (DERA)

2-deoxy-D-ribose-5-phosphate aldolase (DERA) is a unique Class I aldolase that catalyzes the reversible cleavage of a 2-deoxyribose phosphate substrate.[7] In the context of the salvage pathway, dR-1-P is first isomerized to 2-deoxyribose-5-phosphate, which is then cleaved by DERA into two key metabolic intermediates: glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[7][8][9] This reaction forges a direct link between nucleotide salvage and central carbon metabolism, as G3P can enter glycolysis and the pentose phosphate pathway.[9]

  • Reaction: 2-deoxy-D-ribose 5-phosphate ⇌ Glyceraldehyde 3-phosphate + Acetaldehyde

Nucleotide_Salvage_Pathway cluster_synthesis Synthesis of dR-1-P cluster_isomerization Isomerization cluster_degradation Degradation Thymidine Thymidine Pi1 Phosphate TP Thymidine Phosphorylase (TP) dR1P This compound dR1P_2 This compound Thymine Thymine PPM Phosphopentomutase dR5P 2-Deoxyribose-5-Phosphate dR5P_2 2-Deoxyribose-5-Phosphate DERA Deoxyriboaldolase (DERA) G3P Glyceraldehyde-3-Phosphate (to Glycolysis) Acetaldehyde Acetaldehyde

Figure 1: Core metabolic pathway of this compound.

Quantitative Data on Key Enzymes

The kinetic parameters of enzymes are crucial for understanding their efficiency and role within a metabolic pathway. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ), providing an inverse measure of the enzyme's affinity for its substrate.[10]

Table 1: Kinetic Parameters of Human Thymidine Phosphorylase (TP)

SubstrateKₘ (μM)Reference
Thymidine284 ± 55[4]
Phosphate (Pᵢ)5.8 ± 1.9[4]
Thymine244 ± 69[4]
2-Deoxyribose-1-Phosphate90 ± 33[4]

Table 2: Kinetic Parameters of E. coli Deoxyriboaldolase (DERA) for Retro-Aldol Reaction

SubstrateKₘ (mM)Reference
2-Deoxyribose-5-Phosphate~0.034[11]
2-Deoxyribose~30[11]

Note: Kinetic values can vary based on the specific experimental conditions, including pH, temperature, and buffer composition.

Experimental Protocols

The following sections detail standardized protocols for assaying the activity of the key enzymes in dR-1-P metabolism.

Spectrophotometric Assay for Thymidine Phosphorylase (TP) Activity

This protocol measures TP activity by monitoring the formation of thymine from thymidine, which results in an increase in absorbance at 290-300 nm.[5][6][12]

Principle: Thymidine phosphorylase cleaves thymidine in the presence of phosphate to form thymine and dR-1-P. The formation of thymine can be continuously monitored spectrophotometrically.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4

  • Substrate Solution: 10 mM Thymidine in water

  • Co-substrate Solution: 100 mM Potassium Phosphate (K-Pᵢ), pH 7.4

  • Enzyme Sample: Purified TP or cell/tissue homogenate

  • Spectrophotometer with temperature control and quartz cuvettes

Procedure:

  • Set the spectrophotometer to 300 nm and equilibrate to 37°C.[6]

  • In a quartz cuvette, prepare the reaction mixture by adding:

    • 800 µL of Assay Buffer

    • 100 µL of Substrate Solution (Thymidine)

    • 50 µL of Enzyme Sample

  • Mix by inversion and incubate for 3-5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 50 µL of Co-substrate Solution (K-Pᵢ).

  • Immediately start recording the change in absorbance at 300 nm over a period of 5-10 minutes. The rate should be linear.

  • Calculate the enzyme activity using the Beer-Lambert law (ΔA/min), based on the molar extinction coefficient difference between thymine and thymidine at 300 nm.

Coupled Spectrophotometric Assay for Deoxyriboaldolase (DERA) Activity

This protocol measures the retro-aldolase activity of DERA by quantifying the formation of one of its products, glyceraldehyde-3-phosphate (G3P), through a coupled enzyme reaction.

Principle: DERA cleaves 2-deoxyribose-5-phosphate into G3P and acetaldehyde. The G3P produced is then oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the presence of NAD⁺, leading to the formation of NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 8.0

  • Substrate Solution: 20 mM 2-Deoxyribose-5-Phosphate in water

  • Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), ~10 units/mL

  • Co-factor: 10 mM NAD⁺ in water

  • Enzyme Sample: Purified DERA or cell lysate

  • Spectrophotometer with temperature control

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate to 37°C.

  • Prepare a master mix in a microfuge tube containing:

    • 850 µL of Assay Buffer

    • 50 µL of NAD⁺ solution

    • 20 µL of GAPDH solution

    • 30 µL of Enzyme Sample

  • Transfer the master mix to a quartz cuvette and incubate for 5 minutes to allow for temperature equilibration and to record any background reaction.

  • Initiate the primary reaction by adding 50 µL of the Substrate Solution (2-Deoxyribose-5-Phosphate).

  • Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.

  • Determine the linear rate of reaction (ΔA/min) and calculate the DERA activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Experimental_Workflow

Figure 2: General workflow for spectrophotometric enzyme activity assays.

Role in Drug Development and Disease

The enzymes governing dR-1-P metabolism are significant targets in pharmacology and are implicated in human disease.

  • Cancer Chemotherapy: Thymidine Phosphorylase (TP) is a target for the development of anti-tumor drugs.[5] Its expression is often elevated in solid tumors, where it promotes angiogenesis. Furthermore, TP is crucial for the activation of the chemotherapeutic prodrug capecitabine to 5-fluorouracil (5-FU), a widely used anticancer agent. Inhibiting TP can also prevent the degradation of other nucleoside analogs used in therapy.

  • Mitochondrial Disease (MNGIE): Mutations in the TYMP gene, which encodes thymidine phosphorylase, lead to a severe reduction in TP activity.[13] This causes a systemic accumulation of thymidine and deoxyuridine, resulting in the rare and fatal autosomal recessive disorder known as Mitochondrial Neuro-Gastro-Intestinal Encephalomyopathy (MNGIE).[6][12] Diagnosis of MNGIE often involves measuring TP activity in patient blood cells.[12][13]

  • Biocatalysis: The enzyme DERA is a valuable tool in industrial biocatalysis for the stereoselective synthesis of complex organic molecules, including intermediates for antiviral drugs.[7]

Conclusion

This compound stands as a metabolite of central importance, elegantly connecting the catabolism of DNA building blocks with the fundamental pathways of cellular energy production. The enzymes that regulate its turnover, Thymidine Phosphorylase and Deoxyriboaldolase, are not only critical for metabolic homeostasis but also represent validated targets for therapeutic intervention and valuable tools for biotechnology. The technical information, quantitative data, and experimental protocols provided herein serve as a comprehensive resource for professionals seeking to further investigate this vital nexus of nucleotide metabolism. A continued deep understanding of the dR-1-P pathway is essential for advancing the development of next-generation therapeutics for cancer and genetic disorders.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biochemical significance of 2'-deoxyribose-1'-phosphate. It includes detailed structural data, experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and role in metabolic pathways.

Core Chemical Structure

2'-Deoxy-D-ribose 1-phosphate is a key metabolic intermediate in the salvage pathway of nucleotide synthesis. Its structure consists of a pentose sugar, 2-deoxy-D-ribose, with a phosphate group attached to the anomeric carbon (C1'). The absence of a hydroxyl group at the 2' position is the defining feature of this deoxy sugar, distinguishing it from its ribose counterpart and making it a fundamental component of deoxyribonucleic acid (DNA).[1][2]

The molecular formula for 2'-deoxy-D-ribose 1-phosphate is C5H11O7P.[3] In biological systems, it primarily exists as the α-anomer, referred to as 2-deoxy-α-D-ribose 1-phosphate, which is a crucial precursor for the enzymatic synthesis of various nucleosides.[4][5][6]

chemical_structure cluster_ring cluster_phosphate cluster_substituents C1 C1' C2 C2' C1->C2 O1P O C1->O1P O C3 C3' C2->C3 C4 C4' C3->C4 OH3 OH C3->OH3 O4 O C4->O4 CH2OH5 CH₂OH C4->CH2OH5 O4->C1 P P P->O1P O2P O P->O2P O3P OH P->O3P O4P OH P->O4P

Caption: 2D structure of 2'-deoxy-α-D-ribose 1'-phosphate.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is critical to its biological function, particularly its role as a building block for DNA.

  • Chirality and Anomers : The deoxyribose sugar contains three chiral centers (C1', C3', and C4'), leading to several possible stereoisomers. The biologically active form is the D-enantiomer. The anomeric carbon, C1', can exist in two configurations: α and β. The α-anomer is the key substrate for nucleoside phosphorylases, which catalyze the formation of nucleosides.

  • Furanose Ring Puckering : In aqueous solution, the five-membered furanose ring is not planar and adopts a puckered conformation. The two most common conformations are the C2'-endo and C3'-endo forms. In the context of DNA, the deoxyribose units predominantly favor the C2'-endo conformation, which contributes to the overall structure of the B-form DNA double helix.[1] Conformational analysis, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for understanding the dynamic structure of this molecule in solution.[7]

Quantitative Structural Data

The following table summarizes key quantitative data for 2'-deoxy-D-ribose 1-phosphate.

PropertyValueSource
Molecular Formula C5H11O7PPubChem CID 439287[3]
Molar Mass 214.11 g/mol PubChem CID 439287[3]
Physical State SolidHuman Metabolome Database[3]
¹H NMR Chemical Shifts (Predicted, D₂O) Multiple peaks observed for α and β anomers. Key signals include anomeric protons and protons on the deoxyribose ring.ChemicalBook[8]
Crystal System (for related structures) Orthorhombic (for A2'p5'A)PubMed[9]
Space Group (for related structures) P2(1)2(1)2(1) (for A2'p5'A)PubMed[9]

Experimental Protocols

Enzymatic Synthesis of 2-Deoxy-α-D-ribose 1-Phosphate

A highly efficient method for synthesizing 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of a nucleoside precursor. This protocol is adapted from a method utilizing purine nucleoside phosphorylase (PNP).[4][5]

Objective: To synthesize 2-deoxy-α-D-ribose 1-phosphate from 7-methyl-2'-deoxyguanosine.

Materials:

  • 7-methyl-2'-deoxyguanosine hydroiodide salt

  • Purine Nucleoside Phosphorylase (PNP) from E. coli

  • Potassium phosphate buffer (pH 7.5)

  • Barium chloride (BaCl₂)

  • Ethanol

  • Deionized water

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Dissolve 7-methyl-2'-deoxyguanosine in potassium phosphate buffer.

  • Enzymatic Reaction: Add PNP to the solution. The enzyme will catalyze the phosphorolytic cleavage of the glycosidic bond, yielding 7-methylguanine and 2-deoxy-α-D-ribose 1-phosphate.

  • Monitoring: Monitor the reaction progress using HPLC by observing the consumption of the starting material and the formation of the product. The reaction typically proceeds to near-quantitative yield.[4]

  • Precipitation: Upon completion, add barium chloride solution to precipitate the product as a barium salt.

  • Isolation: Centrifuge the mixture to collect the barium salt of 2-deoxy-α-D-ribose 1-phosphate.

  • Purification: Wash the pellet with cold deionized water and then with ethanol to remove any unreacted starting material and byproducts.

  • Drying: Dry the purified product under a vacuum.

synthesis_workflow start Dissolve 7-methyl-2'-deoxyguanosine in Phosphate Buffer add_enzyme Add Purine Nucleoside Phosphorylase (PNP) start->add_enzyme reaction Incubate for Enzymatic Phosphorolysis add_enzyme->reaction monitor Monitor Reaction by HPLC reaction->monitor precipitate Precipitate Product with Barium Chloride monitor->precipitate isolate Isolate Barium Salt by Centrifugation precipitate->isolate purify Wash with Water and Ethanol isolate->purify end Dry Purified Product purify->end

Caption: Workflow for the enzymatic synthesis of this compound.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the conformation of this compound in solution.[7][10]

Objective: To acquire ¹H and ³¹P NMR spectra of the synthesized product.

Materials:

  • Purified this compound

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in D₂O.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Signals corresponding to the protons of the deoxyribose ring and any remaining impurities will be observed. The anomeric proton (H1') will appear as a distinct signal.

  • ³¹P NMR Acquisition: Acquire a one-dimensional ³¹P NMR spectrum. A single peak is expected, corresponding to the phosphate group. The chemical shift will be indicative of its chemical environment.

  • 2D NMR (Optional): For more detailed structural assignment and conformational analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.

X-ray Crystallography Workflow

X-ray crystallography provides definitive, high-resolution three-dimensional structural information.[11][12]

Objective: To determine the solid-state structure of this compound.

Procedure:

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and requires screening various conditions (e.g., solvents, precipitants, temperature).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal will diffract the X-rays, producing a diffraction pattern that is recorded on a detector.

  • Data Processing: Integrate the intensities of the diffraction spots and apply corrections. This yields a set of structure factors.

  • Structure Solution and Refinement: Use the structure factors to calculate an electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[13]

Biochemical Significance and Pathways

2'-Deoxy-α-D-ribose 1-phosphate is a central molecule in the nucleotide salvage pathway . This pathway recycles bases and nucleosides that are formed during the degradation of DNA and RNA. In this pathway, thymidine phosphorylase catalyzes the reversible reaction between thymine and 2-deoxy-α-D-ribose 1-phosphate to form thymidine and inorganic phosphate. This allows the cell to efficiently reuse deoxyribose units for the synthesis of new deoxynucleotides, which are the precursors for DNA replication.[14]

salvage_pathway Thymidine Thymidine dRib1P 2'-Deoxy-α-D-ribose 1-phosphate Thymidine->dRib1P Thymidine Phosphorylase dTMP dTMP Thymidine->dTMP Thymidine Kinase Phosphate Phosphate (Pi) Phosphate->Thymidine Thymine Thymine dRib1P->Thymine dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA Synthesis dTTP->DNA

Caption: Role of this compound in the thymidine salvage pathway.

References

An In-depth Technical Guide to the Biosynthesis of 2'-Deoxyribose-1'-Phosphate from Deoxyribose-5-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of deoxyribose-5-phosphate to 2'-deoxyribose-1'-phosphate, a critical step in nucleotide metabolism and a potential target for therapeutic intervention. This document details the core enzymatic process, presents quantitative data for key enzymes, provides detailed experimental protocols for analysis, and visualizes the associated pathways and workflows.

Core Signaling Pathway: The Role of Phosphopentomutase

The biosynthesis of this compound from deoxyribose-5-phosphate is a reversible isomerization reaction catalyzed by the enzyme phosphopentomutase (PPM) , also known as phosphodeoxyribomutase (EC 5.4.2.7).[1] This enzyme belongs to the family of isomerases, specifically phosphotransferases, that catalyze the transfer of a phosphate group from the C5 to the C1 position of the deoxyribose sugar.[1]

The reaction is a key step in the pentose phosphate pathway and in the salvage pathways of nucleoside metabolism, providing a precursor for the synthesis of deoxynucleosides and, subsequently, DNA.[2] The enzyme requires divalent metal ions, typically Mn²⁺ or Co²⁺, as cofactors for its catalytic activity.

Below is a diagram illustrating the biosynthetic pathway.

Biosynthesis_of_2_Deoxyribose_1_Phosphate D5P Deoxyribose-5-Phosphate PPM Phosphopentomutase (PPM / DeoB) D5P->PPM D1P This compound PPM->D1P Cofactor Mn²⁺ / Co²⁺ Cofactor->PPM

Biosynthetic conversion of Deoxyribose-5-Phosphate.

Quantitative Data Presentation

The kinetic parameters of phosphopentomutase can vary depending on the source organism and the specific substrate. The following tables summarize key quantitative data for this enzyme.

Table 1: Kinetic Parameters of Phosphopentomutase (PPM) for Deoxyribose-5-Phosphate

OrganismKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Specific Activity (U/mg)Reference
Escherichia coli13Not ReportedNot ReportedNot Reported--INVALID-LINK--
Bacillus cereusNot ReportedNot ReportedNot ReportedNot Reported--INVALID-LINK--
Thermococcus kodakarensis810 ± 70210 ± 10116 ± 4210--INVALID-LINK--

Table 2: Kinetic Parameters of Phosphopentomutase (PPM) for Ribose-5-Phosphate (for comparison)

OrganismKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Specific Activity (U/mg)Reference
Escherichia coli43Not ReportedNot ReportedNot Reported--INVALID-LINK--
Bacillus cereus200 ± 20Not Reported2.0 ± 0.1Not Reported--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant phosphopentomutase and for assaying its enzymatic activity.

Purification of Recombinant His-tagged Phosphopentomutase

This protocol describes the purification of a C-terminally His-tagged phosphopentomutase from E. coli.

Logical Workflow for Protein Purification

Protein_Purification_Workflow cluster_prep Cell Preparation and Lysis cluster_chromatography Affinity Chromatography cluster_analysis Analysis and Storage start E. coli Culture with Recombinant PPM Plasmid induction Induce Protein Expression (e.g., with IPTG) start->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Resuspend Cells and Lyse (e.g., by Sonication) harvest->lysis clarification Clarify Lysate by Centrifugation lysis->clarification loading Load Clarified Lysate onto Ni-NTA Agarose Column clarification->loading wash1 Wash with Low Imidazole Buffer loading->wash1 wash2 Wash with Intermediate Imidazole Buffer wash1->wash2 elution Elute PPM with High Imidazole Buffer wash2->elution sds_page Analyze Fractions by SDS-PAGE elution->sds_page dialysis Dialyze Eluted Fractions against Storage Buffer sds_page->dialysis concentration Concentrate Protein dialysis->concentration storage Store at -80°C concentration->storage

Workflow for His-tagged PPM purification.

Methodology:

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding C-terminally His-tagged phosphopentomutase. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of wash buffer 1 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Wash the column with 10 column volumes of wash buffer 2 (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 50 mM imidazole).

    • Elute the His-tagged PPM with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analysis and Storage:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the protein.

    • Pool the fractions containing pure PPM and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Concentrate the protein using a centrifugal filter unit.

    • Determine the protein concentration using a Bradford assay.

    • Aliquot and store the purified enzyme at -80°C.

Coupled Enzyme Assay for Phosphopentomutase Activity

This assay measures the production of this compound by coupling its formation to the phosphorolysis of a nucleoside, which can be monitored spectrophotometrically.[1]

Logical Workflow for Coupled Enzyme Assay

Coupled_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis prepare_reagents Prepare Assay Buffer, Substrates, Coupling Enzymes, and PPM mix_components Mix all components except the initiating substrate in a cuvette prepare_reagents->mix_components equilibrate Equilibrate to Assay Temperature mix_components->equilibrate initiate_reaction Initiate reaction by adding Deoxyribose-5-Phosphate equilibrate->initiate_reaction monitor_absorbance Monitor Absorbance Change over time at a specific wavelength initiate_reaction->monitor_absorbance calculate_rate Calculate the initial reaction rate from the linear phase of the curve monitor_absorbance->calculate_rate determine_activity Determine Specific Activity (U/mg) calculate_rate->determine_activity

Workflow for the coupled enzyme assay.

Methodology:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Deoxyribose-5-phosphate (substrate).

    • Purine Nucleoside Phosphorylase (PNP) (coupling enzyme).

    • 7-Methylguanosine (or another suitable PNP substrate).

    • Purified Phosphopentomutase.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 800 µL Assay Buffer

      • 50 µL of 10 mM 7-Methylguanosine

      • 10 µL of Purine Nucleoside Phosphorylase (10 U/mL)

      • A suitable amount of purified Phosphopentomutase.

    • Incubate the mixture at 25°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 100 µL of a stock solution of deoxyribose-5-phosphate (to a final concentration in the range of the Km).

    • Immediately monitor the increase in absorbance at 293 nm (due to the formation of 7-methylguanine) for 5-10 minutes using a spectrophotometer.

  • Calculation:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the specific activity using the molar extinction coefficient of 7-methylguanine at 293 nm (12,100 M⁻¹cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Malachite Green Assay for Phosphate Detection

This colorimetric assay can be used to measure the reverse reaction, i.e., the conversion of this compound to deoxyribose-5-phosphate, by quantifying the consumption of the inorganic phosphate that would be liberated from an alternative substrate by a phosphatase in a coupled reaction. For a direct measurement of PPM activity, this assay is less common but can be adapted to measure phosphate released if a phosphatase is coupled to the PPM reaction to hydrolyze the product. A more direct application for PPM would be to measure the decrease in inorganic phosphate if the reaction is run in the direction of deoxyribose-1-phosphate synthesis from deoxyribose and inorganic phosphate by a phosphorylase, and then the consumption of the produced deoxyribose-1-phosphate by PPM is monitored.

Methodology:

  • Reagents:

    • Malachite Green Reagent A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.

    • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

    • Malachite Green Reagent C: 0.18% (w/v) sodium citrate.

    • Working Solution: Mix 100 volumes of Reagent A with 25 volumes of Reagent B and 1 volume of Reagent C. This solution should be prepared fresh.

    • Phosphate Standard: A solution of known KH₂PO₄ concentration.

  • Procedure:

    • Set up the enzymatic reaction in a 96-well plate.

    • At various time points, stop the reaction by adding a stopping reagent (e.g., 10% SDS).

    • Add 100 µL of the Working Solution to each well.

    • Incubate at room temperature for 15-30 minutes for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using the phosphate standard.

    • Determine the concentration of inorganic phosphate in the samples from the standard curve.

Conclusion

The enzymatic synthesis of this compound from deoxyribose-5-phosphate by phosphopentomutase is a fundamental biochemical reaction. Understanding the kinetics and mechanism of this enzyme from various organisms is crucial for fields ranging from metabolic engineering to drug development. The experimental protocols provided in this guide offer robust methods for the purification and characterization of phosphopentomutase, enabling further research into its biological roles and potential as a therapeutic target.

References

Degradation Pathways of 2'-Deoxyribose-1'-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core degradation pathways involving 2'-deoxyribose-1'-phosphate. This document details the key enzymes, their kinetic properties, and the experimental protocols for their study, offering valuable insights for researchers in metabolic pathways, enzymology, and drug development.

Core Degradation Pathway

The primary catabolic route for this compound involves a two-step enzymatic process. First, this compound is converted to 2'-deoxyribose-5'-phosphate. Subsequently, this product is cleaved into two smaller, readily metabolizable molecules.

The key enzymes governing this pathway are:

  • Phosphopentomutase (PPM) (EC 5.4.2.7): This enzyme catalyzes the reversible isomerization of this compound to 2'-deoxy-D-ribose-5'-phosphate.[1] This reaction is crucial as it prepares the substrate for the subsequent cleavage step. The systematic name for this enzyme class is alpha-D-ribose 1,5-phosphomutase.[1] It is also known by other names including phosphodeoxyribomutase and deoxyribose phosphomutase.[1]

  • Deoxyribose-phosphate aldolase (DERA) (EC 4.1.2.4): This aldolase catalyzes the reversible retro-aldol cleavage of 2-deoxy-D-ribose 5-phosphate into D-glyceraldehyde 3-phosphate and acetaldehyde.[2][3][4] These products can then enter central metabolic pathways such as glycolysis and the Krebs cycle. DERA is a Class I aldolase and its mechanism involves the formation of a Schiff base intermediate with a lysine residue in the active site.[2][3]

The overall degradation pathway can be visualized as follows:

Degradation_Pathway This compound This compound 2-deoxy-D-ribose-5'-phosphate 2-deoxy-D-ribose-5'-phosphate This compound->2-deoxy-D-ribose-5'-phosphate Phosphopentomutase (PPM) D-glyceraldehyde-3-phosphate D-glyceraldehyde-3-phosphate 2-deoxy-D-ribose-5'-phosphate->D-glyceraldehyde-3-phosphate Deoxyribose-phosphate aldolase (DERA) Acetaldehyde Acetaldehyde 2-deoxy-D-ribose-5'-phosphate->Acetaldehyde Deoxyribose-phosphate aldolase (DERA)

Core degradation pathway of this compound.

Quantitative Data

The kinetic parameters of the key enzymes in the degradation pathway are crucial for understanding the efficiency and regulation of this metabolic route. The following tables summarize the available quantitative data for Phosphopentomutase and Deoxyribose-phosphate aldolase.

Table 1: Kinetic Parameters of Phosphopentomutase (PPM)

Organism/EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Notes
Thermococcus kodakaraensis (recombinant)2-deoxyribose 1-phosphate140210The enzyme also showed trace activity with glucose 1-phosphate and mannose 1-phosphate.[5]

Table 2: Kinetic Parameters of Deoxyribose-phosphate Aldolase (DERA)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
Escherichia coli2-deoxy-D-ribose-5-phosphate0.04256.25 x 105
Lactobacillus brevis2-deoxy-D-ribose-5-phosphate3.3--

Note: Data for DERA can vary between different studies and assay conditions. The provided values serve as a reference.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for studying the degradation of this compound. This section provides detailed methodologies for the key enzymes involved.

Assay for Phosphopentomutase (PPM) Activity (Coupled Assay)

This protocol describes a coupled enzyme assay to determine the activity of Phosphopentomutase by measuring the formation of 2-deoxy-D-ribose-5-phosphate, which is then cleaved by Deoxyribose-phosphate aldolase.

Principle:

Phosphopentomutase converts this compound to 2-deoxy-D-ribose-5-phosphate. In the presence of excess DERA, the product of the PPM reaction is immediately cleaved to glyceraldehyde-3-phosphate and acetaldehyde. The production of glyceraldehyde-3-phosphate can be monitored spectrophotometrically by coupling its oxidation to a NAD+-dependent dehydrogenase, such as glyceraldehyde-3-phosphate dehydrogenase, and measuring the increase in absorbance at 340 nm due to the formation of NADH.

Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • MgCl2 (e.g., 10 mM)

  • Glucose 1,6-bisphosphate (cofactor for some PPMs, e.g., 50 µM)

  • This compound (substrate, e.g., 5 mM)

  • Deoxyribose-phosphate aldolase (DERA) (coupling enzyme, e.g., 10 units)

  • Glyceraldehyde-3-phosphate dehydrogenase (coupling enzyme)

  • NAD+

  • Phosphopentomutase (enzyme sample)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, glucose 1,6-bisphosphate, DERA, glyceraldehyde-3-phosphate dehydrogenase, and NAD+ in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the PPM enzyme sample to the cuvette.

  • Immediately start monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).

PPM_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Cofactors, Coupling Enzymes, NAD+) B Pre-incubate at 37°C A->B C Add PPM Sample (Initiate Reaction) B->C D Monitor Absorbance at 340 nm C->D E Determine Initial Rate D->E F Calculate Enzyme Activity E->F

Workflow for the coupled PPM activity assay.
Assay for Deoxyribose-phosphate Aldolase (DERA) Activity

This protocol outlines a direct spectrophotometric assay for DERA activity by measuring the cleavage of 2-deoxy-D-ribose-5-phosphate.

Principle:

The retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate by DERA produces glyceraldehyde-3-phosphate and acetaldehyde. The formation of glyceraldehyde-3-phosphate can be monitored by coupling its oxidation to the reduction of NAD+ catalyzed by glyceraldehyde-3-phosphate dehydrogenase. The increase in NADH is measured spectrophotometrically at 340 nm.

Reagents:

  • Triethanolamine (TEA) buffer (e.g., 100 mM, pH 7.5)

  • 2-deoxy-D-ribose-5-phosphate (substrate, e.g., 2 mM)

  • NAD+ (e.g., 1 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (coupling enzyme, e.g., 5 units)

  • DERA (enzyme sample)

Procedure:

  • In a cuvette, prepare a reaction mixture containing TEA buffer, NAD+, and glyceraldehyde-3-phosphate dehydrogenase.

  • Add the DERA enzyme sample and incubate for 5 minutes at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, 2-deoxy-D-ribose-5-phosphate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the DERA activity from the linear rate of NADH formation.

DERA_Assay_Workflow A Prepare Assay Mix (Buffer, NAD+, Coupling Enzyme) B Add DERA Sample A->B C Pre-incubate B->C D Add Substrate (2-deoxy-D-ribose-5-P) C->D E Measure NADH Production (Absorbance at 340 nm) D->E F Calculate Activity E->F

Workflow for the DERA activity assay.

Logical Relationships in the Degradation Pathway

The degradation of this compound is intrinsically linked to central carbon metabolism. The products of the DERA-catalyzed reaction directly feed into glycolysis and other key metabolic pathways. This relationship highlights the importance of this degradation route in nucleotide salvage and carbon homeostasis.

Metabolic_Integration cluster_degradation Deoxyribose Phosphate Degradation cluster_cleavage Aldol Cleavage cluster_central_metabolism Central Metabolism dRib-1-P 2'-deoxyribose-1'-P dRib-5-P 2-deoxy-D-ribose-5'-P dRib-1-P->dRib-5-P PPM G3P Glyceraldehyde-3-P dRib-5-P->G3P DERA Acetaldehyde Acetaldehyde dRib-5-P->Acetaldehyde DERA Glycolysis Glycolysis G3P->Glycolysis Krebs_Cycle Krebs Cycle Acetaldehyde->Krebs_Cycle via Acetyl-CoA

Integration with central metabolic pathways.

References

2'-Deoxyribose-1'-Phosphate: A Core Intermediate in Prebiotic Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The origin of nucleic acids is a cornerstone of research into the origins of life. While the "RNA World" hypothesis posits that RNA was the primary genetic material, the prebiotic synthesis of DNA components remains a critical area of investigation. 2'-deoxyribose-1'-phosphate (dRP) is a key phosphorylated intermediate in the biosynthesis and salvage pathways of deoxyribonucleosides. Its potential role in the prebiotic, non-enzymatic formation of the building blocks of DNA is of significant interest. This technical guide provides a comprehensive overview of dRP in the context of prebiotic chemistry, summarizing quantitative data, detailing experimental methodologies, and visualizing proposed reaction pathways.

Prebiotic Synthesis and Plausibility

The prebiotic formation of dRP is contingent on the availability of its precursors, 2-deoxyribose and a suitable phosphorylating agent, under plausible early Earth conditions.

Synthesis of 2-Deoxyribose

The abiotic synthesis of 2-deoxyribose is considered a crucial step. Plausible prebiotic routes involve the aldol condensation of glyceraldehyde and acetaldehyde.[1] Research has demonstrated the formation of 2-deoxy-D-ribose from these interstellar building blocks, promoted by amino esters or amino nitriles.[2][3]

Prebiotic Phosphorylation

The phosphorylation of nucleosides and their precursors is a thermodynamically challenging step in an aqueous environment. Several mechanisms have been proposed to overcome this barrier on the prebiotic Earth. Diamidophosphate (DAP) has emerged as a particularly effective prebiotically plausible phosphorylating agent for a variety of molecules, including deoxynucleosides.[4] Furthermore, studies have shown that the phosphorylation of sugars can be significantly enhanced in aqueous microdroplets, providing a potential environment for the formation of sugar phosphates like dRP.

Quantitative Data

The following tables summarize the available quantitative data for the prebiotic synthesis of 2-deoxyribose and the phosphorylation of related compounds. Direct quantitative data for the prebiotic synthesis of this compound is currently limited in the literature; however, data from analogous reactions provide valuable estimates.

Precursor 1Precursor 2Promoter/ConditionsProductYield (%)Reference
D-GlyceraldehydeAcetaldehydeL-amino esters (20 mol%)2-deoxy-D-ribose≥4[3]
D-GlyceraldehydeAcetaldehydeproteinogenic amino nitriles (20 mol%)2-deoxy-D-ribose≥5[2][3]
D-RibosePhosphoric AcidAqueous microdropletsD-ribose-1-phosphate>6
Pyrimidine deoxynucleosidesDiamidophosphate (DAP)2-aminoimidazole, wet-dry cycles5'- and 3'-deoxynucleoside phosphatesup to 90
Purine deoxynucleosidesDiamidophosphate (DAP)2-aminoimidazole, presence of pyrimidine nucleosidesPurine deoxynucleotides≈20[4]

Table 1: Summary of Quantitative Yields in Prebiotic Synthesis of 2-Deoxyribose and Phosphorylation of Related Molecules.

CompoundpHTemperature (°C)ConditionsHalf-life/StabilityReference
This compound7.4Not specifiedHeating in aqueous solutionHeat labile, hydrolyzed
This compound10Not specifiedHeating in aqueous solutionStable
AdenineNot specified100Aqueous solution1 year
RiboseNot specified100Aqueous solution< 1 hour

Table 2: Stability of this compound and Related Prebiotic Molecules.

Experimental Protocols

While a specific, detailed protocol for the prebiotic synthesis of this compound is not yet established, the following methodologies for key related experiments provide a framework for future research.

Protocol 1: Synthesis of 2-Deoxy-D-Ribose from Glyceraldehyde and Acetaldehyde

This protocol is based on the work of Clarke and colleagues.[2][3]

Materials:

  • D-Glyceraldehyde

  • Acetaldehyde

  • L-proline methyl ester (or other amino ester)

  • Deionized water

  • Phosphate buffer (for pH control, optional)

  • N,N-diphenylhydrazine (for trapping and isolation)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Prepare an aqueous solution of D-glyceraldehyde and acetaldehyde in equimolar amounts.

  • Add the amino ester promoter (e.g., 20 mol% L-proline methyl ester).

  • If desired, buffer the solution to a specific pH (e.g., 6.0 or 7.0) using a phosphate buffer.

  • Stir the reaction mixture at room temperature for 24 hours.

  • To isolate and analyze the carbohydrate products, add N,N-diphenylhydrazine to form hydrazone derivatives.

  • Extract the hydrazone derivatives with an organic solvent.

  • Purify the products by column chromatography.

  • Analyze the products using techniques such as NMR and mass spectrometry to confirm the presence and yield of 2-deoxy-D-ribose.

Protocol 2: Phosphorylation of Deoxynucleosides using Diamidophosphate (DAP)

This protocol is based on the research by Krishnamurthy and colleagues.[4]

Materials:

  • Deoxynucleoside (e.g., deoxyadenosine, deoxycytidine)

  • Diamidophosphate (DAP)

  • 2-Aminoimidazole

  • Deionized water

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Heating apparatus for wet-dry cycles

Procedure:

  • Dissolve the deoxynucleoside, DAP, and 2-aminoimidazole in deionized water.

  • Adjust the pH of the solution to the desired value (e.g., between 6 and 10).

  • Subject the mixture to wet-dry cycles. This can be achieved by heating the sample to evaporate the water (e.g., at 65°C) and then rehydrating it with a small amount of water.

  • Repeat the wet-dry cycles for a specified number of times.

  • After the final cycle, dissolve the residue in water.

  • Analyze the products using High-Performance Liquid Chromatography (HPLC) to quantify the yield of phosphorylated deoxynucleosides.

Visualizing Prebiotic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed prebiotic pathways involving this compound.

Prebiotic_Synthesis_of_dRP Glyceraldehyde Glyceraldehyde Deoxyribose 2'-Deoxyribose Glyceraldehyde->Deoxyribose Aldol Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Deoxyribose Aldol Condensation dRP This compound Deoxyribose->dRP Phosphorylation (e.g., in microdroplets) Phosphate Phosphate Source (e.g., DAP, minerals) Phosphate->dRP Phosphorylation (e.g., in microdroplets) Deoxynucleoside Deoxynucleoside dRP->Deoxynucleoside Glycosidic Bond Formation Nucleobase Nucleobase (e.g., Adenine) Nucleobase->Deoxynucleoside Glycosidic Bond Formation

Figure 1: Proposed prebiotic pathway for the synthesis of deoxynucleosides via a this compound intermediate.

Experimental_Workflow_dRP_Analysis start Prebiotic Simulation (e.g., 2-deoxyribose + phosphate source) reaction Reaction under Prebiotic Conditions (e.g., wet-dry cycles, UV irradiation) start->reaction sample Aqueous Sample reaction->sample derivatization Optional: Derivatization (e.g., for GC-MS) sample->derivatization analysis Instrumental Analysis sample->analysis derivatization->analysis hplc HPLC analysis->hplc ms Mass Spectrometry analysis->ms nmr NMR Spectroscopy analysis->nmr quantification Quantification of This compound hplc->quantification ms->quantification nmr->quantification

Figure 2: A generalized experimental workflow for the analysis of this compound in prebiotic simulation experiments.

Conclusion and Future Directions

This compound represents a plausible and crucial intermediate in the prebiotic synthesis of deoxynucleosides. While the abiotic formation of its precursor, 2-deoxyribose, has been demonstrated, and effective prebiotic phosphorylation methods are known, direct experimental evidence for the formation of dRP under these conditions remains an area for further investigation. The unique stability profile of dRP, particularly its lability at neutral pH, suggests it may have been a transient species, readily reacting with nucleobases to form more stable deoxynucleosides.

Future research should focus on:

  • Quantitative analysis of the direct phosphorylation of 2-deoxyribose using prebiotically plausible reagents like diamidophosphate and in environments such as aqueous microdroplets.

  • Detailed stability studies of this compound under a wider range of prebiotic conditions (pH, temperature, mineral presence) to better understand its persistence and reactivity.

  • Experimental verification of the non-enzymatic condensation of this compound with various nucleobases to form deoxynucleosides, including determination of reaction rates and yields.

A deeper understanding of the chemistry of this compound will provide invaluable insights into the potential pathways for the origin of DNA and the emergence of life.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyribose-1'-phosphate (dR-1-P) is a crucial intermediate in the salvage pathway of nucleoside metabolism and a key precursor for the synthesis of various 2'-deoxynucleosides, many of which are potent antiviral and anticancer agents. The enzymatic synthesis of dR-1-P using purine nucleoside phosphorylase (PNP) offers a highly efficient and stereospecific alternative to chemical methods, which often involve multiple protection and deprotection steps and can result in low yields.

This document provides detailed application notes and experimental protocols for the synthesis of this compound utilizing purine nucleoside phosphorylase. The method highlighted here leverages the near-irreversible phosphorolysis of 7-methyl-2'-deoxyguanosine, ensuring high product yields.

Principle of the Reaction

Purine nucleoside phosphorylase (PNP, EC 2.4.2.1) catalyzes the reversible phosphorolysis of the N-glycosidic bond in purine nucleosides in the presence of inorganic phosphate (Pi) to yield the corresponding purine base and α-D-pentofuranose-1-phosphate.[1][2]

The equilibrium of this reaction typically does not strongly favor synthesis. To overcome this limitation, a strategy employing a 7-methylated purine deoxynucleoside, such as 7-methyl-2'-deoxyguanosine (7-Me-dGuo), is used.[1][3] The resulting product, 7-methylguanine, is poorly soluble in aqueous solutions and is a weak nucleophile, which effectively prevents the reverse reaction and drives the equilibrium towards the formation of this compound, leading to near-quantitative yields.[4]

Reaction_Principle Substrate 7-Methyl-2'-deoxyguanosine + Phosphate Enzyme Purine Nucleoside Phosphorylase (PNP) Substrate->Enzyme Product This compound + 7-Methylguanine (precipitates) Enzyme->Product Irreversible Phosphorolysis

Caption: Enzymatic synthesis of dR-1-P using PNP.

Data Presentation

Table 1: Kinetic Parameters of E. coli Purine Nucleoside Phosphorylase
SubstrateKm (µM)Vmax (µmol/mg-hr)Catalytic Efficiency (Vmax/Km)Reference
2'-Deoxyguanosine---[5]
2'-Deoxyadenosine2242619.36[6]
9-β-D-Arabinofuranosyl-2-fluoroadenine (F-araA)96060.006[6]
Inosine---[2]
7-Methylinosine---[1]
Table 2: Typical Reaction Conditions and Yields for this compound Synthesis
PNP SourceSubstratePhosphate SourcepHTemperature (°C)Reaction Time (h)Yield (%)Reference
E. coli7-Methyl-2'-deoxyguanosine hydroiodideNa2HPO47.03724~94 (HPLC)[3]
E. coli7-Methyl-2'-deoxyguanosine hydroiodideBis(cyclohexylammonium) hydrogen phosphate7.03724~94 (isolated)[3]
Bacterial7-MethylinosineKH2PO47.425--[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound as its barium or bis(cyclohexylammonium) salt, adapted from Mikhailov et al., 2022.[3]

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification A 1. Prepare Reaction Mixture (7-Me-dGuo, Phosphate Buffer, PNP) B 2. Incubate (e.g., 37°C, 24h) A->B C 3. Monitor Reaction (e.g., HPLC) B->C D 4. Remove Precipitated Base (Centrifugation) C->D E 5. Precipitate Product (Addition of BaCl2 or Cyclohexylamine) D->E F 6. Isolate Product (Centrifugation) E->F G 7. Wash and Dry Product F->G

Caption: Workflow for dR-1-P synthesis and purification.

Materials and Reagents
  • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

  • 7-Methyl-2'-deoxyguanosine hydroiodide (7-Me-dGuo·HI)

  • Sodium phosphate buffer (0.5 M, pH 7.0) or Bis(cyclohexylammonium) hydrogen phosphate

  • Barium chloride (BaCl2) solution (1 M) or Cyclohexylamine

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Centrifuge

  • HPLC system for reaction monitoring

Protocol 1: Preparation of 2'-Deoxy-α-D-ribose 1-Phosphate Barium Salt
  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 7-methyl-2'-deoxyguanosine hydroiodide (e.g., 100 mg, 0.24 mmol) in deionized water (e.g., 10 mL).

    • Add sodium phosphate buffer (0.5 M, pH 7.0, e.g., 1.2 mL, 0.6 mmol).

    • Add a solution of E. coli PNP (e.g., 10-20 units).

    • Adjust the final volume with deionized water if necessary.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 24 hours. The formation of a precipitate (7-methylguanine) will be observed.

  • Reaction Monitoring:

    • Monitor the reaction progress by HPLC to confirm the complete consumption of the starting material.

  • Work-up and Purification:

    • After completion, centrifuge the reaction mixture to pellet the precipitated 7-methylguanine.

    • Carefully collect the supernatant containing the product.

    • To the supernatant, add a solution of barium chloride (1 M) dropwise until no further precipitation of the barium salt of dR-1-P is observed.

    • Centrifuge the mixture to collect the precipitated product.

    • Wash the pellet sequentially with cold water, ethanol, and diethyl ether.

    • Dry the purified 2'-deoxy-α-D-ribose 1-phosphate barium salt under vacuum. A typical isolated yield is around 74-85%.[3]

Protocol 2: Preparation of 2'-Deoxy-α-D-ribose 1-Phosphate Bis(cyclohexylammonium) Salt
  • Reaction Setup:

    • Follow the same initial steps as in Protocol 1, but instead of sodium phosphate buffer, use bis(cyclohexylammonium) hydrogen phosphate.

  • Incubation and Monitoring:

    • Incubate and monitor the reaction as described in Protocol 1.

  • Work-up and Purification:

    • After the reaction is complete, centrifuge to remove the precipitated 7-methylguanine.

    • Concentrate the supernatant under reduced pressure.

    • Add ethanol to the concentrated solution to precipitate the bis(cyclohexylammonium) salt of dR-1-P.

    • Collect the precipitate by centrifugation, wash with ethanol and diethyl ether, and dry under vacuum. A typical isolated yield is around 94%.[3]

Applications in Drug Development

The enzymatic synthesis of this compound is a critical step in the production of various nucleoside analogs with therapeutic applications.

Applications Start This compound (dR-1-P) Enzyme Nucleoside Phosphorylases (PNP, TP, UP) Start->Enzyme Product Therapeutic Nucleoside Analogs (Antiviral, Anticancer) Enzyme->Product Base Modified Purine/Pyrimidine Bases Base->Enzyme

Caption: Application of dR-1-P in nucleoside analog synthesis.

  • Antiviral Agents: dR-1-P can be used in subsequent enzymatic reactions with modified purine or pyrimidine bases to synthesize antiviral drugs like Cladribine.

  • Anticancer Drugs: Many anticancer nucleoside analogs are 2'-deoxyribonucleosides. The efficient synthesis of the dR-1-P core structure is a key advantage for the development of these therapeutics.

  • Transglycosylation Reactions: dR-1-P is a key intermediate in transglycosylation reactions, where the deoxyribose moiety is transferred to a different nucleobase, often catalyzed by a second nucleoside phosphorylase.[7][8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction- Ensure complete dissolution of starting materials.- Verify enzyme activity.- Extend incubation time and monitor by HPLC.
Reverse reaction occurring- Ensure the use of 7-methylated substrate to drive the reaction forward.
Product Degradation Instability of dR-1-P- Maintain pH at ~7.0.- Process the product promptly after the reaction is complete.
Purification Issues Incomplete precipitation- Ensure sufficient precipitating agent (BaCl2 or cyclohexylamine) is added.- Perform precipitation at a lower temperature.
Contamination with starting material- Ensure the reaction has gone to completion before purification.

Conclusion

The enzymatic synthesis of this compound using purine nucleoside phosphorylase, particularly with 7-methylated substrates, is a robust and high-yielding method. It provides a straightforward and stereospecific route to a key intermediate for the synthesis of medicinally important nucleoside analogs. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of biotechnology and drug development.

References

Application of 2'-Deoxyribose-1'-Phosphate in Studying Base Excision Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is constantly challenged by endogenous and environmental agents that damage DNA. The Base Excision Repair (BER) pathway is a primary cellular defense mechanism responsible for identifying and removing small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, and deamination.[1][2] A key intermediate in this pathway is 2'-deoxyribose-1'-phosphate (dRP), a sugar phosphate remnant left at the abasic site after DNA glycosylase and AP endonuclease activities. The efficient removal of this dRP moiety is a critical step for the successful completion of BER. This document provides detailed application notes and protocols for utilizing dRP in the study of BER pathways, offering insights for basic research and therapeutic development.

The Role of this compound in Base Excision Repair

The BER pathway can be broadly categorized into two main sub-pathways: short-patch BER and long-patch BER. The fate of the dRP intermediate is a deciding factor in which of these pathways is utilized.

Short-Patch BER: This is the predominant pathway in mammalian cells for the repair of simple base lesions.[3] It involves the replacement of a single nucleotide. The pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[4] AP Endonuclease 1 (APE1) then incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-dRP terminus.[5][6] DNA Polymerase β (Pol β) plays a dual role in this pathway. Its dRP lyase activity removes the 5'-dRP residue via β-elimination, and its polymerase activity fills the single-nucleotide gap.[7][8] The final nick is sealed by the DNA Ligase III/XRCC1 complex.[3]

Long-Patch BER: This pathway is activated when the 5'-dRP moiety is modified (e.g., oxidized or reduced) and thus resistant to the dRP lyase activity of Pol β.[5][9] In this case, Pol β or other DNA polymerases (Pol δ/ε) synthesize a longer stretch of DNA (2-10 nucleotides), displacing the dRP-containing strand.[1][4] The resulting flap structure is then excised by Flap Endonuclease 1 (FEN1).[5] Finally, DNA Ligase I seals the nick to complete the repair process.[10]

Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway

BER_Pathway cluster_SP Short-Patch BER cluster_LP Long-Patch BER SP_Start Damaged Base Glycosylase DNA Glycosylase SP_Start->Glycosylase Base Excision AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision dRP_Intermediate 5'-dRP Intermediate APE1->dRP_Intermediate PolB_Lyase Pol β (dRP Lyase) dRP_Intermediate->PolB_Lyase dRP Excision LP_Start Modified 5'-dRP dRP_Intermediate->LP_Start Resistant to Pol β Lyase PolB_Polymerase Pol β (Polymerase) PolB_Lyase->PolB_Polymerase Gap Filling (1 nt) Ligation_SP Ligase III/XRCC1 PolB_Polymerase->Ligation_SP Nick Sealing Repaired_DNA_SP Repaired DNA Ligation_SP->Repaired_DNA_SP Strand_Displacement Pol β or Pol δ/ε LP_Start->Strand_Displacement Strand Displacement (2-10 nt synthesis) Flap_Formation Flap Structure Strand_Displacement->Flap_Formation FEN1 FEN1 Flap_Formation->FEN1 Flap Excision Ligation_LP Ligase I FEN1->Ligation_LP Nick Sealing Repaired_DNA_LP Repaired DNA Ligation_LP->Repaired_DNA_LP

Caption: The Base Excision Repair (BER) pathway, highlighting the central role of the 5'-dRP intermediate in directing the repair process towards either the Short-Patch or Long-Patch sub-pathway.

Experimental Workflow for dRP Lyase Assay

dRP_Lyase_Workflow cluster_prep Substrate Preparation cluster_assay dRP Lyase Assay Oligo Uracil-containing Oligonucleotide Radiolabeling 3'-Radiolabeling (e.g., [α-32P]ddATP) Oligo->Radiolabeling Annealing Anneal with complementary strand Radiolabeling->Annealing UDG_treatment Treat with Uracil DNA Glycosylase (UDG) Annealing->UDG_treatment APE1_treatment Treat with AP Endonuclease 1 (APE1) UDG_treatment->APE1_treatment Substrate 5'-dRP containing DNA substrate APE1_treatment->Substrate Incubation Incubate substrate with putative dRP lyase (e.g., Pol β) Substrate->Incubation Quenching Quench reaction (e.g., NaBH4) Incubation->Quenching Denaturation Denature DNA Quenching->Denaturation PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Denaturation->PAGE Analysis Phosphorimaging and Quantification PAGE->Analysis

Caption: A typical workflow for a dRP lyase assay, from the preparation of a radiolabeled 5'-dRP containing DNA substrate to the analysis of the reaction products.

Quantitative Data

The study of BER is greatly enhanced by quantitative analysis of the enzymatic activities involved. The following table summarizes key kinetic parameters for dRP lyase activity of human DNA polymerase γ, providing a basis for comparative studies.

EnzymeSubstrateKM (µM)kcat (min-1)
Human DNA Polymerase γPreincised AP-DNA0.60.26
Human DNA Polymerase βPreincised AP-DNA0.54.5
Data sourced from studies on the catalytic efficiency of DNA polymerases.[11]

Experimental Protocols

Protocol 1: Preparation of a 5'-dRP Containing DNA Substrate

This protocol describes the generation of a defined DNA substrate containing a single 5'-dRP residue, suitable for use in dRP lyase assays.[12][13]

Materials:

  • Uracil-containing synthetic oligonucleotide (e.g., 34-mer)

  • Complementary oligonucleotide

  • Terminal deoxynucleotidyl transferase (TdT)

  • [α-³²P]ddATP

  • Uracil DNA Glycosylase (UDG)

  • AP Endonuclease 1 (APE1)

  • Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • UDG reaction buffer (specific to enzyme manufacturer)

  • APE1 reaction buffer (specific to enzyme manufacturer)

  • G-25 spin column

Procedure:

  • Radiolabeling: 3'-end label the uracil-containing oligonucleotide with [α-³²P]ddATP using TdT according to the manufacturer's protocol.

  • Purification: Remove unincorporated nucleotides using a G-25 spin column.

  • Annealing: Mix the labeled oligonucleotide with a 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer. Heat to 95°C for 5 minutes and then slowly cool to room temperature to form the duplex DNA.

  • Uracil Excision: Incubate the duplex DNA with UDG in the appropriate reaction buffer to excise the uracil base, creating an AP site. Follow the enzyme manufacturer's recommendations for reaction conditions and duration.

  • AP Site Incision: Add APE1 to the reaction mixture to incise the phosphodiester backbone 5' to the AP site, generating the 5'-dRP terminus. Again, follow the manufacturer's protocol for optimal conditions.

  • Purification (Optional): The substrate can be further purified by non-denaturing PAGE if necessary.

  • Storage: Store the 5'-dRP containing substrate at -20°C.

Protocol 2: dRP Lyase Activity Assay

This protocol outlines a method to measure the dRP lyase activity of a protein of interest, such as Pol β.[11][12]

Materials:

  • Prepared 5'-dRP containing DNA substrate (radiolabeled)

  • Enzyme with putative dRP lyase activity (e.g., purified Pol β)

  • dRP lyase reaction buffer (e.g., 50 mM HEPES-KOH pH 7.4, 2 mM DTT, 5 mM MgCl₂)

  • Quenching solution (e.g., 0.34 M NaBH₄ in loading buffer)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE buffer

  • Phosphorimager screen and scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the dRP lyase reaction buffer and the 5'-dRP containing DNA substrate (e.g., 20 nM final concentration).

  • Initiate Reaction: Add the enzyme of interest (e.g., 5-100 nM Pol γ) to the reaction mixture to initiate the dRP lyase reaction. For time-course experiments, start a timer upon enzyme addition.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., for a time-course, take aliquots at different time points).

  • Quenching: Stop the reaction by adding the quenching solution. The NaBH₄ will stabilize the reaction products.[11]

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until adequate separation of the substrate and product is achieved. The product (with the dRP group removed) will be a shorter fragment and will migrate faster.

  • Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the band intensities of the substrate and product to determine the percentage of dRP removal over time.

Protocol 3: Reconstitution of Short-Patch BER

This protocol provides a framework for reconstituting the short-patch BER pathway in vitro to study the interplay of different enzymes in processing a damaged base.[7][14]

Materials:

  • Circular plasmid DNA containing a single, site-specific lesion (e.g., uracil or 8-oxoguanine)

  • Purified BER enzymes:

    • DNA glycosylase specific for the lesion (e.g., UDG or OGG1)

    • APE1

    • DNA Polymerase β (wild-type and dRP lyase-deficient mutant for comparison)

    • DNA Ligase III/XRCC1 complex

  • BER reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM ATP)

  • dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dCTP)

  • Restriction enzyme that linearizes the plasmid at a site away from the lesion

Procedure:

  • Reaction Assembly: In a single tube, combine the lesion-containing plasmid DNA, the BER reaction buffer, dNTPs (including the radiolabeled dNTP), and the purified BER enzymes (DNA glycosylase, APE1, Pol β, and Ligase III/XRCC1).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the repair process to occur.

  • Reaction Termination: Stop the reaction by adding EDTA and proteinase K, followed by incubation to digest the proteins.

  • DNA Purification: Purify the plasmid DNA from the reaction mixture.

  • Restriction Digest: Digest the purified plasmid with the chosen restriction enzyme to linearize the DNA.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis followed by autoradiography. Successful repair will result in a radiolabeled, full-length linearized plasmid. The use of a dRP lyase-deficient Pol β should show a significant reduction in the final ligated product, demonstrating the essential role of dRP removal.[7]

Applications in Drug Development

The BER pathway is a validated target for cancer therapy. Inhibitors of key BER enzymes, such as Pol β, can sensitize cancer cells to DNA-damaging agents. The dRP intermediate and the enzymes that process it are therefore of significant interest in drug discovery.

  • High-Throughput Screening: The dRP lyase assay can be adapted for high-throughput screening of small molecule libraries to identify inhibitors of Pol β's lyase activity.

  • Mechanism of Action Studies: For compounds that inhibit BER, understanding their effect on dRP processing can elucidate their mechanism of action.

  • Development of Synthetic Lethality Strategies: In cancers with deficiencies in other DNA repair pathways, targeting the BER pathway, and specifically the processing of dRP, can be a promising synthetic lethal approach. The development of novel drugs targeting DNA damage response pathways is an active area of research.[15]

By providing a deeper understanding of the molecular mechanisms of BER, the study of this compound and its processing will continue to be a valuable tool for researchers and drug developers alike.

References

Application Notes and Protocols for the Enzymatic Preparation of 2'-Deoxyribonucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of 2'-deoxyribonucleosides from 2'-deoxyribose-1'-phosphate. The method relies on the catalytic activity of nucleoside phosphorylases, offering a highly efficient and stereoselective alternative to traditional chemical synthesis.

Introduction

The enzymatic synthesis of 2'-deoxyribonucleosides is a powerful technique that leverages the specificity of nucleoside phosphorylases (NPs) to catalyze the formation of the N-glycosidic bond. This method circumvents the need for complex protection and deprotection steps often required in chemical synthesis, leading to higher yields and purity. The core of this protocol is a transglycosylation reaction, where a readily available 2'-deoxynucleoside donor provides the 2'-deoxyribose-1-phosphate (dRib-1-P) moiety, which is then transferred to a desired purine or pyrimidine base.

The key enzymes in this process are Purine Nucleoside Phosphorylase (PNP) and Pyrimidine Nucleoside Phosphorylase (PyNP), often in the form of Thymidine Phosphorylase (TP).[1] These enzymes catalyze the reversible phosphorolysis of nucleosides to their respective bases and dRib-1-P.[1][2] By carefully controlling the reaction conditions, the equilibrium can be shifted towards the synthesis of the desired 2'-deoxyribonucleoside.

Principle of the Reaction

The enzymatic synthesis of a target 2'-deoxyribonucleoside (Nuc-2) from a heterocyclic base (Base-2) proceeds in a two-step, one-pot reaction catalyzed by one or two nucleoside phosphorylases.

  • Phosphorolysis of the Donor Nucleoside: A donor 2'-deoxynucleoside (Nuc-1), typically a pyrimidine nucleoside like thymidine, is phosphorolytically cleaved by a Pyrimidine Nucleoside Phosphorylase (e.g., Thymidine Phosphorylase) in the presence of inorganic phosphate (Pi) to generate 2'-deoxyribose-1-phosphate (dRib-1-P) and the corresponding free base (Base-1).[3]

  • Synthesis of the Target Nucleoside: A Purine Nucleoside Phosphorylase then catalyzes the reaction between dRib-1-P and the acceptor purine base (Base-2) to form the desired 2'-deoxyribonucleoside (Nuc-2).[3] For the synthesis of pyrimidine 2'-deoxyribonucleosides, a Pyrimidine Nucleoside Phosphorylase is used.

The overall process is a transglycosylation, where the 2'-deoxyribosyl group is transferred from a donor nucleoside to an acceptor base.[4] The thermodynamic equilibrium for purine nucleoside synthesis is generally more favorable than for pyrimidine nucleosides.[5]

Experimental Data

Table 1: Optimal Reaction Parameters for Nucleoside Phosphorylases
ParameterPurine Nucleoside Phosphorylase (PNP)Thymidine Phosphorylase (dThd Pase)Reference(s)
Source Organism Escherichia coliEscherichia coli[1]
Optimal pH for Stability 7.46.5[1]
Optimal Reaction pH 6.0 - 8.06.0 - 8.0[5]
Optimal Temperature 37 - 55 °C60 - 90 °C (for thermophilic variants)[1][5]
Table 2: Exemplary Yields for the Enzymatic Synthesis of 2'-Deoxyribonucleosides
Target 2'-DeoxyribonucleosideDonor NucleosideAcceptor BaseEnzyme(s)Donor:Base:Pi RatioYield (%)Reference(s)
2'-Deoxyuridine7-Me-dGuoUracilPNP, TP1.5:1:0.5High[4]
5-Ethyl-2'-deoxyuridine (5-Et-dUrd)7-Me-dGuo5-EthyluracilPNP, TP1.5:1:0.584 - 93[4]
2'-Deoxyadenosine7-Me-dGuoAdeninePNP, TP1.5:1:0.5High[4]
2'-Deoxyinosine7-Me-dGuoHypoxanthinePNP, TP1.5:1:0.5High[4]
2-Chloro-2'-deoxyadenosine7-Me-dGuo2-ChloroadeninePNP, TP1.5:1:0.5Good[4]
6-(Dimethylamino)purine-2'-deoxyribonucleosideThymidine6-(Dimethylamino)purinePN Pase, dThd Pase-81[1]

Note: "High" and "Good" yields are as reported in the source material where specific percentages were not provided.

Experimental Protocols

Materials and Reagents
  • Purine Nucleoside Phosphorylase (PNP) (e.g., from E. coli)

  • Thymidine Phosphorylase (TP) (e.g., from E. coli)

  • 2'-Deoxyribosyl Donor (e.g., Thymidine or 7-methyl-2'-deoxyguanosine)

  • Acceptor Purine or Pyrimidine Base

  • Tris-HCl Buffer (50 mM, pH 7.5)

  • Potassium Phosphate (KH₂PO₄) solution

  • HPLC grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 Reverse-Phase HPLC column

Protocol for the Synthesis of a Purine 2'-Deoxyribonucleoside (e.g., 2'-Deoxyadenosine)
  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • Acceptor base (e.g., Adenine) to a final concentration of 10 mM.

      • 2'-Deoxyribosyl donor (e.g., Thymidine) to a final concentration of 15 mM (1.5 equivalents).

      • Potassium phosphate (KH₂PO₄) to a final concentration of 2.5 mM (0.25 equivalents).

    • Vortex briefly to dissolve the components.

  • Enzyme Addition:

    • Add Purine Nucleoside Phosphorylase (PNP) and Thymidine Phosphorylase (TP) to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-5 U/mL for each enzyme is recommended.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 12-24 hours. The progress of the reaction can be monitored by HPLC.

  • Reaction Quenching:

    • Once the reaction has reached completion (as determined by HPLC), terminate the reaction by heating the mixture to 95 °C for 5 minutes to denature the enzymes.

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the denatured proteins.

  • Purification by HPLC:

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it onto a C18 reverse-phase HPLC column.

    • HPLC Conditions:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 0% to 30% B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the product.

      • Flow Rate: 1 mL/min

      • Detection: UV absorbance at 260 nm.

    • Collect the fractions corresponding to the product peak.

  • Product Recovery:

    • Lyophilize the collected fractions to remove the solvent and obtain the purified 2'-deoxyribonucleoside.

    • The identity and purity of the final product should be confirmed by analytical methods such as NMR and mass spectrometry.

Visualizations

Enzymatic_Synthesis_Pathway Donor Donor 2'-Deoxynucleoside (e.g., Thymidine) dRib1P 2'-Deoxyribose-1-Phosphate Donor->dRib1P Thymidine Phosphorylase Pi Phosphate (Pi) Base1 Donor Base (e.g., Thymine) Product Target 2'-Deoxyribonucleoside (e.g., 2'-Deoxyadenosine) dRib1P->Product Purine Nucleoside Phosphorylase Base2 Acceptor Base (e.g., Adenine)

Caption: Enzymatic synthesis of 2'-deoxyribonucleosides.

Experimental_Workflow A 1. Reaction Mixture Preparation (Buffer, Donor, Acceptor, Phosphate) B 2. Enzyme Addition (PNP and TP) A->B C 3. Incubation (37°C, 12-24h) B->C D 4. Reaction Quenching (Heat Denaturation) C->D E 5. Centrifugation D->E F 6. Supernatant Filtration E->F G 7. HPLC Purification (C18 Reverse-Phase) F->G H 8. Lyophilization G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Experimental workflow for 2'-deoxyribonucleoside synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dideoxynucleosides using 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideoxynucleosides (ddNs) are a critical class of antiviral and anticancer agents. Their mechanism of action relies on the termination of DNA chain elongation by viral or cellular polymerases. The enzymatic synthesis of these nucleoside analogs offers a regio- and stereospecific alternative to traditional chemical methods, often proceeding under milder conditions with higher yields. A key intermediate in this process is 2'-deoxyribose-1'-phosphate (dRib-1-P), which serves as the sugar donor for the glycosylation of a nucleobase. This document provides detailed application notes and protocols for the enzymatic synthesis of dideoxynucleosides, focusing on the generation and utilization of dRib-1-P.

The core of this enzymatic approach is the reversible phosphorolysis of a 2'-deoxynucleoside catalyzed by nucleoside phosphorylases, primarily Purine Nucleoside Phosphorylase (PNP) and Thymidine Phosphorylase (TP).[1][2][3][4] This reaction generates dRib-1-P, which can then be coupled with a desired purine or pyrimidine base to form the target dideoxynucleoside in a process known as transglycosylation.[5][6]

Enzymatic Pathways for Dideoxynucleoside Synthesis

The enzymatic synthesis of dideoxynucleosides can be achieved through a one-pot, two-step reaction. The first step involves the phosphorolytic cleavage of a readily available and inexpensive deoxynucleoside (the glycosyl donor) to produce this compound. In the second step, a different nucleobase (the acceptor) reacts with dRib-1-P to form the new dideoxynucleoside.[6] This process is catalyzed by nucleoside phosphorylases.

  • Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1][2][4] It is a key enzyme in the purine salvage pathway.[7][8]

  • Thymidine Phosphorylase (TP): This enzyme is specific for the reversible phosphorolysis of thymidine and 2'-deoxyuridine to their respective bases and this compound.[3][9]

The general reaction scheme is as follows:

Step 1: Generation of this compound Donor Nucleoside + Phosphate <=> Donor Base + this compound

Step 2: Synthesis of Dideoxynucleoside Acceptor Base + this compound <=> Dideoxynucleoside + Phosphate

This transglycosylation reaction allows for the synthesis of a variety of modified nucleosides.[5][6]

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Generation of dRib-1-P cluster_step2 Step 2: Synthesis of Dideoxynucleoside Donor_Nucleoside Donor Deoxynucleoside dRib1P This compound (dRib-1-P) Donor_Nucleoside->dRib1P Enzyme (PNP or TP) Phosphate1 Phosphate (Pi) Phosphate1->dRib1P Donor_Base Donor Base dRib1P->Donor_Base dRib1P_2 This compound (dRib-1-P) Acceptor_Base Acceptor Base Dideoxynucleoside Dideoxynucleoside (Product) Acceptor_Base->Dideoxynucleoside Enzyme (PNP or TP) dRib1P_2->Dideoxynucleoside Phosphate2 Phosphate (Pi) Dideoxynucleoside->Phosphate2 Experimental_Workflow start Start prep Prepare Reaction Mixture (Donor, Acceptor, Buffer) start->prep add_enzyme Add Nucleoside Phosphorylase(s) prep->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate monitor Monitor Reaction by HPLC incubate->monitor decision Reaction Complete? monitor->decision decision->incubate No terminate Terminate Reaction (Heat Inactivation) decision->terminate Yes purify Purify Product (e.g., HPLC) terminate->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Fluorescent Nucleoside Probes using 2'-deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent nucleoside probes are indispensable tools in molecular biology, drug discovery, and diagnostics. Their ability to mimic natural nucleosides allows for their incorporation into DNA and RNA, enabling the study of nucleic acid structure, dynamics, and interactions with other molecules. This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of fluorescent nucleoside probes, with a particular focus on the utilization of 2'-deoxyribose-1'-phosphate as a key intermediate. The enzymatic approach, primarily employing nucleoside phosphorylases, offers a highly efficient and stereoselective alternative to complex chemical synthesis routes.

Principle of the Method

The core of this method lies in the reversible phosphorolysis reaction catalyzed by nucleoside phosphorylases (NPs), such as purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP). These enzymes catalyze the cleavage of the glycosidic bond in a nucleoside in the presence of inorganic phosphate (Pi) to yield the corresponding nucleobase and (deoxy)ribose-1-phosphate. By shifting the reaction equilibrium towards synthesis, these enzymes can be used to couple a fluorescently modified nucleobase with a sugar donor, this compound, to generate the desired fluorescent nucleoside probe.

A common and efficient strategy is a "one-pot" synthesis where this compound is generated in situ from a readily available and inexpensive donor nucleoside, such as thymidine. This intermediate then reacts with a fluorescent purine or pyrimidine analog in the presence of a suitable nucleoside phosphorylase to yield the final product.

Applications in Research and Drug Development

Fluorescent nucleoside probes synthesized via this method have a wide range of applications, including:

  • High-Throughput Screening (HTS): Development of fluorescence-based assays for screening enzyme inhibitors, particularly for targets in bacterial glycosylation pathways.

  • Nucleic Acid Research: Studying DNA and RNA structure, dynamics, and interactions with proteins and other ligands.[1]

  • Cellular Imaging: Monitoring nucleoside metabolism and uptake in living cells.

  • Diagnostics: Development of sensitive probes for the detection of specific nucleic acid sequences.

  • Drug Discovery: Facilitating the development of nucleoside-based antiviral and anticancer drugs by providing tools to study their mechanisms of action.

Key Enzymes and Reagents

  • Purine Nucleoside Phosphorylase (PNP): Typically sourced from E. coli or calf spleen. It is crucial for the synthesis of fluorescent purine nucleoside analogs.

  • Thymidine Phosphorylase (TP) or Uridine Phosphorylase (UP): Used to generate this compound or ribose-1-phosphate in situ from thymidine or uridine, respectively.

  • Fluorescent Nucleobase Analogs: A variety of fluorescent purine and pyrimidine analogs can be used, such as derivatives of 2-aminopurine, ethenoadenine, or other custom-synthesized fluorescent bases.

  • This compound Donor: Thymidine is a common and cost-effective choice. Alternatively, 7-methylguanosine can be used for nearly irreversible phosphorolysis.

  • Buffers and other reagents: Phosphate buffer, HEPES, and other standard laboratory chemicals.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of a Fluorescent Purine Deoxynucleoside Probe

This protocol describes the synthesis of a fluorescent purine deoxynucleoside using a coupled two-enzyme system where this compound is generated in situ.

Materials:

  • Thymidine (deoxyribose donor)

  • Fluorescent purine analog (e.g., a derivative of 2,6-diaminopurine)

  • Thymidine Phosphorylase (TP)

  • Purine Nucleoside Phosphorylase (PNP) from E. coli

  • Potassium phosphate buffer (pH 7.5)

  • Deionized water

  • Reaction vials

  • Incubator/shaker

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • Thymidine: 30 mM

      • Fluorescent purine analog: 30 mM

      • Potassium phosphate buffer: 50 mM, pH 7.5

    • Add deionized water to the desired final volume.

  • Enzyme Addition:

    • Add Thymidine Phosphorylase (TP) and Purine Nucleoside Phosphorylase (PNP) to the reaction mixture. The optimal enzyme concentration may need to be determined empirically, but a starting point of 0.5% (v/v) of a recombinant bacterial cell lysate expressing the enzymes can be used.[2]

  • Incubation:

    • Incubate the reaction mixture at 50°C with gentle agitation for 2-4 hours.[2] Reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Reaction Termination:

    • Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.

  • Purification:

    • Centrifuge the reaction mixture to pellet the denatured proteins.

    • The supernatant containing the fluorescent nucleoside probe can be purified using preparative HPLC or other chromatographic techniques.

  • Characterization:

    • Confirm the identity and purity of the synthesized probe using techniques such as HPLC, Mass Spectrometry, and NMR.

    • Determine the spectroscopic properties, including absorption maximum, emission maximum, and quantum yield.

Data Presentation

Table 1: Reaction Parameters for Enzymatic Synthesis of Fluorescent Nucleoside Probes
ParameterRecommended ConditionsReference
Enzymes Purine Nucleoside Phosphorylase (PNP), Thymidine Phosphorylase (TP)[2]
Substrates Fluorescent Base Analog, Deoxyribose Donor (e.g., Thymidine)[2]
Substrate Conc. 30 mM[2]
pH 6.6 - 7.5[2][3]
Temperature 25°C - 50°C[2][3]
Incubation Time 2 - 20 hours[2][3]
Conversion Yield > 90% (for some substrates)[2]
Table 2: Spectroscopic Properties of Representative Fluorescent Nucleoside Analogs
Fluorescent Nucleoside AnalogExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Furano-modified thymidine analog331 - 335413 - 415~0.3[4]
1,N⁶-ethenoadenosine (εAdo)~300~410Varies with environment[1]
8-azaguanosine (anion)~310~370High[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Workflow Thymidine Thymidine (Deoxyribose Donor) dR1P This compound (Intermediate) Thymidine:e->dR1P:w + Pi FluorescentBase Fluorescent Purine/Pyrimidine Analog Phosphate Inorganic Phosphate (Pi) TP Thymidine Phosphorylase (TP) PNP Purine Nucleoside Phosphorylase (PNP) FluorescentProbe Fluorescent Nucleoside Probe dR1P:e->FluorescentProbe:w

Caption: One-pot enzymatic synthesis workflow.

PNP_Catalytic_Cycle PNP_Free PNP (Free Enzyme) PNP_Substrates PNP + dR-1-P + Fluorescent Base PNP_Free->PNP_Substrates Binds PNP_Product_Complex PNP-Fluorescent Nucleoside Complex PNP_Substrates->PNP_Product_Complex Catalysis PNP_Product_Complex->PNP_Free Regenerates Fluorescent_Nucleoside Fluorescent Nucleoside Probe PNP_Product_Complex->Fluorescent_Nucleoside Releases Product Phosphate Phosphate (Pi) PNP_Product_Complex->Phosphate Releases Pi dR1P This compound dR1P->PNP_Substrates Fluorescent_Base Fluorescent Base Fluorescent_Base->PNP_Substrates

Caption: Catalytic cycle of Purine Nucleoside Phosphorylase (PNP).

References

Application Notes and Protocols: The Role of 2'-Deoxyribose-1'-Phosphate in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 2'-deoxyribose-1'-phosphate (dRP) in enzymatic oligonucleotide synthesis. This document details the underlying biochemical principles, presents relevant quantitative data, and offers experimental protocols for the enzymatic synthesis of nucleoside building blocks, which are the precursors to oligonucleotide assembly.

Introduction

This compound is a key intermediate in the salvage pathways of nucleosides and serves as the activated sugar donor in enzymatic synthesis of deoxynucleosides.[1] This enzymatic approach offers a green chemistry alternative to the traditional phosphoramidite chemical synthesis of oligonucleotides, which often involves hazardous reagents and generates significant organic waste.[2] The enzymatic method, primarily utilizing nucleoside phosphorylases, allows for the synthesis of natural and modified nucleosides under mild aqueous conditions.[3]

Key Advantages of the Enzymatic Approach:

  • High Specificity: Enzymes provide precise control over stereochemistry.

  • Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and moderate temperatures.

  • Greener Synthesis: Reduces the reliance on toxic organic solvents and reagents.

  • High Yields: Nucleoside synthesis often achieves high conversion rates.[3]

The Central Role of Nucleoside Phosphorylases

Nucleoside phosphorylases (NPs) are the primary enzymes that utilize this compound. They catalyze the reversible phosphorolysis of the N-glycosidic bond of a deoxynucleoside to form a free nucleobase and dRP.[3] This reversibility is exploited for the synthesis of new deoxynucleosides.

The general reaction is as follows: Deoxynucleoside + Phosphate ↔ Nucleobase + this compound

For the synthesis of a target deoxynucleoside, the equilibrium is shifted towards the formation of the product. This is often achieved using a "one-pot, two-enzyme" system, particularly for the synthesis of purine deoxynucleosides.[3]

One-Pot, Two-Enzyme System for Purine Deoxynucleoside Synthesis

A highly efficient method for synthesizing purine deoxynucleosides involves the coupled activity of a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP).

  • Generation of this compound: A readily available and inexpensive pyrimidine deoxynucleoside (e.g., thymidine) serves as the dRP donor. PyNP catalyzes its phosphorolysis to release dRP into the reaction mixture.

  • Synthesis of the Target Purine Deoxynucleoside: The in situ generated dRP is then used by a PNP to glycosylate a target purine base, forming the desired purine deoxynucleoside.

This coupled reaction is highly efficient as the continuous generation and consumption of dRP drives the synthesis forward.

One_Pot_Two_Enzyme_Synthesis cluster_0 Step 1: dRP Generation cluster_1 Step 2: Purine Deoxynucleoside Synthesis Thymidine Thymidine (dRP Donor) PyNP Pyrimidine Nucleoside Phosphorylase (PyNP) Thymidine->PyNP Phosphate1 Phosphate (Pi) Phosphate1->PyNP dRP This compound dRP2 This compound dRP->dRP2 Intermediate Transfer Thymine Thymine PyNP->dRP Phosphorolysis PyNP->Thymine PurineBase Target Purine Base PNP Purine Nucleoside Phosphorylase (PNP) PurineBase->PNP dRP2->PNP TargetNucleoside Target Purine Deoxynucleoside PNP->TargetNucleoside Glycosylation

Caption: Workflow of the one-pot, two-enzyme system for purine deoxynucleoside synthesis.

Quantitative Data on Nucleoside Synthesis

The enzymatic synthesis of deoxynucleosides using nucleoside phosphorylases is characterized by high conversion yields. The following table summarizes representative data from the literature.

Target NucleosideDonor NucleosideTarget BaseEnzyme SystemTemperature (°C)Reaction Time (h)Conversion Yield (%)Reference
2,6-Diaminopurine DeoxynucleosideThymidine2,6-DiaminopurineCo-expressed PyNP & PNP502>90[3]
2'-DeoxyadenosineThymidineAdeninePyNP & PNP50196[4]
6-Methylpurine-2'-deoxyribosideThymidine6-MethylpurinePyNP & PNP50195[4]
5-Ethyl-2'-deoxyuridine7-Methyl-2'-deoxyguanosine5-EthyluracilPNP & TPAmbient2484-93[5]

PyNP: Pyrimidine Nucleoside Phosphorylase; PNP: Purine Nucleoside Phosphorylase; TP: Thymidine Phosphorylase.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Purine Deoxynucleoside

This protocol is a generalized procedure for the synthesis of a purine deoxynucleoside using a two-enzyme system with co-expressed PyNP and PNP in E. coli.

Materials:

  • Thymidine (dRP donor)

  • Target purine base

  • Recombinant E. coli cells co-expressing PyNP and PNP

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Incubator shaker

  • Centrifuge

  • Boiling water bath

Procedure:

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with a final volume of 5 mL.

    • Thymidine: 30 mmol/L

    • Target purine base: 30 mmol/L

    • Potassium phosphate buffer (50 mM, pH 7.0)

    • Intact recombinant bacterial cells: 25 mg (0.5% w/v)

  • Incubation: Incubate the reaction mixture at 50°C with shaking for 2-4 hours.[3]

  • Reaction Termination: Terminate the reaction by placing the tube in a boiling water bath for 5 minutes to denature the enzymes.

  • Cell Debris Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

  • Product Analysis: Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC).

  • Purification (Optional): The target nucleoside can be purified from the supernatant using standard chromatographic techniques, such as reverse-phase HPLC.[6]

Protocol 2: Conceptual Protocol for the Synthesis of a Dinucleotide (Illustrative)

While the primary application of this system is for single nucleoside synthesis, the following conceptual protocol illustrates how the principle could be extended for the step-wise synthesis of a short oligonucleotide, such as a dinucleotide (e.g., d(ApG)). This would require a polymerase or ligase in a subsequent step.

Step A: Synthesis of the First Deoxynucleoside (e.g., Deoxyadenosine)

  • Follow Protocol 1 to synthesize deoxyadenosine from adenine and thymidine.

  • Purify the resulting deoxyadenosine.

  • Enzymatically phosphorylate the 5' position of deoxyadenosine to yield dAMP, followed by further phosphorylation to dATP using appropriate kinases.

Step B: Synthesis of the Second Deoxynucleoside (e.g., Deoxyguanosine)

  • Follow Protocol 1 to synthesize deoxyguanosine from guanine and thymidine.

  • Purify the resulting deoxyguanosine.

Step C: Enzymatic Ligation to Form the Dinucleotide

  • Reaction Mixture:

    • dATP (from Step A)

    • Deoxyguanosine (from Step B)

    • A suitable DNA ligase or polymerase that can perform template-independent ligation/addition.

    • Appropriate buffer for the chosen ligase/polymerase.

  • Incubation: Incubate under conditions optimal for the chosen enzyme.

  • Purification: Purify the resulting d(ApG) dinucleotide using HPLC.[7][8]

Dinucleotide_Synthesis_Workflow cluster_A Part 1: Synthesis of Building Block 1 (dATP) cluster_B Part 2: Synthesis of Building Block 2 (dG) cluster_C Part 3: Ligation Start1 Adenine + Thymidine EnzSynth1 Enzymatic Synthesis (Protocol 1) Start1->EnzSynth1 dA Deoxyadenosine EnzSynth1->dA Purify1 Purification dA->Purify1 dAPurified Purified Deoxyadenosine Purify1->dAPurified Phospho Enzymatic Phosphorylation dAPurified->Phospho dATP dATP Phospho->dATP Ligation Enzymatic Ligation (e.g., DNA Ligase) dATP->Ligation Start2 Guanine + Thymidine EnzSynth2 Enzymatic Synthesis (Protocol 1) Start2->EnzSynth2 dG Deoxyguanosine EnzSynth2->dG Purify2 Purification dG->Purify2 dGPurified Purified Deoxyguanosine Purify2->dGPurified dGPurified->Ligation dApG Dinucleotide d(ApG) Ligation->dApG FinalPurify Final Purification (HPLC) dApG->FinalPurify FinalProduct Purified d(ApG) FinalPurify->FinalProduct

Caption: Conceptual workflow for the synthesis of a dinucleotide.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for the enzymatic synthesis of deoxynucleosides, offering a sustainable and efficient alternative to chemical methods for producing these essential building blocks. While the direct, iterative enzymatic assembly of long oligonucleotides using this specific pathway is not yet a mainstream technology, the principles demonstrated in nucleoside synthesis are foundational. Future advancements in enzyme engineering and process optimization may enable the development of novel polymerases or ligases that can efficiently utilize dRP or its derivatives for the direct, template-independent synthesis of custom oligonucleotides. This would represent a significant step forward in the sustainable manufacturing of nucleic acid-based therapeutics and diagnostics.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of 2'-Deoxyribonucleosides via 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2'-deoxyribonucleosides and their analogues is a cornerstone of therapeutic drug development, particularly for antiviral and anticancer agents. Traditional chemical synthesis routes can be complex, often requiring multiple protection and deprotection steps, which can lead to low overall yields and the formation of undesirable anomers. Chemoenzymatic synthesis offers a powerful and elegant alternative, leveraging the high selectivity and efficiency of enzymes to overcome these challenges.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of 2'-deoxyribonucleosides, centered around the key intermediate: 2'-deoxyribose-1'-phosphate (dRib-1-P). The core of this strategy involves the use of nucleoside phosphorylases (NPs) to catalyze the transfer of a deoxyribosyl moiety from a donor molecule to a desired nucleobase. This approach is highly efficient and stereoselective, exclusively producing the biologically relevant β-anomer.

Principle of the Method

The chemoenzymatic synthesis of 2'-deoxyribonucleosides via dRib-1-P is a two-step, one-pot reaction catalyzed by nucleoside phosphorylases.

  • Phosphorolysis of a 2'-deoxynucleoside donor: A readily available and inexpensive 2'-deoxynucleoside, such as 7-methyl-2'-deoxyguanosine or thymidine, is phosphorolytically cleaved by a suitable nucleoside phosphorylase (e.g., purine nucleoside phosphorylase - PNP, or thymidine phosphorylase - TP) in the presence of inorganic phosphate (Pi) to generate α-D-2-deoxyribose-1-phosphate (dRib-1-P) and the corresponding free base.[1][2][3]

  • Synthesis of the target 2'-deoxynucleoside: The in situ generated dRib-1-P is then used by the same or another nucleoside phosphorylase to glycosylate a target nucleobase, forming the desired 2'-deoxyribonucleoside.[2]

The overall reaction is a transglycosylation, where the deoxyribose moiety is transferred from a donor nucleoside to an acceptor base.[2] The equilibrium of the reaction can be shifted towards synthesis by using an excess of the donor nucleoside and a limiting amount of inorganic phosphate.[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the general workflow of the chemoenzymatic synthesis of 2'-deoxyribonucleosides.

Chemoenzymatic_Synthesis cluster_step1 Step 1: Generation of this compound cluster_step2 Step 2: Synthesis of Target 2'-Deoxyribonucleoside Donor_Nucleoside Donor 2'-Deoxynucleoside (e.g., 7-Me-dGuo, Thymidine) NP1 Nucleoside Phosphorylase (e.g., PNP, TP) Donor_Nucleoside->NP1 dRib_1_P α-D-2'-Deoxyribose-1'-Phosphate (dRib-1-P) dRib_1_P_input dRib-1-P Donor_Base Donor Base (e.g., 7-Me-Guanine, Thymine) Pi Inorganic Phosphate (Pi) Pi->NP1 NP1->dRib_1_P Phosphorolysis NP1->Donor_Base Acceptor_Base Acceptor Nucleobase NP2 Nucleoside Phosphorylase (e.g., PNP, TP) Acceptor_Base->NP2 Target_Nucleoside Target 2'-Deoxyribonucleoside NP2->Target_Nucleoside Glycosylation Pi_output Pi_output NP2->Pi_output Pi dRib_1_P_input->NP2

Caption: General workflow for the chemoenzymatic synthesis of 2'-deoxyribonucleosides.

Experimental Protocols

Protocol 1: Synthesis of α-D-2'-Deoxyribose-1'-Phosphate (dRib-1-P) from 7-Methyl-2'-deoxyguanosine

This protocol describes an efficient method for preparing dRib-1-P, a key intermediate for the enzymatic synthesis of various 2'-deoxyribonucleosides.[1][3] The process relies on the near-irreversible enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine hydroiodide using purine nucleoside phosphorylase (PNP).[1]

Materials:

  • 7-Methyl-2'-deoxyguanosine hydroiodide

  • Purine Nucleoside Phosphorylase (PNP) from E. coli

  • Potassium phosphate buffer (pH 7.5)

  • Tris-HCl buffer (pH 7.5)

  • Barium chloride (for precipitation of the barium salt)

  • Cyclohexylamine (for precipitation of the cyclohexylammonium salt)

  • Ethanol

  • Diethyl ether

  • HPLC system for analysis

Procedure:

  • Dissolve 7-methyl-2'-deoxyguanosine hydroiodide in Tris-HCl buffer (pH 7.5).

  • Add a solution of potassium phosphate.

  • Initiate the reaction by adding a solution of PNP.

  • Incubate the reaction mixture at room temperature. Monitor the reaction progress by HPLC. The reaction is typically complete within a few hours, with near-quantitative conversion to dRib-1-P.[1]

  • Isolation as Barium Salt:

    • Upon completion, terminate the reaction by heating or adding a protein precipitant.

    • Centrifuge to remove the enzyme and any precipitate.

    • To the supernatant, add an aqueous solution of barium chloride to precipitate the dRib-1-P as its barium salt.

    • Collect the precipitate by centrifugation, wash with water, ethanol, and diethyl ether, and then dry under vacuum.[1]

  • Isolation as Bis(cyclohexylammonium) Salt:

    • Alternatively, the barium salt can be converted to the more soluble bis(cyclohexylammonium) salt.

    • Suspend the barium salt in water and add a cation exchange resin in the H+ form.

    • Filter off the resin and neutralize the filtrate with cyclohexylamine.

    • Lyophilize the solution to obtain the bis(cyclohexylammonium) salt of dRib-1-P.[1]

Protocol 2: One-Pot Synthesis of 2'-Deoxyadenosine via Transglycosylation

This protocol details the synthesis of 2'-deoxyadenosine from adenine and a donor nucleoside, such as thymidine or 7-methyl-2'-deoxyguanosine, using a two-enzyme system.[4]

Materials:

  • Adenine

  • Thymidine (or 7-methyl-2'-deoxyguanosine)

  • Potassium dihydrogen phosphate

  • Tris-HCl buffer (pH 7.5)

  • E. coli Purine Nucleoside Phosphorylase (PNP)

  • E. coli Thymidine Phosphorylase (TP) (if using thymidine as the donor)

  • Silica gel for column chromatography

  • Dichloromethane

  • Ethanol

  • HPLC system for analysis and purification

Procedure:

  • Dissolve adenine in 50 mM Tris-HCl buffer (pH 7.5) with gentle heating, then cool to room temperature.[4]

  • Add potassium dihydrogen phosphate and the donor nucleoside (e.g., thymidine) to the solution. A slight excess of the donor nucleoside is recommended to drive the reaction towards synthesis.[2][4]

  • Add the enzyme solutions (PNP and TP if using thymidine) to the mixture.[4]

  • Allow the reaction to proceed at room temperature overnight.[4]

  • Monitor the formation of 2'-deoxyadenosine by HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitate (e.g., the donor base).[4]

  • Concentrate the filtrate under vacuum.[4]

  • Purification:

    • Dissolve the residue in ethanol and adsorb it onto silica gel.[4]

    • Apply the dried residue to a silica gel column.[4]

    • Wash the column with a mixture of dichloromethane and ethanol (e.g., 95:5 v/v).[4]

    • Elute the product with a gradient of ethanol in dichloromethane (e.g., 90:10 and 85:15 v/v).[4]

    • Collect the fractions containing 2'-deoxyadenosine, evaporate the solvent under vacuum, and dry to obtain the pure product.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the chemoenzymatic synthesis of 2'-deoxyribonucleosides.

Table 1: Yields of this compound Synthesis

Donor NucleosideEnzymeProduct FormIsolated Yield (%)Reference
7-Methyl-2'-deoxyguanosinePNPBarium Salt74-94[1]
7-Methyl-2'-deoxyguanosinePNPBis(cyclohexylammonium) Salt74-94[1]

Table 2: Yields of 2'-Deoxyribonucleoside Synthesis via Transglycosylation

Target NucleosideDonor NucleosideAcceptor BaseEnzymesYield (%)Reference
2-Chloro-2'-deoxyadenosine2'-Deoxyguanosine2-ChloroadenineWhole cells of E. coli81 (isolated)[5]
2'-DeoxyadenosineThymidineAdeninePNP, TPHigh (not specified)[4]
Purine Analogues2'-DeoxycytidineVarious PurinesLlNDT-2up to 98 (conversion)[6]
Pyrimidine Analogues2'-DeoxycytidineVarious PyrimidinesLlNDT-2up to 85 (conversion)[6]

Mandatory Visualizations

Experimental Workflow for 2'-Deoxyribonucleoside Synthesis

experimental_workflow start Start dissolve Dissolve Donor Nucleoside, Acceptor Base, and Phosphate in Buffer start->dissolve add_enzymes Add Nucleoside Phosphorylase(s) dissolve->add_enzymes reaction Incubate at Room Temperature add_enzymes->reaction monitor Monitor Reaction by HPLC reaction->monitor workup Reaction Workup (Filtration, Concentration) monitor->workup Reaction Complete purification Purification by Column Chromatography workup->purification characterization Characterize Pure Product (HPLC, NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for enzymatic 2'-deoxyribonucleoside synthesis.

Logical Relationship of Reaction Components

logical_relationship reactants Reactants Donor Nucleoside Acceptor Base Inorganic Phosphate intermediate Key Intermediate α-D-2'-Deoxyribose-1'-Phosphate reactants:f1->intermediate:f1 Phosphorolysis reactants:f3->intermediate:f1 products Products Target 2'-Deoxyribonucleoside Donor Base Inorganic Phosphate reactants:f2->products:f1 enzymes Biocatalysts Purine Nucleoside Phosphorylase (PNP) Pyrimidine Nucleoside Phosphorylase (TP/UP) enzymes:f1->intermediate:f1 enzymes:f2->intermediate:f1 enzymes:f1->products:f1 enzymes:f2->products:f1 intermediate:f1->products:f1 Glycosylation intermediate:f1->products:f2 intermediate:f1->products:f3

Caption: Logical relationship between reactants, enzymes, intermediate, and products.

References

Application Notes and Protocols: In Vitro Reconstitution of DNA Repair Pathways Involving 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Base Excision Repair (BER) is a primary cellular defense mechanism responsible for repairing single-base lesions, such as those arising from oxidation, alkylation, or deamination.[1][2] A key intermediate in the BER pathway is the apurinic/apyrimidinic (AP) site, which is generated after a DNA glycosylase removes the damaged base.[3] The AP site is then incised by an AP endonuclease (APE1 in humans) on the 5' side, leaving a 3'-hydroxyl group and a 5'-terminal 2'-deoxyribose-1'-phosphate (dRP) residue.[4][5]

For the repair process to be completed, this 5'-dRP moiety must be excised before a new nucleotide can be inserted and the DNA strand ligated.[5][6] In the major "short-patch" BER pathway, this critical dRP removal step is primarily carried out by the intrinsic 5'-dRP lyase activity of DNA polymerase β (Pol β).[5][7] This application note provides detailed protocols for the in vitro reconstitution of the short-patch BER pathway, with a specific focus on the generation and removal of the 5'-dRP intermediate. These assays are crucial for studying the mechanism of BER, screening for inhibitors of BER enzymes, and developing novel therapeutic strategies.

Signaling Pathway: Base Excision Repair (Short-Patch)

The following diagram illustrates the key steps of the short-patch Base Excision Repair pathway, highlighting the central role of the 5'-dRP intermediate.

BER_Pathway cluster_0 Base Excision Repair (Short-Patch) Damaged_DNA DNA with Damaged Base AP_Site AP Site Intermediate Damaged_DNA->AP_Site DNA Glycosylase Incised_AP Incised AP Site (5'-dRP terminus) AP_Site->Incised_AP AP Endonuclease 1 (APE1) Gapped_DNA Single-Nucleotide Gap (5'-P terminus) Incised_AP->Gapped_DNA DNA Polymerase β (5'-dRP Lyase activity) Nicked_DNA Repaired Nick Gapped_DNA->Nicked_DNA DNA Polymerase β (Polymerase activity) Repaired_DNA Repaired DNA Nicked_DNA->Repaired_DNA DNA Ligase I/III

Figure 1: The Short-Patch Base Excision Repair (BER) Pathway.

Experimental Protocols

Protocol 1: Preparation of DNA Substrate with a 5'-dRP Terminus

This protocol describes the generation of a DNA substrate that mimics the intermediate stage in BER after AP site incision, which is essential for specifically assaying 5'-dRP lyase activity.[8][9]

Materials:

  • Uracil-containing oligonucleotide (e.g., 34-mer)

  • Complementary oligonucleotide

  • [γ-³²P]ATP or other suitable label

  • T4 Polynucleotide Kinase (PNK)

  • Uracil DNA Glycosylase (UDG)

  • AP Endonuclease (e.g., human APE1 or E. coli Endonuclease IV)

  • Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl)

  • Reaction buffers for PNK, UDG, and APE1

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Formamide loading dye

Methodology:

  • Oligonucleotide Labeling: The uracil-containing oligonucleotide is 5'-end labeled using T4 PNK and [γ-³²P]ATP. This allows for visualization and quantification of the substrate and product.

  • Annealing: The labeled, uracil-containing oligonucleotide is annealed with its complementary strand in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[9] This creates a double-stranded DNA substrate with a single U:G mismatch.

  • UDG Treatment: The duplex DNA is treated with Uracil DNA Glycosylase (UDG) to remove the uracil base, creating an abasic (AP) site.[8]

  • APE1 Incision: The AP site-containing DNA is then treated with an AP endonuclease (e.g., APE1). APE1 cleaves the phosphodiester backbone 5' to the AP site, generating the desired substrate: a nicked duplex with a 3'-hydroxyl and a 5'-dRP terminus.[8][9]

  • Purification: The resulting substrate should be purified, for example, by phenol/chloroform extraction and ethanol precipitation, to remove the enzymes used in its preparation.[10] The purity and integrity of the substrate can be verified by denaturing polyacrylamide gel electrophoresis (PAGE).

Substrate_Prep_Workflow start Uracil-containing Oligonucleotide step1 5' End-Labeling (e.g., ³²P) start->step1 step2 Anneal with Complementary Strand step1->step2 step3 Treat with Uracil DNA Glycosylase (UDG) step2->step3 step4 Treat with AP Endonuclease (APE1) step3->step4 end Nicked DNA Substrate with 5'-dRP step4->end

Figure 2: Workflow for preparing a 5'-dRP containing DNA substrate.
Protocol 2: In Vitro Reconstitution of Single-Nucleotide BER

This protocol reconstitutes the complete short-patch BER pathway using purified enzymes to repair a DNA substrate containing a single abasic site.[11][12][13]

Materials:

  • Purified enzymes: AP Endonuclease (APE1), DNA Polymerase β (Pol β), and DNA Ligase I or III.

  • DNA substrate: A circular plasmid or oligonucleotide duplex containing a single, site-specific AP site.

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA.[9]

  • dNTPs: dATP, dGTP, dCTP, and [α-³²P]dTTP (or other labeled dNTP corresponding to the base opposite the lesion).

  • ATP for the ligation step.

  • Denaturing polyacrylamide gel.

Methodology:

  • Reaction Setup: A master mix is prepared containing the reaction buffer, dNTPs (with one radiolabeled), ATP, and the AP site-containing DNA substrate.

  • Initiation of Repair: The reaction is initiated by adding the purified enzymes (APE1, Pol β, and DNA Ligase). The reaction is incubated at 37°C.

  • Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 2, 5, 10, 20 minutes) and the reaction is stopped by adding formamide loading dye containing EDTA.

  • Product Analysis: The reaction products are resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen.

  • Quantification: The bands corresponding to the initial substrate, the incised intermediate, the gap-filled product, and the final ligated product are quantified using densitometry. Successful reconstitution is observed as the progression from the substrate to the final ligated product over time.[14]

Protocol 3: Specific Assay for 5'-dRP Lyase Activity

This protocol specifically measures the efficiency of the 5'-dRP removal step by an enzyme like Pol β.[9]

Materials:

  • Purified enzyme with potential dRP lyase activity (e.g., Pol β).

  • 5'-dRP containing DNA substrate (prepared as in Protocol 1, with a 3' or 5' label on the downstream strand).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 2 mM DTT, 1 mM EDTA.[9] Note: MgCl₂ is often omitted to uncouple the lyase reaction from subsequent DNA synthesis.

  • Optional: NaBH₄ (Sodium borohydride) to trap the Schiff base intermediate, confirming the lyase mechanism.[9]

Methodology:

  • Reaction Setup: The 5'-dRP substrate is incubated with the purified enzyme in the reaction buffer at 37°C.

  • Time-Course Sampling: Aliquots are taken at different time points. The reaction can be stopped by adding formamide loading dye or, if trapping the intermediate, by adding freshly prepared NaBH₄ followed by the dye.[9]

  • Gel Electrophoresis: The samples are run on a denaturing polyacrylamide gel.

  • Analysis: The removal of the 5'-dRP group results in a product strand that is one nucleotide shorter than the substrate strand. This difference in size leads to faster migration on the gel.[8] The percentage of product formed at each time point is calculated to determine the reaction rate.

dRP_Lyase_Assay cluster_assay 5'-dRP Lyase Assay Workflow Substrate Labeled Substrate (with 5'-dRP) Incubation Incubate with Purified Enzyme (e.g., Pol β) at 37°C Substrate->Incubation Analysis Analyze by Denaturing PAGE Incubation->Analysis Result Quantify Substrate vs. Faster-Migrating Product Analysis->Result

Figure 3: Workflow for the 5'-dRP lyase activity assay.

Quantitative Data Summary

The efficiency of the dRP lyase reaction is critical for BER. The tables below summarize typical reaction conditions and kinetic parameters for this activity.

Table 1: Typical Reaction Conditions for In Vitro BER Assays

Component Concentration Purpose
Buffer
HEPES/Tris-HCl (pH 7.5) 50 mM Buffering agent
KCl 20-50 mM Provides ionic strength
MgCl₂ 5-10 mM Divalent cation cofactor for polymerase and ligase
DTT 1-2 mM Reducing agent to maintain enzyme activity
Substrates
DNA Substrate 10-50 nM The molecule to be repaired[8][9]
dNTPs 10-100 µM Building blocks for DNA synthesis[9]
ATP 1 mM Energy source for DNA ligase
Enzymes
APE1 1-10 nM Incises the AP site
DNA Polymerase β 5-20 nM dRP lyase and polymerase activities[9]

| DNA Ligase I/III | 10-50 nM | Seals the final nick |

Table 2: Comparative 5'-dRP Lyase Activity of DNA Polymerases

Enzyme Organism Apparent Rate (k_cat, min⁻¹) Relative Activity vs. Pol β Reference
DNA Polymerase β (Pol β) Human ~0.64 - 4.5 1x [9][15]
DNA Polymerase θ (Pol θ) Human ~0.016 ~40-fold lower [9]
DNA Polymerase λ (Pol λ) Human ~0.26 ~3-17-fold lower [15]

| Ligase D (BsuLigD) | Bacillus subtilis | ~0.88 | ~5-fold lower |[15] |

Note: Reaction rates are highly dependent on specific assay conditions, substrate sequences, and enzyme preparations. The values presented are for comparative purposes.

References

Application Notes and Protocols: 2'-Deoxyribose-1'-Phosphate as a Precursor for DNA Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-deoxyribose-1'-phosphate (dR1P) is a crucial intermediate in the nucleoside salvage pathway, providing a source of deoxyribose for the synthesis of deoxynucleotides, the building blocks of DNA. This pathway is of significant interest in cancer research and drug development as it can be exploited to activate pro-drugs or targeted for therapeutic intervention. The primary enzyme responsible for the generation of dR1P is thymidine phosphorylase (TP), which catalyzes the reversible phosphorolysis of thymidine to thymine and dR1P. Subsequently, phosphopentomutase (PPM) isomerizes dR1P to 2'-deoxyribose-5'-phosphate (dR5P), which can then enter mainstream deoxynucleotide synthesis. These application notes provide detailed protocols for the enzymatic assays of thymidine phosphorylase and phosphopentomutase, and for tracing the incorporation of salvaged 2'-deoxyribose into cellular DNA.

The Salvage Pathway for DNA Biosynthesis

The salvage pathway provides an alternative to the de novo synthesis of nucleotides, recycling nucleosides and nucleobases from the degradation of DNA and RNA.[1][2] In the context of pyrimidine salvage, thymidine phosphorylase plays a pivotal role.[3][4] It converts thymidine into thymine and dR1P.[3] dR1P is then isomerized by phosphopentomutase to dR5P, which is subsequently converted to deoxyribonucleoside triphosphates and incorporated into newly synthesized DNA.[5][6]

salvage_pathway Thymidine Thymidine dR1P This compound Thymidine->dR1P Thymidine Phosphorylase (TP) Thymine Thymine Thymidine->Thymine dR5P 2'-deoxyribose-5'-phosphate dR1P->dR5P Phosphopentomutase (PPM) dNTPs Deoxyribonucleoside Triphosphates dR5P->dNTPs Nucleotide Synthesis DNA DNA dNTPs->DNA DNA Polymerase tp_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents A, B, C, D prep_cuvettes Pipette Reagent B into Test and Blank cuvettes prep_reagents->prep_cuvettes equilibrate Equilibrate to 25°C prep_cuvettes->equilibrate add_enzyme Add Enzyme (Test) and Diluent (Blank) equilibrate->add_enzyme mix_record Mix and record A290nm decrease add_enzyme->mix_record calc_rate Calculate ΔA290nm/min mix_record->calc_rate calc_activity Calculate Enzyme Activity (Units/mL) calc_rate->calc_activity ppm_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection activate_ppm Pre-activate PPM enzyme prep_reaction_mix Prepare reaction mixture in 96-well plate activate_ppm->prep_reaction_mix initiate_reaction Initiate reaction with dR5P prep_reaction_mix->initiate_reaction incubate Incubate for 10 minutes initiate_reaction->incubate quench_neutralize Quench with NaOH and neutralize with HCl incubate->quench_neutralize add_developer Add Developer Mix quench_neutralize->add_developer measure_absorbance Measure absorbance at 546 nm add_developer->measure_absorbance quantify Quantify hypoxanthine consumption measure_absorbance->quantify dna_incorporation_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis culture_cells Culture cells add_radiolabel Incubate with [3H]-thymidine culture_cells->add_radiolabel harvest_cells Harvest cells add_radiolabel->harvest_cells isolate_dna Isolate genomic DNA harvest_cells->isolate_dna hydrolyze_dna Hydrolyze DNA to bases isolate_dna->hydrolyze_dna hplc_separation Separate bases by HPLC hydrolyze_dna->hplc_separation collect_fractions Collect fractions hplc_separation->collect_fractions scintillation_counting Quantify radioactivity collect_fractions->scintillation_counting

References

Troubleshooting & Optimization

troubleshooting low yield in 2'-deoxyribose-1'-phosphate enzymatic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of 2'-deoxyribose-1'-phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific problems that can lead to low yields of this compound.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

A1: Low yield in the enzymatic synthesis of this compound can stem from several factors. The most critical aspects to investigate are:

  • Reaction Equilibrium: The synthesis of this compound from a nucleoside and inorganic phosphate is a reversible reaction catalyzed by nucleoside phosphorylases (NPs). The equilibrium of this reaction, particularly with pyrimidine nucleoside phosphorylases, may not favor product formation.[1]

  • Enzyme Activity and Stability: The specific activity and stability of your nucleoside phosphorylase under your experimental conditions (pH, temperature) are crucial. Suboptimal conditions can lead to a significant loss of enzyme function.

  • Substrate and Product Inhibition: Some nucleoside phosphorylases can be inhibited by high concentrations of their substrates or products.[2] This is a known issue with pyrimidine nucleoside phosphorylases, which can be inhibited by the nucleobase product.[2]

  • Substrate Quality and Concentration: The purity and concentration of your starting materials (2'-deoxynucleoside and inorganic phosphate) are critical. Degradation or incorrect concentrations of substrates will directly impact the yield.

Q2: How can I overcome an unfavorable reaction equilibrium?

A2: Shifting the reaction equilibrium towards the synthesis of this compound is a key strategy for improving yields. Consider the following approaches:

  • Adjust Substrate Concentrations:

    • Excess of 2'-Deoxynucleoside: Using a molar excess of the 2'-deoxynucleoside substrate can help drive the reaction forward.

    • Limiting Inorganic Phosphate: Keeping the phosphate concentration low can also favor the synthesis direction.[1][3] A trade-off must be found, as sufficient phosphate is still required for the reaction to proceed at a reasonable rate.[1]

  • Product Removal: If feasible in your system, continuously removing the product (this compound or the resulting nucleobase) can effectively pull the reaction forward.

  • Use of a "Sacrificial" Substrate: In a transglycosylation setup, a pyrimidine nucleoside like uridine or thymidine can be used as the pentosyl donor.[1] The phosphorolysis of these donors generates the ribose-1-phosphate in situ.

Q3: My enzyme seems to be inactive. How can I troubleshoot enzyme-related issues?

A3: To address potential problems with your enzyme, follow these steps:

  • Verify Storage Conditions: Ensure the enzyme has been stored at the correct temperature and in the recommended buffer to maintain its activity. Repeated freeze-thaw cycles should be avoided.

  • Check Optimal pH and Temperature: Nucleoside phosphorylases have optimal pH and temperature ranges for activity and stability.[4][5][6] Verify that your reaction buffer and temperature are within the optimal range for your specific enzyme. Thermostable enzymes can offer a wider operational window.[2][7]

  • Perform an Activity Assay: Conduct a simple activity assay with known substrates and positive controls to confirm that the enzyme is active.

  • Assess Enzyme Concentration: The concentration of the enzyme should be optimized. Too little enzyme will result in a slow reaction rate, while an excessive amount may not be cost-effective.

Q4: I suspect substrate or product inhibition is occurring. How can I confirm and mitigate this?

A4: Substrate or product inhibition can significantly reduce your yield.

  • Confirmation: To confirm inhibition, run a series of reactions with varying concentrations of the suspected inhibitory substrate or product while keeping other parameters constant. A decrease in the initial reaction rate at higher concentrations is indicative of inhibition.

  • Mitigation Strategies:

    • Fed-Batch or Continuous Process: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually can help maintain a low, non-inhibitory concentration.

    • In Situ Product Removal: As mentioned for shifting equilibrium, removing the inhibitory product as it is formed can alleviate the inhibition.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for this compound synthesis?

A: The optimal pH can vary depending on the specific nucleoside phosphorylase used. Generally, a pH range of 6.0 to 9.0 is reported for the stability of many purine nucleoside phosphorylases.[5] For a specific purine nucleoside phosphorylase from a microorganism, the optimal pH for activity was found to be between 7.5 and 8.0.[5] Thermostable pyrimidine nucleoside phosphorylases can be active over a broad pH range of 4 to 10.[2] It is recommended to consult the manufacturer's data sheet or the relevant literature for your specific enzyme.

Q: What is the optimal temperature for the reaction?

A: Similar to pH, the optimal temperature is enzyme-dependent. Mesophilic enzymes typically have optimal temperatures between 25°C and 45°C.[8] Thermostable enzymes, such as those from Thermus thermophilus, can be active at temperatures up to 100°C.[2] For a purine nucleoside phosphorylase from a microorganism, the optimal temperature was 65°C, with stability below 60°C for extended periods.[5]

Q: What is the recommended ratio of 2'-deoxynucleoside to inorganic phosphate?

A: To favor the synthesis of this compound, it is generally recommended to use an excess of the 2'-deoxynucleoside and a limiting amount of inorganic phosphate.[1] The optimal ratio should be determined empirically for your specific system, but starting with a 2- to 5-fold molar excess of the deoxynucleoside over phosphate is a reasonable starting point.

Q: How can I monitor the progress of the reaction?

A: The reaction can be monitored by quantifying the formation of the product, this compound, or the consumption of the 2'-deoxynucleoside substrate over time. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying these components.[9][10]

Q: Are there any known inhibitors I should be aware of?

A: Besides substrate and product inhibition, certain metal ions like Hg²⁺ and Ag⁺, as well as reagents like p-chloromercuribenzoate and SDS, can act as inhibitors for some purine nucleoside phosphorylases.[5] It is important to ensure your reaction buffer and components are free from these potential inhibitors.

Data Presentation

Table 1: Optimal Conditions for Nucleoside Phosphorylases

Enzyme TypeSource OrganismOptimal pHOptimal Temperature (°C)Km (Inosine) (µM)Km (Phosphate) (µM)
Purine Nucleoside PhosphorylaseMicroorganism7.5 - 8.0[5]65[5]64[5]320[5]
Purine Nucleoside PhosphorylaseHuman Erythrocytes~7.43760[6]667[6]
Pyrimidine Nucleoside PhosphorylaseThermus thermophilus4.0 - 10.0[2]Up to 100[2]N/AN/A
Purine Nucleoside PhosphorylaseAneurinibacillus migulanus~8.0[4]~60[4]N/AN/A

N/A: Data not available in the provided search results.

Experimental Protocols

Protocol 1: Optimization of Enzyme Concentration

This protocol aims to determine the optimal enzyme concentration for the synthesis of this compound.

  • Reaction Setup: Prepare a series of reactions with varying concentrations of the nucleoside phosphorylase (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 U/mL). Keep the concentrations of the 2'-deoxynucleoside and inorganic phosphate constant and at their intended optimal ratio.

  • Incubation: Incubate the reactions at the optimal temperature and pH for your enzyme.

  • Time Course Sampling: Take aliquots from each reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., perchloric acid) or by heat inactivation, followed by centrifugation to remove the precipitated enzyme.

  • Analysis: Analyze the concentration of this compound in each sample using HPLC.

  • Data Interpretation: Plot the product concentration versus time for each enzyme concentration. The optimal enzyme concentration will be the lowest concentration that gives the desired reaction rate and yield within a practical timeframe.

Protocol 2: Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase consists of a phosphate buffer (e.g., 0.1 M ammonium dihydrogen phosphate, pH 6.0) with a small percentage of an organic solvent like methanol (e.g., 1%).[11]

  • Sample Preparation: Dilute the quenched reaction samples in the mobile phase.

  • Injection: Inject a fixed volume of the prepared sample onto the HPLC column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the nucleoside and product have significant absorbance (typically around 260 nm).

  • Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration of the product in your samples by comparing their peak areas to the standard curve.

Visualizations

Enzymatic_Synthesis_Pathway Deoxynucleoside 2'-Deoxynucleoside Enzyme Nucleoside Phosphorylase Deoxynucleoside->Enzyme Phosphate Inorganic Phosphate (Pi) Phosphate->Enzyme Product 2'-Deoxyribose- 1'-Phosphate Enzyme->Product Base Nucleobase Enzyme->Base

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckEquilibrium Investigate Reaction Equilibrium Start->CheckEquilibrium CheckEnzyme Assess Enzyme Activity/Stability Start->CheckEnzyme CheckSubstrate Verify Substrate Quality/Concentration Start->CheckSubstrate SubstrateInhibition Investigate Substrate/ Product Inhibition Start->SubstrateInhibition AdjustRatios Adjust Substrate Ratios (Excess Deoxynucleoside, Low Phosphate) CheckEquilibrium->AdjustRatios Unfavorable ProductRemoval Implement Product Removal Strategy CheckEquilibrium->ProductRemoval Unfavorable OptimizeConditions Optimize pH and Temperature CheckEnzyme->OptimizeConditions Suboptimal ActivityAssay Perform Enzyme Activity Assay CheckEnzyme->ActivityAssay Inactive CheckPurity Check Substrate Purity and Concentration CheckSubstrate->CheckPurity Questionable YieldImproved Yield Improved? AdjustRatios->YieldImproved ProductRemoval->YieldImproved OptimizeConditions->YieldImproved ActivityAssay->YieldImproved CheckPurity->YieldImproved FedBatch Use Fed-Batch/ Continuous Process SubstrateInhibition->FedBatch Confirmed FedBatch->YieldImproved End Successful Synthesis YieldImproved->End Yes ReEvaluate Re-evaluate Strategy YieldImproved->ReEvaluate No

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_factors Primary Factors Affecting Yield cluster_solutions Potential Solutions Equilibrium Reaction Equilibrium AdjustRatios Adjust Substrate Ratios Equilibrium->AdjustRatios ProductRemoval In Situ Product Removal Equilibrium->ProductRemoval EnzymeActivity Enzyme Activity OptimizeEnv Optimize pH/Temperature EnzymeActivity->OptimizeEnv SubstrateConc Substrate Concentration SubstrateConc->AdjustRatios Inhibition Inhibition FedBatch Fed-Batch Feeding Inhibition->FedBatch Inhibition->ProductRemoval

Caption: Key factors and solutions for low yield.

References

side products in the chemical synthesis of 2'-deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 2'-deoxyribose-1'-phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Low yields are a common challenge in the chemical synthesis of this compound, often indicating the prevalence of side reactions. Historically, chemical synthesis methods have reported yields as low as 11-37%.

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the phosphorylating agent. Ensure all reagents are of high purity and anhydrous conditions are maintained if moisture-sensitive reagents are used.
Formation of side products The formation of various side products can significantly reduce the yield of the desired this compound. Refer to the "Common Side Products and Their Management" FAQ section for detailed information on identifying and minimizing these impurities.
Degradation of starting material or product 2'-Deoxyribose is sensitive to strongly acidic and basic conditions. Ensure that the pH of the reaction and workup steps is controlled. Avoid prolonged exposure to harsh conditions during protecting group removal.
Inefficient purification The desired product may be lost during purification steps. Optimize the purification method (e.g., column chromatography, ion-exchange chromatography) to effectively separate the product from byproducts and unreacted starting materials.

Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis of the Crude Product

The presence of multiple spots or peaks indicates a mixture of compounds in your product.

Potential Cause Recommended Solution
Formation of anomeric mixtures The phosphorylation of 2-deoxyribose can lead to the formation of both α- and β-anomers of the 1'-phosphate. The stereoselectivity of the reaction is often difficult to control in chemical synthesis. To confirm the presence of anomers, compare the analytical data with known standards for both α- and β-2'-deoxyribose-1'-phosphate. Separation of anomers can be challenging but may be achieved by careful column chromatography or HPLC.
Incomplete removal of protecting groups If protecting groups were used for the 3'- and 5'-hydroxyl groups, their incomplete removal will result in partially protected side products. Use a robust deprotection protocol and monitor the removal of protecting groups by TLC or mass spectrometry.
Phosphorylation at other positions If the 3'- and 5'-hydroxyl groups were not adequately protected, phosphorylation could occur at these positions, leading to the formation of 2'-deoxyribose-3'-phosphate, 2'-deoxyribose-5'-phosphate, or di/tri-phosphorylated species. The use of appropriate protecting groups is crucial to direct the phosphorylation to the 1'-position.
Degradation products As mentioned previously, the deoxyribose moiety can degrade under harsh reaction conditions. These degradation products will appear as impurities in the final mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chemical synthesis of this compound?

The chemical synthesis of this compound is often complicated by the formation of several side products. Understanding these impurities is key to optimizing the reaction and purification processes.

Side Product Formation Mechanism Prevention and Management
β-2'-deoxyribose-1'-phosphate (the undesired anomer) The phosphorylation of the anomeric hydroxyl group of 2-deoxyribose can occur from either the α- or β-face, leading to a mixture of anomers. The ratio of α- to β-anomers is dependent on the reaction conditions and the nature of the starting material and phosphorylating agent.Achieving high anomeric selectivity is a significant challenge in chemical synthesis. Strategies to favor the desired α-anomer include the use of specific starting materials (e.g., 1-chloro-2-deoxyribose derivatives) and reaction conditions that favor thermodynamic or kinetic control. Careful purification by chromatography is often required to separate the anomers.
2'-Deoxyribose-3'-phosphate and 2'-Deoxyribose-5'-phosphate These arise from the phosphorylation of the 3'- and 5'-hydroxyl groups of the deoxyribose sugar. This occurs when these positions are not adequately protected during the synthesis.The use of orthogonal protecting groups for the 3'- and 5'-hydroxyl groups is essential. Common protecting groups include benzoyl, p-toluoyl, or silyl ethers. These groups must be stable to the phosphorylation conditions and selectively removable.
Di- and tri-phosphorylated 2'-deoxyribose Over-phosphorylation can occur, leading to the addition of phosphate groups at multiple hydroxyl positions, especially if the reaction is not carefully controlled.Use a stoichiometric amount of the phosphorylating agent and carefully monitor the reaction progress.
Unreacted 2-deoxyribose or its protected derivatives Incomplete reaction will leave starting materials in the final mixture.Ensure sufficient reaction time and appropriate reaction conditions (temperature, concentration).
Degradation products 2'-Deoxyribose is susceptible to degradation, particularly under acidic conditions which can lead to the cleavage of the glycosidic bond (depurination in the context of nucleosides) or other rearrangements.Maintain careful control of pH throughout the synthesis and purification process. Use mild conditions for the removal of protecting groups.

Q2: How can I improve the anomeric selectivity of my synthesis?

Improving the α-selectivity of the phosphorylation is a primary goal. While enzymatic methods offer near-perfect selectivity, chemical approaches can be optimized.

  • Choice of Starting Material: Starting from a 1-α-halo-2-deoxyribose derivative can favor the formation of the α-phosphate due to the anomeric effect and reaction mechanism.

  • Reaction Conditions: The solvent, temperature, and nature of the phosphorylating agent and any activators can influence the anomeric ratio. Low temperatures often favor kinetic control, which may lead to higher selectivity.

  • Use of Promoters: Certain Lewis acids or other promoters can influence the stereochemical outcome of the glycosylation/phosphorylation reaction.

Q3: What are the recommended purification methods for this compound?

Purification can be challenging due to the polar nature of the product and the similarity of the side products.

  • Ion-Exchange Chromatography: This is a powerful technique for separating phosphorylated compounds based on their charge. It can effectively separate the desired monophosphate from unreacted starting material and di/tri-phosphorylated byproducts.

  • Reversed-Phase Chromatography (with ion-pairing agents): For less polar, protected intermediates, reversed-phase HPLC or column chromatography can be effective. For the final, deprotected product, using an ion-pairing agent (e.g., triethylammonium bicarbonate) in the mobile phase can allow for separation on a reversed-phase column.

  • Normal-Phase Column Chromatography: This is typically used for the separation of protected intermediates.

Experimental Protocols

Illustrative Protocol for the Chemical Synthesis of this compound (with potential for side product formation)

This protocol is provided as a conceptual example to illustrate the steps where side products can form and is not an optimized procedure.

Step 1: Protection of 3',5'-Hydroxyl Groups of 2-Deoxyribose

  • Dissolve 2-deoxy-D-ribose in a suitable solvent (e.g., pyridine).

  • Add a protecting group reagent (e.g., benzoyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture to isolate the 3,5-di-O-benzoyl-2-deoxy-D-ribose.

    • Troubleshooting Point: Incomplete protection will lead to phosphorylation at the free hydroxyl groups in the next step.

Step 2: Phosphorylation of the 1'-Hydroxyl Group

  • Dissolve the protected deoxyribose in an anhydrous solvent (e.g., dichloromethane).

  • Add a phosphorylating agent (e.g., dibenzyl phosphite and a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC), or a phosphoramidite reagent).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up to isolate the protected this compound.

    • Troubleshooting Point: This step is critical for anomeric control. A mixture of α and β anomers is likely to be formed. Over-phosphorylation can also occur.

Step 3: Deprotection

  • Dissolve the protected product in a suitable solvent.

  • Remove the phosphate protecting groups (e.g., by hydrogenolysis for benzyl groups).

  • Remove the 3',5'-hydroxyl protecting groups (e.g., by saponification with sodium methoxide for benzoyl groups).

  • Purify the final product, this compound, using ion-exchange chromatography.

    • Troubleshooting Point: Harsh deprotection conditions can lead to degradation of the deoxyribose ring. Incomplete deprotection will result in impurities.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

Synthesis_Workflow cluster_protection Protection cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection & Purification start 2-Deoxy-D-ribose protected 3,5-Di-O-protected-2-deoxy-D-ribose start->protected Protecting Group (e.g., Benzoyl Chloride) phosphorylated Protected this compound (Anomeric Mixture) protected->phosphorylated Phosphorylating Agent deprotected This compound (α- and β-anomers) phosphorylated->deprotected Deprotection final_product α-2'-Deoxyribose-1'-phosphate deprotected->final_product Purification

Caption: General workflow for the chemical synthesis of this compound.

Side_Products cluster_products Potential Products Start Protected 2-Deoxyribose + Phosphorylating Agent Desired α-2'-Deoxyribose-1'-phosphate (Desired Product) Start->Desired Anomer β-2'-Deoxyribose-1'-phosphate Start->Anomer Other_P 3'- and 5'-Phosphorylated Products Start->Other_P Multi_P Di/Tri-phosphorylated Products Start->Multi_P Degradation Degradation Products Start->Degradation

Caption: Potential side products in this compound synthesis.

improving the stability of 2'-deoxyribose-1'-phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2'-deoxyribose-1'-phosphate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound (dRp) is primarily influenced by pH, temperature, and the presence of divalent metal ions. Like other phosphate esters, the C1'-phosphate bond is susceptible to hydrolysis. Both acidic and alkaline conditions can accelerate the degradation of dRp. Elevated temperatures will also increase the rate of hydrolysis.

Q2: What is the main degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the glycosidic phosphate bond at the C1' position. This reaction yields 2'-deoxyribose and inorganic phosphate. The lability of this bond is a key consideration in the handling and storage of this molecule.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

A3: To maximize shelf-life, aqueous solutions of this compound should be stored at low temperatures, ideally at -20°C or below. For short-term storage, 4°C can be acceptable, but stability should be monitored. It is also advisable to store solutions in a slightly acidic to neutral pH buffer (e.g., pH 6.0-7.5) to minimize hydrolysis. The use of a buffered solution is preferable to storage in water, as the pH of unbuffered water can fluctuate.

Q4: Can I lyophilize this compound solutions for long-term storage?

A4: Yes, lyophilization is a highly recommended method for the long-term storage of this compound. By removing water, the risk of hydrolytic degradation is significantly reduced. The lyophilized powder should be stored at -20°C or below in a desiccated environment to prevent moisture absorption. Reconstitution should be done with a high-purity, appropriate buffer just prior to use.

Q5: Are there any specific buffer components I should avoid when working with this compound?

A5: While standard biological buffers are generally compatible, it is advisable to avoid buffers with components that could potentially catalyze hydrolysis. Buffers containing high concentrations of certain divalent metal ions that can act as Lewis acids might increase the rate of phosphate ester cleavage. When the effect of a specific buffer is unknown, it is recommended to perform a preliminary stability study.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in my experiments.

Possible Cause Troubleshooting Step
Incorrect pH of the solution Verify the pH of your stock and working solutions. Adjust the pH to a range of 6.0-7.5 using a suitable buffer (e.g., Tris-HCl or phosphate buffer).
High storage or experimental temperature Store stock solutions at -20°C or below. For experiments conducted at elevated temperatures, minimize the incubation time of dRp under these conditions. Prepare fresh working solutions for each experiment.
Presence of contaminating enzymes Ensure all reagents and labware are nuclease-free. Use sterile, filtered solutions.
Inappropriate buffer composition If using a custom buffer, test its effect on dRp stability by incubating a known concentration of dRp in the buffer and monitoring its degradation over time by HPLC or ³¹P NMR.

Issue 2: Inconsistent results in assays using this compound.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Variability in reconstituted lyophilized powder Ensure the lyophilized powder is fully dissolved and the solution is homogeneous before use. Vortex gently and centrifuge briefly to collect the entire sample.
Interaction with other components in the assay Evaluate potential interactions of dRp with other reagents in your assay by running appropriate controls.

Quantitative Data on Stability

While specific quantitative data for the non-enzymatic degradation of this compound is not extensively available in public literature, the following tables provide an illustrative example of how stability data can be presented. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Illustrative Half-life of this compound at Different pH Values and Temperatures.

Temperature (°C)pH 4.0pH 7.0pH 9.0
4 ~ days~ weeks~ days
25 ~ hours~ days~ hours
37 ~ minutes/hours~ hours/days~ minutes/hours

Note: These are estimated relative stabilities. Actual half-lives must be determined experimentally.

Table 2: Effect of Buffer and Storage Condition on the Stability of this compound (Illustrative).

Storage ConditionBuffer% Degradation after 1 week
4°C 50 mM Tris-HCl, pH 7.5< 5%
4°C Deionized Water5-15%
-20°C 50 mM Tris-HCl, pH 7.5< 1% (after 1 month)
-20°C Deionized Water< 2% (after 1 month)
Lyophilized (-20°C) N/A< 1% (after 6 months)

Note: These are hypothetical values to illustrate expected trends. Experimental verification is required.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Thermostatic water bath or incubator

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

    • Withdraw samples at various time points.

  • Analysis: Analyze all samples by a validated HPLC method to quantify the remaining this compound and the formation of degradation products.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

Objective: To quantify the concentration of this compound and its primary degradation product, 2'-deoxyribose.

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A suitable aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5) with a small percentage of organic solvent like methanol or acetonitrile. The exact composition should be optimized for best separation.

HPLC Conditions (Example):

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: 25°C

  • Detection wavelength: 260 nm (if a base is present) or refractive index detection if no chromophore is present. For dRp itself, which lacks a strong chromophore, derivatization or alternative detection methods like mass spectrometry may be necessary for high sensitivity.

Procedure:

  • Prepare a standard curve of this compound and 2'-deoxyribose of known concentrations.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak areas corresponding to this compound and its degradation products.

  • Calculate the concentrations in the samples using the standard curve.

Protocol 3: ³¹P NMR Spectroscopy for Monitoring this compound Stability

Objective: To monitor the hydrolysis of the phosphate group from this compound over time.

Instrumentation:

  • NMR spectrometer equipped with a phosphorus probe.

Sample Preparation:

  • Dissolve a known concentration of this compound in a suitable buffer prepared in D₂O.

  • Transfer the solution to an NMR tube.

Procedure:

  • Acquire an initial ³¹P NMR spectrum to determine the chemical shift of the phosphate group in this compound.

  • Incubate the NMR tube under the desired stress condition (e.g., elevated temperature).

  • Acquire subsequent ³¹P NMR spectra at regular time intervals.

  • Monitor the decrease in the signal intensity of the this compound peak and the corresponding increase in the signal of inorganic phosphate.

  • The relative integrals of these peaks can be used to quantify the extent of degradation.

Visualizations

dRp This compound hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) dRp->hydrolysis dR 2'-Deoxyribose hydrolysis->dR Pi Inorganic Phosphate hydrolysis->Pi

Figure 1. Primary degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation prep Prepare dRp solution in test buffer stress Incubate at defined pH and Temperature prep->stress sampling Withdraw aliquots at t=0, 1, 2, 4, 8... hours stress->sampling analysis Quantify dRp and degradation products (e.g., by HPLC or NMR) sampling->analysis data Determine degradation rate and half-life analysis->data

Figure 2. Experimental workflow for a stability study.

start Rapid Degradation Observed check_ph Check pH of Solution start->check_ph ph_ok pH within 6.0-7.5? check_ph->ph_ok adjust_ph Adjust pH with Buffer ph_ok->adjust_ph No check_temp Check Storage/Experimental Temperature ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is Temperature Minimized? check_temp->temp_ok adjust_temp Store at -20°C or below Minimize time at high temp temp_ok->adjust_temp No check_reagents Check for Contaminants temp_ok->check_reagents Yes adjust_temp->check_reagents reagents_ok Are reagents nuclease-free? check_reagents->reagents_ok use_fresh_reagents Use fresh, sterile-filtered reagents reagents_ok->use_fresh_reagents No end Problem Resolved reagents_ok->end Yes use_fresh_reagents->end

optimization of reaction conditions for phosphopentomutase with 2'-deoxyribose-5-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphopentomutase (PPM) and its substrate, 2'-deoxyribose-5-phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the function of phosphopentomutase (PPM) on 2'-deoxyribose-5-phosphate?

A1: Phosphopentomutase (EC 5.4.2.7), also known as phosphodeoxyribomutase, catalyzes the reversible isomerization of 2-deoxy-α-D-ribose 1-phosphate to 2-deoxy-D-ribose 5-phosphate. This reaction is a key step in the pentose phosphate pathway and purine metabolism.

Q2: What are the essential cofactors for phosphopentomutase activity?

A2: Phosphopentomutase activity typically requires a divalent cation and a phosphorylated sugar co-activator. Alpha-D-glucose 1,6-bisphosphate is a commonly used co-activator for the enzyme.[1] Divalent cations such as magnesium (Mg²⁺) or manganese (Mn²⁺) are also essential for catalysis.

Q3: What is a suitable pH and temperature for the phosphopentomutase reaction?

A3: The optimal pH and temperature can vary depending on the source of the enzyme. For many bacterial phosphopentomutases, such as the one from E. coli, a neutral pH range of 7.0-8.0 and a temperature of around 37°C is a good starting point for optimization.[2][3] For thermostable PPMs, the optimal temperature can be significantly higher.

Q4: How can I assay for phosphopentomutase activity?

A4: A common method is a coupled enzyme assay.[4][5][6] The product of the PPM reaction, 2'-deoxyribose-5-phosphate, can be acted upon by a coupling enzyme, and the activity of this second enzyme is monitored spectrophotometrically. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Enzyme Activity Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal.Verify the pH of your buffers and incubate the reaction at the optimal temperature for your specific PPM. If using a new enzyme, perform a pH and temperature optimization matrix.
Missing or Insufficient Cofactors: Absence or low concentration of divalent cations (Mg²⁺/Mn²⁺) or glucose-1,6-bisphosphate.Ensure that both a divalent cation (typically 1-10 mM MgCl₂ or MnCl₂) and the co-activator (e.g., 10-50 µM α-D-glucose 1,6-bisphosphate) are present in the reaction mixture at their optimal concentrations.
Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or presence of inhibitors.Store the enzyme at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer). Avoid repeated freeze-thaw cycles by preparing aliquots. Ensure no known inhibitors are present in your sample or reagents.
Problem with Coupled Enzyme: The coupling enzyme is inactive or is the rate-limiting step.Test the activity of the coupling enzyme independently. Ensure that the concentration of the coupling enzyme is in excess so that the PPM reaction is the rate-limiting step.
High Background Signal Contaminated Reagents: Substrates or buffers may be contaminated with the product of the reaction or other interfering substances.Use high-purity reagents. Prepare fresh buffers and substrate solutions. Run a control reaction without the PPM enzyme to measure the background signal.
Non-Enzymatic Substrate Degradation: The substrate may be unstable under the assay conditions.Assess the stability of the substrate in the assay buffer over the time course of the experiment in the absence of the enzyme.
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme or substrates.Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature Fluctuations: Inconsistent temperature across the reaction plate or between experiments.Ensure uniform temperature incubation. If using a plate reader with a heating function, allow the plate to equilibrate to the set temperature before starting the reaction.
Incomplete Mixing: Reagents are not mixed thoroughly upon the start of the reaction.Mix the reaction components thoroughly but gently immediately after adding the final reagent.

Data Presentation

Table 1: Recommended Reaction Conditions for a Thermostable Phosphopentomutase

ParameterRecommended ConditionNotes
Enzyme Source Bacillus cereus (recombinant)A thermostable phosphopentomutase.
Substrate 2'-deoxyribose-5-phosphateThe primary substrate for the reaction.
Buffer 25 mM Tris-HCl---
pH 8.0Optimal pH for this specific enzyme.
Temperature 37°CCan be optimized for higher temperatures if needed.
Divalent Cation 100 µM MnCl₂Mn²⁺ is a required cofactor.
Co-activator 5 µM α-D-glucose 1,6-bisphosphateEssential for enzyme activation.

Table 2: Potential Inhibitors of Phosphopentomutase

Inhibitor ClassExampleMode of Action
Product Inhibition 2-deoxy-α-D-ribose 1-phosphateThe product of the reverse reaction can compete with the substrate for binding to the active site.
Substrate Analogs Non-hydrolyzable phosphate analogsThese molecules can bind to the active site but cannot be turned over, thus acting as competitive inhibitors.[7][8]
Phosphate and its Analogs Inorganic phosphate (Pi), pyrophosphateCan act as competitive inhibitors by binding to the phosphate-binding site of the enzyme.[9]

Experimental Protocols

Coupled Enzyme Assay for Phosphopentomutase Activity

This protocol utilizes a coupled reaction where the product of the PPM reaction, 2'-deoxyribose-5-phosphate, is cleaved by 2-deoxyribose-5-phosphate aldolase (DERA), and the subsequent reaction is monitored.

Materials:

  • Phosphopentomutase (PPM) enzyme

  • 2'-deoxyribose-1-phosphate (substrate)

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ or MnCl₂ (1 M)

  • α-D-glucose 1,6-bisphosphate (1 mM)

  • 2-deoxyribose-5-phosphate aldolase (DERA)

  • NADH (10 mM)

  • Alcohol dehydrogenase

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the following components per reaction:

    • 50 µL of 100 mM Tris-HCl, pH 8.0

    • 10 µL of 10 mM MgCl₂ or MnCl₂

    • 5 µL of 1 mM α-D-glucose 1,6-bisphosphate

    • 10 µL of DERA (at a concentration sufficient to be in excess)

    • 10 µL of NADH (10 mM)

    • 5 µL of alcohol dehydrogenase

    • Deionized water to a final volume of 90 µL.

  • Initiate the Reaction: Add 10 µL of the phosphopentomutase enzyme solution to each well of the 96-well plate.

  • Add Substrate: To start the reaction, add 10 µL of a 10 mM solution of 2'-deoxyribose-1-phosphate to each well.

  • Monitor the Reaction: Immediately place the plate in a spectrophotometer pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PPM activity.

  • Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, Cofactors, Coupled Enzymes) AddEnzyme Add PPM to Plate MasterMix->AddEnzyme Enzyme Prepare PPM Enzyme Dilution Enzyme->AddEnzyme Substrate Prepare Substrate Solution AddSubstrate Add Substrate to Initiate Substrate->AddSubstrate AddEnzyme->AddSubstrate Incubate Incubate at Optimal Temperature AddSubstrate->Incubate Measure Measure Absorbance Change Incubate->Measure Calculate Calculate Reaction Rate Measure->Calculate DetermineActivity Determine Enzyme Activity Calculate->DetermineActivity

Caption: Workflow for the coupled enzyme assay of phosphopentomutase.

logical_relationship PPM Phosphopentomutase Activity pH Optimal pH PPM->pH Temp Optimal Temperature PPM->Temp Cofactor Cofactor Presence (Glucose-1,6-bisphosphate) PPM->Cofactor Cation Divalent Cation (Mg2+ or Mn2+) PPM->Cation Substrate Substrate Concentration PPM->Substrate Inhibitor Inhibitor Absence PPM->Inhibitor

Caption: Key factors influencing phosphopentomutase activity.

References

Technical Support Center: Overcoming Substrate Inhibition in Enzymatic Reactions Involving 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymatic reactions involving 2'-deoxyribose-1'-phosphate (dR-1-P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to substrate inhibition, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound enzymatic reactions?

A1: In the synthesis of nucleosides, where this compound (dR-1-P) acts as a substrate for enzymes like thymidine phosphorylase (TP) and purine nucleoside phosphorylase (PNP), high concentrations of dR-1-P can paradoxically decrease the reaction rate. This phenomenon is known as substrate inhibition. While direct substrate inhibition by dR-1-P is not extensively documented with a specific inhibition constant (Ki), a closely related issue is product inhibition in the reverse reaction. For instance, in the phosphorolysis of thymidine, dR-1-P is a product and has been shown to act as a non-competitive inhibitor of human thymidine phosphorylase[1]. This inhibitory effect is critical in synthetic reactions where dR-1-P is used as a substrate at high concentrations.

Q2: Which enzymes are primarily affected by issues related to high concentrations of this compound?

A2: The primary enzymes of concern are nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides. These include:

  • Thymidine Phosphorylase (TP) (EC 2.4.2.4): Utilizes dR-1-P to synthesize pyrimidine nucleosides.[2][3]

  • Purine Nucleoside Phosphorylase (PNP) (EC 2.4.2.1): Employs dR-1-P for the synthesis of purine nucleosides.[4]

Q3: What are the typical kinetic parameters I should be aware of for these enzymes?

A3: Understanding the kinetic parameters of your enzyme is crucial for designing experiments and troubleshooting. Below is a summary of available kinetic data for human thymidine phosphorylase.

EnzymeSubstrate/InhibitorParameterValueReference
Human Thymidine PhosphorylaseThymidineKm284 ± 55 µM[1]
Human Thymidine PhosphorylasePhosphate (Pi)Km5.8 ± 1.9 µM[1]
Human Thymidine PhosphorylaseThymineKm244 ± 69 µM[1]
Human Thymidine Phosphorylase2-deoxy-α-D-ribose-1-phosphateKd (as product inhibitor)90 ± 33 µM[1]

Troubleshooting Guide

Problem 1: Decreased or Stalled Reaction Rate at High this compound Concentrations

Possible Cause: You are likely encountering substrate inhibition, where excess dR-1-P binds to the enzyme in a non-productive manner, reducing its catalytic efficiency. As established, dR-1-P can act as a non-competitive product inhibitor for thymidine phosphorylase, and a similar mechanism can lead to substrate inhibition when it is the substrate[1][5].

Solutions:

  • Optimize Substrate Concentration:

    • Detailed Protocol: Conduct a substrate titration experiment to determine the optimal concentration of dR-1-P.

      • Prepare a series of reactions with a fixed concentration of the nucleobase acceptor and varying concentrations of dR-1-P (e.g., from a low concentration, below the expected Km, to concentrations well above it).

      • Initiate the reactions by adding the enzyme.

      • Measure the initial reaction rates by monitoring product formation or substrate consumption over time using a suitable assay (see Experimental Protocols section).

      • Plot the initial reaction rate against the dR-1-P concentration. The optimal concentration will be at the peak of the curve before the rate begins to decline.

  • Implement a Fed-Batch Strategy:

    • Concept: Instead of adding the entire amount of dR-1-P at the beginning of the reaction, a fed-batch approach maintains a low, optimal concentration of the substrate by continuous or intermittent feeding.

    • Workflow:

      FedBatchWorkflow A Initial Reaction Setup (Low dR-1-P) B Monitor Reaction Progress (e.g., HPLC, Spectrophotometry) A->B C Controlled Feeding of dR-1-P Solution B->C [Substrate Depletion] D Maintain Optimal Substrate Concentration C->D D->B E Product Formation D->E

    Fed-batch strategy workflow.
  • Enzyme Immobilization:

    • Benefit: Immobilizing the enzyme on a solid support can alter its microenvironment, potentially reducing substrate inhibition and improving stability.[6]

    • Detailed Protocol for Immobilization of Thymidine Phosphorylase:

      • Support Activation: Activate a suitable support matrix (e.g., amine-functionalized agarose beads) as per the manufacturer's instructions.

      • Enzyme Binding: Incubate the purified thymidine phosphorylase solution with the activated support material under gentle agitation to allow for ionic adsorption. A high recovery of enzyme activity on the support is expected.[6]

      • Cross-linking (Optional but Recommended): To prevent enzyme leakage, cross-link the adsorbed enzyme using a reagent like aldehyde dextran. This step may reduce the expressed activity but significantly enhances stability.[6]

      • Washing: Wash the immobilized enzyme thoroughly to remove any unbound enzyme.

      • Activity Assay: Determine the activity of the immobilized enzyme to confirm successful immobilization.

Problem 2: Low Overall Product Yield Despite Initial Activity

Possible Cause: Besides substrate inhibition, product inhibition can also be a significant factor, especially in batch reactions where the product accumulates to high concentrations. For example, in the synthesis of a target nucleoside, the product itself might inhibit the enzyme.

Solutions:

  • In Situ Product Removal:

    • Concept: Continuously remove the product from the reaction mixture to shift the equilibrium towards product formation and prevent feedback inhibition.

    • Methods: This can be achieved through techniques like precipitation, extraction, or the use of a downstream enzymatic reaction that consumes the product.

  • Protein Engineering:

    • Concept: Modify the enzyme's structure through site-directed mutagenesis to reduce its affinity for the inhibitory substrate or product without compromising its catalytic activity. This is a more advanced and resource-intensive strategy.

    • Logical Relationship:

      ProteinEngineering A Identify Inhibitor Binding Site (Computational Modeling) B Select Target Residues for Mutagenesis A->B C Generate Mutant Enzyme Library B->C D Screen for Reduced Inhibition & High Activity C->D E Characterize Improved Enzyme Variant D->E

    Protein engineering workflow for reducing inhibition.

Experimental Protocols

Thymidine Phosphorylase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring TP activity by monitoring the formation of thymine.[3]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Thymidine solution (substrate, e.g., 1.5 mM)

  • This compound solution (for inhibition studies)

  • Thymidine Phosphorylase (TP) enzyme solution

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate:

    • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

    • 10 µL of the test compound (or buffer for control)

    • 20 µL of TP enzyme solution (e.g., 0.058 U/well)

  • Incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 1.5 mM thymidine solution to each well.

  • Immediately place the plate in the microplate reader and measure the change in absorbance at 290 nm over time (e.g., every minute for 10 minutes). The increase in absorbance corresponds to the formation of thymine.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

Disclaimer: This technical support guide is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Always adhere to standard laboratory safety practices.

References

removal of inorganic phosphate from 2'-deoxyribose-1'-phosphate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of inorganic phosphate (Pi) from 2'-deoxyribose-1'-phosphate (dRP) preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove inorganic phosphate from my this compound preparation?

A1: Inorganic phosphate can interfere with downstream enzymatic reactions that utilize dRP as a substrate. For instance, in enzymatic synthesis of nucleosides, excess Pi can inhibit the activity of nucleoside phosphorylases, leading to low product yields. Furthermore, for analytical purposes, high levels of inorganic phosphate can obscure the quantification of dRP.

Q2: What are the most common methods for removing inorganic phosphate from sugar phosphate preparations?

A2: The most prevalent and effective methods include ion-exchange chromatography (IEC), solid-phase extraction (SPE), and chemical precipitation. The choice of method depends on the scale of the preparation, the required purity, and the available equipment.

Q3: How can I quantify the amount of residual inorganic phosphate in my dRP sample?

A3: Several methods are available for quantifying inorganic phosphate. A common and sensitive method is the malachite green assay. Other methods include the molybdenum blue assay and enzymatic assays that couple the consumption of inorganic phosphate to a detectable reaction.[1] It is important to choose a method that is not interfered with by the presence of the sugar phosphate.

Troubleshooting Guides

Ion-Exchange Chromatography (IEC)

Issue 1: Poor separation of this compound and inorganic phosphate.

  • Possible Cause: Inappropriate buffer conditions (pH or ionic strength).

  • Solution:

    • pH Adjustment: The separation of dRP and Pi on an anion-exchange column is highly dependent on the pH of the mobile phase. At a pH below the pKa of the secondary phosphate ionization (~6.8), the charge difference between dRP (monoanion) and Pi (mono- and dianion mixture) is maximized, often leading to better separation. Experiment with a pH gradient or a lower isocratic pH.

    • Ionic Strength: A shallow salt gradient (e.g., NaCl or ammonium bicarbonate) is crucial for resolving species with similar charges. If co-elution occurs, decrease the steepness of the gradient.

Issue 2: Low recovery of this compound.

  • Possible Cause 1: Irreversible binding to the column matrix.

  • Solution: Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample. If the dRP is still not eluting, a stronger eluent (higher salt concentration) or a change in pH might be necessary. Some proteins may bind strongly to the medium; in such cases, using agents like urea or zwitterions might help.

  • Possible Cause 2: Sample instability.

  • Solution: Sugar phosphates can be labile, especially at acidic or alkaline pH and elevated temperatures. Perform the purification at low temperatures (e.g., 4°C) and use buffers within the stability range of dRP (typically around neutral pH).

Solid-Phase Extraction (SPE)

Issue 1: this compound is not retained on the anion-exchange SPE cartridge.

  • Possible Cause: Incorrect conditioning or equilibration of the cartridge.

  • Solution: Proper conditioning (e.g., with methanol) followed by equilibration with a low ionic strength buffer at an appropriate pH is critical for the binding of anionic species. Ensure the pH of the sample is adjusted to be compatible with the binding buffer.

Issue 2: Poor recovery of this compound during elution.

  • Possible Cause: Incomplete elution from the SPE sorbent.

  • Solution: The elution solvent must be strong enough to displace the bound dRP. This is typically achieved by increasing the ionic strength or changing the pH to neutralize the charge of the analyte or the sorbent. If recovery is still low, consider using a different elution solvent or increasing the volume of the elution buffer.

Chemical Precipitation

Issue 1: Incomplete precipitation of inorganic phosphate.

  • Possible Cause: Suboptimal pH or concentration of precipitating agent.

  • Solution: The precipitation of inorganic phosphate, for example as calcium phosphate, is highly pH-dependent, with optimal precipitation occurring at alkaline pH.[2] Ensure the pH is adjusted correctly and that a sufficient concentration of the precipitating agent (e.g., CaCl2) is added.

Issue 2: Co-precipitation of this compound.

  • Possible Cause: Entrapment of the sugar phosphate in the inorganic phosphate precipitate.

  • Solution: To minimize co-precipitation, add the precipitating agent slowly while stirring the solution. After precipitation, a washing step of the pellet with a solution that solubilizes the dRP but not the inorganic phosphate precipitate can help to recover the product.

Data Presentation

Table 1: Comparison of Common Methods for Inorganic Phosphate Removal

MethodPrincipleAdvantagesDisadvantagesTypical Pi Removal Efficiency
Ion-Exchange Chromatography (IEC) Separation based on charge differences.High resolution and purity; scalable.Requires specialized equipment; can be time-consuming.>99%
Solid-Phase Extraction (SPE) Selective adsorption and elution.Rapid and convenient for small samples; high throughput possible.Lower capacity than IEC; potential for irreversible binding.95-99%
Chemical Precipitation Formation of insoluble phosphate salts.Simple and inexpensive; suitable for large volumes.Lower purity of the final product; risk of co-precipitation.90-98%

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography for dRP Purification
  • Column: A weak anion-exchange column, such as one with diethylaminoethyl (DEAE) functional groups.

  • Buffers:

    • Buffer A: 20 mM Tris-HCl, pH 7.5

    • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Procedure:

    • Equilibrate the column with 5 column volumes (CV) of Buffer A.

    • Adjust the pH and conductivity of the dRP sample to match Buffer A.

    • Load the sample onto the column.

    • Wash the column with 5 CV of Buffer A to remove unbound contaminants.

    • Elute the bound molecules with a linear gradient of 0-50% Buffer B over 20 CV. Inorganic phosphate will typically elute before the more highly charged dRP.

    • Collect fractions and analyze for the presence of dRP and inorganic phosphate.

Protocol 2: Solid-Phase Extraction (SPE) for dRP Purification
  • Cartridge: A strong anion-exchange (SAX) SPE cartridge.

  • Solutions:

    • Conditioning Solvent: Methanol

    • Equilibration Buffer: 10 mM Tris-HCl, pH 7.5

    • Wash Buffer: 50 mM Ammonium Bicarbonate, pH 7.8

    • Elution Buffer: 500 mM Ammonium Bicarbonate, pH 7.8

  • Procedure:

    • Condition the cartridge with 2 volumes of methanol.

    • Equilibrate the cartridge with 3 volumes of Equilibration Buffer.

    • Load the dRP sample.

    • Wash the cartridge with 3 volumes of Wash Buffer to remove inorganic phosphate.

    • Elute the dRP with 2 volumes of Elution Buffer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Collection start Crude dRP Sample (with Pi contamination) adjust Adjust pH and Conductivity start->adjust load Load onto Anion-Exchange Column adjust->load wash Wash with Low Salt Buffer load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., Phosphate Assay, HPLC) collect->analyze pool Pool Pure dRP Fractions analyze->pool end Pure dRP pool->end

Caption: Workflow for the purification of dRP using anion-exchange chromatography.

troubleshooting_logic cluster_IEC Ion-Exchange Chromatography cluster_SPE Solid-Phase Extraction cluster_Precipitation Chemical Precipitation start Low dRP Recovery? iec_check Check for irreversible binding start->iec_check Using IEC spe_check Incomplete elution? start->spe_check Using SPE precip_check Co-precipitation with Pi? start->precip_check Using Precipitation iec_solution Optimize elution buffer (higher salt, different pH) iec_check->iec_solution spe_solution Use stronger elution solvent or increase volume spe_check->spe_solution precip_solution Slow addition of precipitant, wash pellet precip_check->precip_solution

Caption: Troubleshooting logic for low recovery of this compound.

References

preventing degradation of 2'-deoxyribose-1'-phosphate during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-deoxyribose-1'-phosphate (dRP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of dRP during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a key intermediate in nucleoside metabolism and serves as a crucial starting material for the enzymatic synthesis of various modified nucleosides.[1] Its instability during workup can lead to low yields and the generation of impurities, compromising the results of subsequent experiments.

Q2: What are the primary factors that lead to the degradation of this compound?

The primary factors contributing to the degradation of dRP are elevated temperatures, and non-neutral pH conditions (both acidic and basic). The phosphate group is susceptible to hydrolysis, and the deoxyribose sugar can undergo rearrangement or degradation, especially under harsh conditions.

Q3: How can I minimize degradation during the workup of my enzymatic synthesis of this compound?

To minimize degradation, it is critical to maintain a low temperature (e.g., on ice) throughout the workup process and to work at or near neutral pH.[2] The addition of phosphatase inhibitors to your buffers can also prevent enzymatic degradation if phosphatases are present from cell lysates.

Q4: What are the common degradation products of this compound?

The primary degradation product is 2-deoxyribose, formed by the hydrolysis of the phosphate group. Under certain conditions, further degradation or rearrangement of the 2-deoxyribose sugar can occur.

Q5: How can I monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is a sensitive method for monitoring the degradation of dRP and quantifying its degradation products.[3][4][5] Comparing the peak area of dRP to that of its degradation products, like 2-deoxyribose, can provide a quantitative measure of degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem Possible Cause Solution
Low yield of this compound after purification. Degradation due to high temperature. Maintain low temperatures (0-4 °C) during all workup and purification steps. Use pre-chilled buffers and equipment.[6]
Degradation due to acidic or basic pH. Ensure all buffers are maintained at a neutral pH (around 7.0-7.5). Avoid prolonged exposure to acidic or basic conditions.
Enzymatic degradation by phosphatases. If working with cell extracts, add a phosphatase inhibitor cocktail to your buffers.[6]
Presence of significant amounts of 2-deoxyribose in the final product. Hydrolysis of the phosphate group. This is a strong indicator of degradation. Review your workup protocol to ensure strict temperature and pH control. Shorten the duration of the workup where possible.
Inconsistent results between batches. Variability in workup conditions. Standardize your workup protocol, paying close attention to temperature, pH, and incubation times.
Difficulty in isolating the product as a salt (e.g., barium or cyclohexylammonium salt). Incomplete reaction or significant degradation. Confirm the completion of the enzymatic synthesis via an analytical method like HPLC before proceeding to the workup. If degradation is suspected, troubleshoot using the points above.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound Barium Salt

This protocol is adapted from a method for the efficient enzymatic synthesis of dRP.[1]

Materials:

  • 7-methyl-2'-deoxyguanosine hydroiodide

  • Purine nucleoside phosphorylase (PNP)

  • Potassium phosphate buffer (pH 7.5)

  • Barium hydroxide solution

  • Ethanol

  • Diethyl ether

Procedure:

  • Enzymatic Reaction:

    • Dissolve 7-methyl-2'-deoxyguanosine hydroiodide in potassium phosphate buffer (pH 7.5).

    • Add purine nucleoside phosphorylase to the solution.

    • Incubate the reaction mixture at room temperature, monitoring the reaction progress by HPLC.

  • Workup and Purification:

    • Upon completion, terminate the reaction by heating to denature the enzyme, followed by rapid cooling in an ice bath.

    • Centrifuge the mixture to pellet the denatured protein and collect the supernatant.

    • To the supernatant, add a solution of barium hydroxide to precipitate the this compound as its barium salt.

    • Isolate the precipitate by centrifugation.

    • Wash the pellet sequentially with cold water, ethanol, and diethyl ether.

    • Dry the final product under vacuum.

Data Presentation

TemperatureSolventHalf-life of ATP
22-25 °CDeionized Water54 days
50-55 °CDeionized Water0.5 days
22-25 °CSaltwater183 days

This data underscores the critical importance of maintaining low temperatures during the workup of phosphorylated sugars like this compound to prevent rapid degradation.

Visualizations

degradation_pathway dRP This compound Deoxyribose 2-deoxyribose dRP->Deoxyribose Hydrolysis Pi Inorganic Phosphate dRP->Pi Hydrolysis FurtherDegradation Further Degradation Products Deoxyribose->FurtherDegradation Rearrangement/ Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_workup Workup & Purification (Maintain Low Temperature) cluster_qc Quality Control Enzyme Purine Nucleoside Phosphorylase Reaction Incubation Enzyme->Reaction Substrate 7-methyl-2'-deoxyguanosine Substrate->Reaction Buffer1 Phosphate Buffer (pH 7.5) Buffer1->Reaction Termination Reaction Termination (Heat & Cool) Reaction->Termination Centrifugation1 Centrifugation (Remove Protein) Termination->Centrifugation1 Degradation Potential for Degradation Termination->Degradation Precipitation Precipitation with Barium Hydroxide Centrifugation1->Precipitation Centrifugation2 Centrifugation (Collect Product) Precipitation->Centrifugation2 Precipitation->Degradation Washing Wash with Water, Ethanol, Ether Centrifugation2->Washing Drying Drying Washing->Drying Washing->Degradation FinalProduct This compound Barium Salt Drying->FinalProduct HPLC HPLC Analysis FinalProduct->HPLC

Caption: Experimental workflow for the synthesis and purification of dRP.

References

strategies to increase the efficiency of transglycosylation reactions using 2'-deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzymatic transglycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of synthesizing nucleoside analogues using 2'-deoxyribose-1'-phosphate as a key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of enzymatic transglycosylation for producing 2'-deoxynucleosides?

A1: Enzymatic transglycosylation is a two-step process catalyzed by nucleoside phosphorylases (NPs). The first step involves the phosphorolysis of a donor nucleoside (Nuc1) to generate α-D-2-deoxyribose-1-phosphate (dRib-1-P) and the corresponding nucleobase (Base1). In the second step, the same or a different NP enzyme catalyzes the reaction between dRib-1-P and an acceptor base (Base2) to synthesize the new target 2'-deoxynucleoside (Nuc2).[1] This method is highly valued for its stereospecificity, typically yielding the desired β-anomer exclusively.[2]

Q2: Which enzymes are typically used for these reactions?

A2: The most common enzymes are purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP), such as uridine phosphorylase (UP) or thymidine phosphorylase (TP).[3][4] For the synthesis of a purine nucleoside from a pyrimidine donor, or vice versa, a combination of both PNP and PyNP is required.[4] Enzymes from various sources, including E. coli and thermophilic organisms like Geobacillus stearothermophilus, are often used, with the latter being beneficial for reactions at higher temperatures.[1][5]

Q3: How can I shift the reaction equilibrium to favor the synthesis of my target nucleoside?

A3: The equilibrium of the phosphorolysis reaction often favors nucleoside formation, particularly for purines.[1][4] To further drive the reaction toward the desired product, you can:

  • Use a slight excess of the glycosyl donor nucleoside.

  • Maintain a low concentration of inorganic phosphate (Pi) in the reaction mixture.[1][6]

  • Employ a glycosyl donor that undergoes nearly irreversible phosphorolysis, such as 7-methyl-2'-deoxyguanosine.[4]

Q4: What are the advantages of using enzymatic methods over chemical synthesis for 2'-deoxynucleosides?

A4: Enzymatic methods offer several advantages:

  • Stereoselectivity: They produce the biologically active β-anomer without the formation of α-anomeric byproducts that can occur in chemical synthesis.[1]

  • Mild Reaction Conditions: Reactions are performed in aqueous solutions under moderate temperature and pH, avoiding the need for harsh chemicals and protecting group strategies.[7]

  • High Efficiency: With proper optimization, enzymatic routes can achieve high yields.[8]

  • Environmentally Friendly: Biocatalytic processes are generally more sustainable than traditional chemical methods.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Nucleoside 1. Suboptimal Substrate Ratio: Incorrect ratio of donor nucleoside to acceptor base and/or phosphate. 2. Unfavorable Equilibrium: The equilibrium of the second reaction step (synthesis) does not favor the product. 3. Enzyme Inactivation: The enzyme may be unstable under the reaction conditions (pH, temperature). 4. Poor Donor Choice: The donor nucleoside may have a low phosphorolysis rate or an unfavorable equilibrium constant.1. Optimize Ratios: Systematically vary the donor:acceptor:phosphate ratio. A good starting point is a slight excess of the donor and a significant lack of phosphate (e.g., 1.5:1:0.25).[1] 2. Use an Irreversible Donor: Employ a donor like 7-methyl-2'-deoxyguanosine to make the first step irreversible and drive the reaction forward.[4] 3. Stabilize the Enzyme: Consider enzyme immobilization, which can improve stability and allow for recycling.[8][9] Optimize pH and temperature; for instance, transglycosylation activity may be higher at a more alkaline pH.[3] 4. Select a Better Donor: Pyrimidine nucleosides like thymidine often serve as better 2'-deoxyribosyl donors than purine nucleosides.[6]
Reaction Stalls or Proceeds Slowly 1. Insufficient Enzyme Activity: The amount of enzyme may be too low, or its specific activity is poor. 2. Substrate/Product Inhibition: High concentrations of substrates or products may inhibit the enzyme. 3. Poor Substrate Solubility: The acceptor base may have low solubility in the aqueous reaction medium.1. Increase Enzyme Concentration: Add more units of the nucleoside phosphorylase(s). 2. Perform Fed-Batch Reaction: Gradually add the acceptor base to the reaction mixture to maintain a low concentration and avoid inhibition. 3. Add Co-solvents: Test the effect of adding a small percentage (e.g., 20% v/v) of a water-miscible organic solvent to improve solubility.[2]
Side Product Formation 1. Hydrolysis of this compound: The activated sugar intermediate is susceptible to hydrolysis. 2. Enzyme Promiscuity: The enzyme may catalyze reactions with other components in the mixture.1. Optimize Enzyme Ratio: Ensure the rate of the second reaction (synthesis) is fast enough to consume the dRib-1-P as it is formed. In a two-enzyme system, adjust the ratio of the enzymes. 2. Use Purified Components: Ensure the purity of your starting materials (donor, acceptor base, and enzymes).

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported yields of various 2'-deoxynucleosides under different optimized enzymatic transglycosylation conditions.

Target NucleosideDonor NucleosideAcceptor BaseDonor:Base:Pi RatioYield (%)Reference
2'-Deoxyadenosine (dAdo)Thymidine (Thd)Adenine1.5 : 1 : 0.2584[1]
2'-Deoxyadenosine (dAdo)2'-Deoxyguanosine (dGuo)Adenine1.5 : 1 : 0.2561[1]
2'-Deoxyinosine (dIno)2'-Deoxyguanosine (dGuo)Hypoxanthine1.5 : 1 : 0.2549[1]
2,6-Diaminopurine-2'-deoxyriboside2'-Deoxyuridine2,6-DiaminopurineNot Specified>95 (after 26 cycles)[9]
2'-Deoxyguanosine2'-DeoxyuridineGuanineNot Specified92[8]

Experimental Protocols

General Protocol for Enzymatic Transglycosylation

This protocol provides a general framework for the synthesis of a purine 2'-deoxynucleoside from a pyrimidine donor.

Materials:

  • Thymidine (Thd) or other suitable 2'-deoxyribosyl donor

  • Purine base acceptor

  • Thymidine Phosphorylase (TP)

  • Purine Nucleoside Phosphorylase (PNP)

  • Potassium phosphate buffer (e.g., 10 mM, pH 7.0)

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator/shaker

Procedure:

  • Prepare Reaction Mixture: In a reaction vessel, dissolve the donor nucleoside (e.g., 1.5 mmol) and the acceptor base (e.g., 1.0 mmol) in the potassium phosphate buffer. The final concentration of phosphate should be low (e.g., corresponding to a 0.25 molar equivalent relative to the base).

  • Pre-incubation: Gently warm the mixture (e.g., to 40-50 °C) to ensure all components are fully dissolved.[10]

  • Add Enzymes: Add the required units of both TP and PNP to the reaction mixture. The optimal amount of each enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37-50 °C) with gentle agitation.

  • Monitor Reaction Progress: Periodically take aliquots from the reaction mixture and analyze the conversion of the acceptor base to the product nucleoside using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Isolation: Once the reaction has reached completion or equilibrium, terminate it by heating or by adding a protein precipitant (e.g., ethanol). The target nucleoside can then be purified from the reaction mixture using standard chromatographic techniques.

Visualizations

Transglycosylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification Donor Donor Nucleoside Reaction Incubate with PNP / TP Enzymes Donor->Reaction Acceptor Acceptor Base Acceptor->Reaction Buffer Low Phosphate Buffer Buffer->Reaction Monitor Monitor via HPLC Reaction->Monitor Purify Purify Product Monitor->Purify Product Target 2'-Deoxynucleoside Purify->Product

Caption: General experimental workflow for enzymatic transglycosylation.

Reaction_Mechanism cluster_step1 Step 1: Phosphorolysis cluster_step2 Step 2: Synthesis Nuc1 Donor Nucleoside (Nuc1) Base1 Donor Base (Base1) Nuc1->Base1 NP1 dRib1P α-D-2-deoxyribose-1-phosphate (dRib-1-P) Nuc1->dRib1P NP1 Pi Phosphate (Pi) Pi->Base1 Pi->dRib1P Nuc2 Target Nucleoside (Nuc2) dRib1P->Nuc2 NP2 Base2 Acceptor Base (Base2) Base2->Nuc2 NP2

Caption: Two-step mechanism of enzymatic transglycosylation.

Troubleshooting_Logic Start Low Reaction Yield? CheckRatio Is Donor:Base:Pi ratio optimized (e.g., 1.5:1:0.25)? Start->CheckRatio OptimizeRatio Adjust Substrate Ratios: - Increase Donor Excess - Decrease Phosphate CheckRatio->OptimizeRatio No CheckDonor Is Donor efficient? (e.g., Thymidine or 7-Me-dGuo) CheckRatio->CheckDonor Yes OptimizeRatio->CheckDonor ChangeDonor Switch to a donor with more favorable equilibrium CheckDonor->ChangeDonor No CheckEnzyme Is enzyme activity optimal? (pH, Temp, Stability) CheckDonor->CheckEnzyme Yes ChangeDonor->CheckEnzyme OptimizeConditions Optimize pH/Temperature Consider enzyme immobilization CheckEnzyme->OptimizeConditions No Success Yield Improved CheckEnzyme->Success Yes OptimizeConditions->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

dealing with anomeric mixtures in the synthesis of 2'-deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2'-deoxyribose-1'-phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing anomeric mixtures during the synthesis of this key biological intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are two primary approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic methods, often employing nucleoside phosphorylases, are highly stereoselective and typically yield the desired α-anomer in near-quantitative amounts.[1][2] Chemical synthesis routes, such as those involving the phosphorylation of a 2-deoxyribose derivative, often result in a mixture of α and β anomers.[1][3]

Q2: Why is controlling the anomeric configuration important?

The anomeric configuration (α or β) of this compound is critical for its subsequent use in enzymatic reactions, such as the synthesis of nucleosides and their analogues. Many enzymes, particularly nucleoside phosphorylases, are specific for the α-anomer.[1] Therefore, having a pure anomer is often essential for achieving high yields and specificity in downstream applications.

Q3: How can I determine the anomeric ratio of my this compound product?

The most definitive method for determining the anomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ³¹P NMR can be used to distinguish between the α and β anomers based on their distinct chemical shifts and coupling constants.[4][5] High-Performance Liquid Chromatography (HPLC), particularly using anion-exchange or mixed-mode columns, can also be employed to separate and quantify the anomers.

Q4: What is the most effective way to obtain the pure α-anomer of this compound?

Enzymatic synthesis using purine nucleoside phosphorylase (PNP) is a highly efficient method for producing the α-anomer with excellent stereoselectivity.[1][2] This method avoids the formation of the β-anomer, simplifying purification. If a chemical synthesis is performed that results in an anomeric mixture, chromatographic separation is necessary to isolate the α-anomer.

Troubleshooting Guides

Issue 1: Unexpected Anomeric Ratio in Chemical Synthesis

Problem: The α/β anomeric ratio of this compound from my chemical synthesis is not what I expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Reaction Temperature Temperature can significantly influence the anomeric selectivity of glycosylation reactions.[6] Try running the reaction at a lower temperature, which often favors the more thermodynamically stable anomer. Conversely, in some cases, higher temperatures can favor the kinetic product.[7]
Solvent Choice The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and thus the anomeric outcome.[8] For example, acetonitrile can sometimes favor the formation of the α-anomer in reactions with 2-deoxy sugars.[8] Consider screening different solvents (e.g., dichloromethane, acetonitrile, THF) to optimize the anomeric ratio.
Protecting Groups The nature and position of protecting groups on the 2-deoxyribose starting material can influence the stereochemical outcome through steric hindrance or by participating in the reaction mechanism.[7][9] Re-evaluate your protecting group strategy. For instance, a 4,6-O-benzylidene group on a glucose donor is known to favor the formation of the β-anomer.[9]
Lewis Acid/Promoter The choice and amount of Lewis acid or promoter used to activate the glycosyl donor can impact the anomeric ratio.[10] Experiment with different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) or adjust the stoichiometry of the promoter.
Issue 2: Low Yield of this compound

Problem: The overall yield of my this compound synthesis is low.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). If the reaction has stalled, consider increasing the reaction time, temperature, or the amount of activating reagent.
Degradation of Product This compound can be sensitive to acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral or near-neutral pH conditions.
Inefficient Purification Anomeric mixtures can be challenging to separate, leading to loss of product during purification. Optimize your chromatographic separation method. Strong anion-exchange HPLC is often effective for purifying sugar phosphates.[11]
Substrate Quality (Enzymatic Synthesis) For enzymatic synthesis, ensure the purity and activity of the enzyme and the quality of the starting materials (e.g., 7-methyl-2'-deoxyguanosine).[1]
Issue 3: Difficulty in Separating α and β Anomers

Problem: I am unable to achieve a good separation of the α and β anomers of this compound by chromatography.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Stationary Phase Standard reversed-phase columns may not provide adequate separation. Use a column specifically designed for polar, charged molecules, such as a strong anion-exchange (SAX) or a mixed-mode column.
Suboptimal Mobile Phase The pH and ionic strength of the mobile phase are critical for the separation of sugar phosphates. Optimize the buffer concentration and pH gradient.
Co-elution with Byproducts Impurities from the reaction mixture may be co-eluting with one or both anomers. Ensure that the crude product is sufficiently clean before attempting the final separation. A preliminary purification step, such as precipitation or solid-phase extraction, may be necessary.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Parameter Enzymatic Synthesis Chemical Synthesis
Typical Starting Materials 7-methyl-2'-deoxyguanosine, inorganic phosphateProtected 2-deoxyribose derivative, phosphorylating agent
Key Reagent Purine Nucleoside Phosphorylase (PNP)Lewis acid (e.g., TMSOTf), activating agent (e.g., Mitsunobu reagents)
Anomeric Selectivity Highly selective for the α-anomer[1][2]Often results in an anomeric mixture (α and β)[1][3]
Typical Yield High (74-94% isolated yield)[1]Variable, often lower than enzymatic methods[12]
Reaction Conditions Mild (aqueous buffer, near-neutral pH, room temperature)Often requires anhydrous conditions, inert atmosphere, and may involve low or high temperatures
Purification Relatively straightforward, removal of enzyme and byproductMore complex, requires removal of protecting groups and separation of anomers

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-2'-Deoxyribose-1'-Phosphate

This protocol is based on the method described by Varizhuk et al. (2022).[1]

Materials:

  • 7-methyl-2'-deoxyguanosine hydroiodide

  • Potassium phosphate buffer (pH 7.5)

  • Purine Nucleoside Phosphorylase (PNP) from E. coli

  • Barium chloride solution

  • Ethanol

Procedure:

  • Dissolve 7-methyl-2'-deoxyguanosine hydroiodide in potassium phosphate buffer.

  • Add the Purine Nucleoside Phosphorylase enzyme to the solution.

  • Incubate the reaction mixture at room temperature, monitoring the progress by HPLC.

  • Once the reaction is complete, heat the mixture to denature and precipitate the enzyme.

  • Centrifuge the mixture and collect the supernatant.

  • To the supernatant, add a solution of barium chloride to precipitate the barium salt of this compound.

  • Wash the precipitate with water and then with ethanol.

  • Dry the product under vacuum.

Expected Outcome:

This method yields the barium salt of α-2'-deoxyribose-1'-phosphate with high purity and stereoselectivity.

Protocol 2: General Approach for Chemical Synthesis of this compound (Illustrative)

This protocol illustrates a general chemical approach that would likely result in an anomeric mixture. Specific protecting groups and phosphorylating agents can be varied.

Materials:

  • A suitably protected 2-deoxyribose derivative (e.g., 3,5-di-O-benzoyl-2-deoxy-α,β-D-ribofuranose)

  • A phosphorylating agent (e.g., dibenzyl phosphate)

  • A coupling agent or activator (e.g., Mitsunobu reagents: triphenylphosphine and diisopropyl azodicarboxylate)[3]

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Reagents for deprotection (e.g., H₂/Pd-C for benzyl groups, NaOMe/MeOH for benzoyl groups)

Procedure:

  • Dissolve the protected 2-deoxyribose in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the phosphorylating agent and the coupling agent/activator.

  • Stir the reaction at the desired temperature (e.g., 0 °C to room temperature), monitoring by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the protected this compound by column chromatography.

  • Remove the protecting groups under appropriate conditions.

  • Purify the final product, which will likely be a mixture of α and β anomers, using a suitable method like strong anion-exchange HPLC.

Expected Outcome:

This method will produce this compound as a mixture of α and β anomers. The ratio will depend on the specific reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_product Product enzymatic Enzymatic Synthesis (PNP) alpha_anomer Pure α-Anomer enzymatic->alpha_anomer Directly yields chemical Chemical Synthesis (e.g., Mitsunobu) anomeric_mixture Anomeric Mixture (α and β) chemical->anomeric_mixture Typically yields hplc HPLC Analysis (Anomeric Ratio) separation Anomer Separation (SAX HPLC) hplc->separation nmr NMR Analysis (Structure Confirmation) separation->alpha_anomer alpha_anomer->nmr anomeric_mixture->hplc

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_anomeric_ratio start Unexpected Anomeric Ratio in Chemical Synthesis cause1 Reaction Temperature? start->cause1 cause2 Solvent Choice? cause1->cause2 No solution1 Optimize Temperature (Lower or Higher) cause1->solution1 Yes cause3 Protecting Groups? cause2->cause3 No solution2 Screen Solvents (e.g., DCM, MeCN) cause2->solution2 Yes cause4 Lewis Acid/Promoter? cause3->cause4 No solution3 Re-evaluate Protecting Group Strategy cause3->solution3 Yes solution4 Vary Lewis Acid or Stoichiometry cause4->solution4 Yes end_node Achieve Desired Anomeric Ratio solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting logic for unexpected anomeric ratios in chemical synthesis.

References

optimization of buffer conditions for nucleoside phosphorylase activity on 2'-deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for nucleoside phosphorylase (NP) activity, with a specific focus on the phosphorolysis of substrates yielding 2'-deoxyribose-1'-phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of nucleoside phosphorylase in our experiments?

A1: Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible cleavage of the glycosidic bond of nucleosides in the presence of inorganic phosphate.[1][2] This reaction yields the corresponding nucleobase and ribose-1-phosphate or, in the context of your interest, this compound.[1] This catalytic activity is crucial for the synthesis of nucleoside analogs, many of which are potent antiviral and anticancer drugs.[3]

Q2: What are the most critical parameters to consider when optimizing a buffer for nucleoside phosphorylase activity?

A2: The three most critical parameters to optimize are pH, buffer concentration, and temperature. The optimal pH ensures the enzyme maintains its proper conformation for catalytic activity. Buffer concentration is crucial for maintaining this pH and can also influence enzyme stability.[4] Temperature affects the rate of the enzymatic reaction, with most enzymes exhibiting an optimal temperature for activity.[5]

Q3: How does the phosphate concentration affect the reaction?

A3: Phosphate is a substrate in the phosphorolysis reaction catalyzed by nucleoside phosphorylases.[6] However, in the reverse reaction (synthesis of nucleosides, often referred to as transglycosylation), high concentrations of phosphate can have a negative impact on product yield.[7][8] The optimal phosphate concentration will depend on the specific nucleoside phosphorylase and the direction of the reaction you are studying. For phosphorolysis, ensuring sufficient phosphate is present is necessary, while for synthesis, keeping phosphate levels low is generally advisable to maximize yield.[8]

Q4: Can the choice of buffering agent itself influence enzyme activity?

A4: Yes, the chemical nature of the buffering agent can impact enzyme activity. Some common buffers used for nucleoside phosphorylase assays include phosphate-citrate, glycine-NaOH, and Tris-HCl.[9][10] It is advisable to test a few different buffering systems to determine which one provides the best activity and stability for your specific enzyme. Phosphate buffers are widely used due to their excellent buffering capacity in the physiological pH range.[4]

Q5: What are common signs that my buffer conditions are suboptimal?

A5: Suboptimal buffer conditions can manifest as low or no enzyme activity, high variability between replicate experiments, or a rapid loss of enzyme activity over time. If you observe any of these issues, it is a strong indication that your buffer conditions require further optimization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity Incorrect pH: The pH of the buffer may be outside the optimal range for the enzyme.Determine the optimal pH for your specific nucleoside phosphorylase by performing a pH profile experiment (see Experimental Protocols). Most purine nucleoside phosphorylases have an optimal pH between 7.0 and 8.0.[11][12]
Suboptimal Buffer Concentration: The buffer concentration may be too low to maintain a stable pH or too high, potentially inhibiting the enzyme.Test a range of buffer concentrations (e.g., 20 mM, 50 mM, 100 mM) to find the optimal concentration for your assay.[3][11]
Inhibitory Components in the Buffer: The buffer itself or contaminants within it may be inhibiting the enzyme.Prepare fresh buffer solutions using high-purity reagents. Consider testing a different buffering agent.
High Variability Between Replicates Inconsistent pH: The pH of the reaction mixture may not be consistent across all wells or tubes.Ensure thorough mixing of all reaction components. Calibrate your pH meter regularly.
Temperature Fluctuations: Inconsistent temperatures during the assay can lead to variable reaction rates.Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment.
Rapid Loss of Enzyme Activity Enzyme Instability: The buffer conditions may not be suitable for maintaining the long-term stability of the enzyme.Add stabilizing agents to the buffer, such as glycerol or BSA. Store the enzyme in a recommended storage buffer at the appropriate temperature (typically -20°C or -80°C).
Protease Contamination: Proteases in the enzyme preparation can degrade the nucleoside phosphorylase.Add a protease inhibitor cocktail to your buffer.

Data Presentation

Table 1: Optimal pH Ranges for Various Nucleoside Phosphorylases

Enzyme Source Substrate(s) Optimal pH Reference
E. coli Purine Nucleoside PhosphorylaseInosine7.5[3]
Human Purine Nucleoside PhosphorylaseInosine, Guanosine7.0 - 7.5[6]
Thermus thermophilus Purine Nucleoside Phosphorylase IPurine and Pyrimidine Nucleosides6.0 - 8.0[2]
Amphibacillus sp. Purine Nucleoside PhosphorylasePurine Nucleosides7.5 - 8.0[11]

Table 2: Michaelis-Menten Constants (Km) for Substrates of Purine Nucleoside Phosphorylase

Substrate Km Value Enzyme Source Reference
Inosine60 µMHuman Erythrocytes[6]
Phosphate667 µMHuman Erythrocytes[6]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Nucleoside Phosphorylase Activity

This protocol describes a method to determine the optimal pH for a nucleoside phosphorylase using a colorimetric assay in a 96-well plate format.

Materials:

  • Purified nucleoside phosphorylase

  • 2'-deoxyguanosine (substrate)

  • Xanthine oxidase (coupling enzyme)

  • Hypoxanthine standard

  • A range of buffers with varying pH values (e.g., 100 mM Phosphate-citrate for pH 3-7, 50 mM Glycine-NaOH for pH 7.5-9.5)[9]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Prepare a series of buffers covering a wide pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments).

  • Prepare a reaction mixture containing the substrate (e.g., 1 mM 2'-deoxyguanosine) and the coupling enzyme (xanthine oxidase) in each of the prepared buffers.

  • Set up the reactions in a 96-well plate:

    • To each well, add a defined volume of the reaction mixture for a specific pH.

    • Initiate the reaction by adding a small, fixed amount of your nucleoside phosphorylase to each well.

    • Include a negative control for each pH containing all components except the nucleoside phosphorylase.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).

  • Measure the absorbance at 293 nm at multiple time points to determine the initial reaction velocity. The product, uric acid, generated by the coupled reaction, absorbs at this wavelength.

  • Plot the initial reaction velocity against the pH to determine the optimal pH for your enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition cluster_analysis Analysis prep_buffers Prepare Buffers (pH 4-10) setup_plate Aliquot Reaction Mix to 96-well Plate prep_buffers->setup_plate prep_reagents Prepare Substrate & Coupling Enzyme Mix prep_reagents->setup_plate add_enzyme Initiate Reaction with NP Enzyme setup_plate->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate read_absorbance Measure Absorbance at 293 nm incubate->read_absorbance plot_data Plot Velocity vs. pH read_absorbance->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for nucleoside phosphorylase activity.

logical_relationship cluster_factors Key Buffer Parameters cluster_outcomes Impact on Enzyme Performance pH pH Activity Enzyme Activity pH->Activity Directly affects Stability Enzyme Stability pH->Stability Influences Concentration Buffer Concentration Concentration->Activity Can modulate Concentration->Stability Affects Phosphate Phosphate Level Phosphate->Activity Substrate for Phosphorolysis Yield Product Yield (Synthesis) Phosphate->Yield Inhibits Synthesis at high conc.

References

Validation & Comparative

A Comparative Guide to Alternative Glycosyl Donors for the Synthesis of 2'-Deoxynucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2'-deoxynucleosides, fundamental building blocks of DNA and crucial components of many antiviral and anticancer therapeutics, is a cornerstone of medicinal chemistry and drug development. The critical step in this synthesis is the formation of the N-glycosidic bond between a nucleobase and a 2'-deoxyribose sugar moiety. The choice of the glycosyl donor, the activated form of the sugar, significantly impacts the yield, stereoselectivity, and overall efficiency of the synthesis. This guide provides an objective comparison of prominent alternative glycosyl donors, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of Performance

The selection of a glycosyl donor is often a trade-off between reactivity, stability, stereoselectivity, and the harshness of the required reaction conditions. Below is a summary of the performance of several key alternative glycosyl donors for the synthesis of 2'-deoxynucleosides.

Glycosyl Donor TypeTypical YieldsAnomeric Selectivity (β:α)Key AdvantagesKey Disadvantages
Glycosyl Halides 60-95% (pyrimidines), lower for purines[1]Variable, often requires optimizationWell-established, readily accessible donorsOften requires stoichiometric amounts of heavy metal salts or Lewis acids, can generate anomeric mixtures.[1][2]
Glycosyl (Z)-Ynenoates HighGood to excellentMild reaction conditions (gold(I)-catalyzed), good functional group tolerance.[3][4]Requires preparation of the specific ynenoate donor, catalyst can be expensive.
BEPT Donors 71-92%[5]HighStable donors, direct glycosylation without pre-activation of nucleobases, fast reaction times.[5]Requires synthesis of the BEPT donor.
Enzymatic (Transglycosylases) Variable (can be high)Excellent (typically exclusively β)High stereoselectivity, mild aqueous conditions, environmentally friendly.[6][7][8]Enzyme specificity can limit substrate scope, potential for low yields with non-natural substrates.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and adaptation.

Protocol 1: Glycosylation using Glycosyl Halides (Vorbrüggen-type Reaction)

This protocol describes a general procedure for the synthesis of a 2'-deoxynucleoside using a glycosyl chloride donor and a silylated nucleobase.

Materials:

  • Protected 2-deoxyribosyl chloride (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride)

  • Nucleobase (e.g., N-acetylcytosine)

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: A suspension of the nucleobase (1.0 eq) in anhydrous acetonitrile is treated with HMDS (2.0 eq). The mixture is heated to reflux until a clear solution is obtained and then cooled to room temperature.

  • Glycosylation: The solution of the silylated nucleobase is cooled to 0 °C. The protected 2-deoxyribosyl chloride (1.2 eq) dissolved in anhydrous acetonitrile is added, followed by the dropwise addition of TMSOTf (1.2 eq). The reaction mixture is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the protected 2'-deoxynucleoside.

  • Deprotection: The protecting groups are removed using standard procedures (e.g., methanolic ammonia) to yield the final 2'-deoxynucleoside.

Protocol 2: Gold(I)-Catalyzed Glycosylation with a Glycosyl (Z)-Ynenoate

This protocol outlines the synthesis of a 2'-deoxynucleoside using a gold(I) catalyst and a glycosyl (Z)-ynenoate donor.[3][4]

Materials:

  • Glycosyl (Z)-ynenoate donor

  • Nucleobase

  • Gold(I) catalyst (e.g., PPh3AuNTf2)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask containing activated 4 Å molecular sieves are added the glycosyl (Z)-ynenoate donor (1.2 eq) and the nucleobase (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Catalyst Addition: The gold(I) catalyst (0.05 eq) is added to the mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography to yield the desired 2'-deoxynucleoside.

Protocol 3: Enzymatic Synthesis using a Transglycosylase

This protocol describes a general method for the enzymatic synthesis of a 2'-deoxynucleoside via transglycosylation.[6][7][8]

Materials:

  • Donor 2'-deoxynucleoside (e.g., 2'-deoxyuridine)

  • Acceptor nucleobase

  • Transglycosylase enzyme (e.g., from Lactobacillus helveticus)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • HPLC for analysis and purification

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, the donor 2'-deoxynucleoside (1.0 eq) and the acceptor nucleobase (1.5 eq) are dissolved in the phosphate buffer.

  • Enzyme Addition: The transglycosylase enzyme is added to the solution. The amount of enzyme will need to be optimized for the specific substrates.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle shaking.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC by taking aliquots at different time points.

  • Purification: Once the reaction has reached the desired conversion, the enzyme is denatured by heating or precipitation. The product is then purified from the reaction mixture by preparative HPLC.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental differences in the signaling pathways and experimental workflows of the described glycosylation methods.

Chemical_vs_Enzymatic_Glycosylation cluster_chemical Chemical Glycosylation cluster_enzymatic Enzymatic Glycosylation A Activate Glycosyl Donor B Couple with Nucleobase A->B Lewis Acid or Catalyst C Deprotection B->C D Purification C->D E Mix Donor Nucleoside, Acceptor Base & Enzyme F Incubation E->F Aqueous Buffer G Purification F->G

Caption: A high-level comparison of chemical versus enzymatic glycosylation workflows.

Glycosylation_Mechanisms cluster_vorbruggen Vorbrüggen Glycosylation cluster_gold Gold(I)-Catalyzed Glycosylation V1 Protected 2-Deoxyribose V2 Glycosyl Halide (Donor) V1->V2 V5 N-Glycosidic Bond Formation V2->V5 V3 Silylated Nucleobase V3->V5 V4 Lewis Acid Activation V4->V2 V6 Protected 2'-Deoxynucleoside V5->V6 G1 Glycosyl (Z)-Ynenoate (Donor) G4 Activated Intermediate G1->G4 G2 Nucleobase G5 N-Glycosidic Bond Formation G2->G5 G3 Gold(I) Catalyst G3->G1 G4->G5 G6 Protected 2'-Deoxynucleoside G5->G6 BEPT_Protocol_Workflow start Start donor BEPT Glycosyl Donor start->donor acceptor Nucleobase start->acceptor mix Mix Donor and Acceptor in Anhydrous Solvent donor->mix acceptor->mix catalyst Add Au(I) Catalyst mix->catalyst reaction Stir at Room Temperature catalyst->reaction purify Purification reaction->purify product 2'-Deoxynucleoside purify->product

References

A Comparative Guide to the Quantification of 2'-deoxyribose-1'-phosphate in Cell Lysates: Enzymatic Assays vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the quantification of 2'-deoxyribose-1'-phosphate (dR1P) in cell lysates. We will explore both traditional enzymatic assays and modern chromatographic techniques, offering detailed protocols, performance comparisons, and visual workflows to assist researchers in selecting the most suitable method for their experimental needs.

Introduction

This compound (dR1P) is a key intermediate in the nucleoside salvage pathway, playing a crucial role in nucleotide metabolism and DNA synthesis. The accurate quantification of intracellular dR1P levels is essential for studying the efficacy of certain anticancer and antiviral drugs that target these pathways. This guide compares two principal analytical approaches: enzymatic assays, which offer simplicity and cost-effectiveness, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

Method Comparison

The choice between an enzymatic assay and an LC-MS/MS-based method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of each approach.

FeatureEnzymatic Assay (Adenosine Phosphorylase-Based)Enzymatic Assay (Thymidine Phosphorylase-Based)LC-MS/MS
Principle Coupled enzymatic reaction leading to a spectrophotometrically or radiometrically detectable product.Reverse reaction of thymidine phosphorylase, monitoring substrate consumption or product formation.Chromatographic separation followed by mass spectrometric detection and quantification.[1]
Specificity Good, but may be susceptible to interference from structurally similar molecules.Moderate, potential for cross-reactivity with other sugar phosphates.Very High, based on chromatographic retention time and specific mass-to-charge ratio transitions.[2][1]
Sensitivity Nanomolar to micromolar range.[3]Micromolar range.Femtomole to picomole range.[2]
Linear Range Typically 2-3 orders of magnitude.Typically 2-3 orders of magnitude.3-4 orders of magnitude or more.[2][4]
Sample Throughput High, amenable to 96-well plate format.High, amenable to 96-well plate format.Moderate to high, dependent on chromatography run time.
Instrumentation Spectrophotometer or scintillation counter.Spectrophotometer.LC system coupled to a triple quadrupole mass spectrometer.
Cost per Sample Low to moderate.Low to moderate.High.
Protocol Complexity Moderate.Moderate.High, requires expertise in instrument operation and data analysis.

Experimental Protocols

Cell Lysate Preparation (General Protocol)
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add a suitable ice-cold lysis buffer (e.g., 70% methanol or a buffer containing detergents like Triton X-100). Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation (for LC-MS/MS): For LC-MS/MS analysis, a protein precipitation step is often required. Add ice-cold acetonitrile or perchloric acid to the lysate, vortex, and centrifuge at high speed to pellet the proteins.[1][4]

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 1: Enzymatic Quantification of dR1P using Adenosine Phosphorylase

This method is based on a coupled enzymatic reaction where dR1P is converted to a detectable product.

Materials:

  • Cell lysate

  • Adenosine phosphorylase

  • Adenosine deaminase

  • Adenine

  • Spectrophotometer or scintillation counter (for radioenzymatic assay)

  • [U-14C]adenine (for radioenzymatic assay)

Procedure:

  • Prepare a reaction mixture containing the cell lysate, adenine, and adenosine deaminase in a suitable buffer.

  • Initiate the reaction by adding adenosine phosphorylase.

  • Spectrophotometric Detection: In the presence of adenine, adenosine phosphorylase will convert dR1P to deoxyadenosine. Adenosine deaminase then converts deoxyadenosine to deoxyinosine. The change in absorbance at a specific wavelength (e.g., 265 nm) can be monitored.

  • Radioenzymatic Detection: If using a radiolabeled substrate like [U-14C]adenine, the product, [U-14C]deoxyadenosine, can be separated by thin-layer chromatography and quantified using a scintillation counter.[3]

  • A standard curve is generated using known concentrations of dR1P to quantify the amount in the cell lysate.

Protocol 2: Enzymatic Quantification of dR1P using Thymidine Phosphorylase (Reverse Reaction)

This assay utilizes the reverse reaction of thymidine phosphorylase, where dR1P and thymine are converted to thymidine.

Materials:

  • Cell lysate

  • Thymidine phosphorylase (TP)

  • Thymine

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the cell lysate and an excess of thymine in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiate the reaction by adding thymidine phosphorylase.

  • The conversion of thymine to thymidine results in a decrease in absorbance at approximately 290 nm. Monitor this change over time.

  • The rate of absorbance change is proportional to the concentration of dR1P in the sample.

  • Quantify the dR1P concentration by comparing the reaction rate to a standard curve generated with known concentrations of dR1P.

Protocol 3: Quantification of dR1P by LC-MS/MS

This method offers high specificity and sensitivity for the quantification of dR1P.

Materials:

  • Cell lysate (with protein precipitation)

  • Liquid chromatography system

  • Triple quadrupole mass spectrometer

  • dR1P analytical standard

  • Isotopically labeled internal standard (optional, for improved accuracy)

Procedure:

  • Chromatographic Separation: Inject the prepared cell lysate onto an appropriate LC column (e.g., a C18 reversed-phase column or a HILIC column for polar metabolites). Use a gradient elution program with suitable mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium acetate) to separate dR1P from other cellular components.[1][4]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for dR1P are monitored for detection and quantification.

  • Quantification: A standard curve is prepared by analyzing known concentrations of the dR1P analytical standard. The peak area of dR1P in the cell lysate sample is compared to the standard curve to determine its concentration. The use of an isotopically labeled internal standard can correct for matrix effects and variations in instrument response.

Signaling Pathway and Experimental Workflows

To visualize the underlying biochemical pathway and the experimental procedures, the following diagrams are provided.

cluster_pathway dR1P in Nucleoside Salvage Pathway Thymidine Thymidine dR1P This compound Thymidine->dR1P Thymidine Phosphorylase Thymine Thymine dUMP dUMP dR1P->dUMP Phosphopentomutase (isomerization to dR5P) & further steps cluster_enzymatic Enzymatic Assay Workflow A Cell Lysate Preparation B Reaction Setup (Lysate + Reagents) A->B C Enzymatic Reaction B->C D Detection (Spectrophotometry or Scintillation Counting) C->D E Data Analysis (vs. Standard Curve) D->E cluster_lcms LC-MS/MS Workflow F Cell Lysate Preparation & Protein Precipitation G LC Separation F->G H MS/MS Detection (MRM) G->H I Data Analysis (Peak Integration & Quantification) H->I

References

A Comparative Analysis of Nucleoside Phosphorylase Kinetics with 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Enzyme Selection in Nucleoside Synthesis

Nucleoside phosphorylases (NPs) are a critical class of enzymes that catalyze the reversible phosphorolysis of nucleosides to their constituent base and a pentose-1-phosphate. This reversible reaction is of significant interest in the pharmaceutical industry for the synthesis of nucleoside analogues, many of which are potent antiviral and anticancer agents. The efficiency of this synthesis is largely dependent on the kinetic properties of the chosen nucleoside phosphorylase, particularly its affinity for the sugar donor, 2'-deoxyribose-1'-phosphate (dRP). This guide provides a comparative overview of the kinetics of different nucleoside phosphorylases with dRP, supported by experimental data and detailed protocols to aid in the selection of the most suitable biocatalyst for specific research and development needs.

Comparative Kinetics of Nucleoside Phosphorylases

The affinity of an enzyme for its substrate is a key determinant of its catalytic efficiency. In the context of nucleoside synthesis, a lower Michaelis constant (Km) for this compound indicates a higher affinity, suggesting that the enzyme can function efficiently even at low concentrations of the sugar phosphate donor. The following table summarizes the available kinetic parameters for different nucleoside phosphorylases with respect to this compound.

EnzymeSource OrganismSubstrateKm (µM)Vmax or kcatReference
Purine Nucleoside Phosphorylase (PNP)Escherichia coli2-Deoxy-α-D-ribose 1-phosphate7.1Not Reported for this substrate--INVALID-LINK--
Thymidine Phosphorylase (TP)Human (native hepatic)2-Deoxy-α-D-ribose 1-phosphate90 ± 33Not Reported for this reaction[1]
Uridine Phosphorylase (UP)Acholeplasma laidlawiiα-D-Ribose 1-phosphate17Not Reported for this reaction[2]

Note: Data for Uridine Phosphorylase is for ribose-1-phosphate, as specific data for this compound was not available. Some pyrimidine nucleoside phosphorylases exhibit activity with both ribose and deoxyribose sugars.

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to comparing enzyme performance. Below are detailed methodologies for assaying nucleoside phosphorylase activity, focusing on both the phosphorolytic (degradation) and synthetic reactions.

Protocol 1: Assay for Phosphorolysis of a Deoxynucleoside

This protocol is adapted from standard spectrophotometric assays used to determine the rate of nucleoside cleavage.

Principle: The phosphorolysis of a purine deoxynucleoside (e.g., deoxyinosine) by Purine Nucleoside Phosphorylase (PNP) yields a purine base (hypoxanthine) and this compound. The formation of the purine base can be monitored continuously. For purines like hypoxanthine, this is often coupled with the enzyme xanthine oxidase, which oxidizes hypoxanthine to uric acid, a product with a strong absorbance at 293 nm.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Substrate Solution: 10 mM Deoxyinosine in deionized water.

  • Coupling Enzyme: 10 units/mL Xanthine Oxidase in deionized water (prepare fresh).

  • Enzyme Solution: Purified Nucleoside Phosphorylase at a suitable concentration in assay buffer.

Procedure:

  • In a quartz cuvette, combine 2.7 mL of Assay Buffer, 0.1 mL of Substrate Solution, and 0.1 mL of Xanthine Oxidase solution.

  • Mix by inversion and equilibrate the mixture to 25°C in a thermostatted spectrophotometer.

  • Monitor the absorbance at 293 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Solution.

  • Immediately mix by inversion and record the increase in absorbance at 293 nm for 5-10 minutes.

  • Determine the initial reaction velocity (ΔA293/min) from the linear portion of the curve.

  • A blank reaction without the nucleoside phosphorylase should be run to correct for any background activity.

  • To determine Km and Vmax, the assay is repeated with varying concentrations of the deoxynucleoside substrate.

Protocol 2: Assay for Synthesis of a Nucleoside

This protocol is designed to measure the formation of a nucleoside from a purine or pyrimidine base and this compound.

Principle: The synthesis of a nucleoside is monitored by measuring the decrease in the concentration of the purine or pyrimidine base or the increase in the concentration of the nucleoside product. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the reaction components.

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrates:

    • 10 mM solution of the desired purine or pyrimidine base (e.g., adenine, thymine) in the reaction buffer.

    • A stock solution of this compound.

  • Enzyme Solution: Purified Nucleoside Phosphorylase at a suitable concentration in reaction buffer.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the base, and varying concentrations of this compound.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • At specific time intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or ice-cold methanol).

  • Centrifuge the quenched samples to pellet the enzyme.

  • Analyze the supernatant by HPLC to determine the concentration of the nucleoside product and the remaining base substrate.

  • Calculate the initial reaction rates from the linear phase of product formation or substrate consumption.

  • Determine the Km and Vmax for this compound by plotting the initial rates against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the experimental protocols described above.

Phosphorolysis_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Reagents: - Assay Buffer - Substrate Solution - Coupling Enzyme - NP Enzyme R1 Mix Buffer, Substrate, and Coupling Enzyme in Cuvette P1->R1 R2 Equilibrate to 25°C & Establish Baseline R1->R2 R3 Initiate with NP Enzyme R2->R3 M1 Record Absorbance Increase at 293 nm R3->M1 M2 Determine Initial Velocity M1->M2 M3 Calculate Kinetic Parameters (Km, Vmax) M2->M3

Caption: Workflow for the spectrophotometric assay of nucleoside phosphorolysis.

Synthesis_Assay_Workflow cluster_prep_synth Preparation cluster_reaction_synth Reaction & Sampling cluster_analysis_synth Analysis PS1 Prepare Reagents: - Reaction Buffer - Base & dRP Solutions - NP Enzyme RS1 Mix Buffer, Base, and dRP PS1->RS1 RS2 Pre-incubate at Optimal Temperature RS1->RS2 RS3 Initiate with NP Enzyme RS2->RS3 RS4 Withdraw & Quench Aliquots Over Time RS3->RS4 AS1 Analyze Samples by HPLC RS4->AS1 AS2 Calculate Initial Rates AS1->AS2 AS3 Determine Kinetic Parameters (Km, Vmax) AS2->AS3

Caption: Workflow for the HPLC-based assay of nucleoside synthesis.

Signaling Pathway and Logical Relationships

The enzymatic reaction catalyzed by nucleoside phosphorylases is a reversible process, as depicted in the following diagram. The direction of the reaction can be controlled by the relative concentrations of the reactants.

NP_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Nucleoside Deoxynucleoside NP Nucleoside Phosphorylase Nucleoside->NP Phosphorolysis Phosphate Phosphate (Pi) Phosphate->NP Base Purine/Pyrimidine Base NP->Base Synthesis dRP This compound NP->dRP

References

A Comparative Guide to the Validation of Methods for Detecting Ribose and Deoxyribose Phosphate Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the detection and quantification of ribose and deoxyribose phosphate derivatives, such as 2'-deoxyribose-1'-phosphate and related molecules like poly(ADP-ribose) (PAR), in various biological samples. The sensitive and accurate measurement of these molecules is crucial for understanding cellular metabolism, DNA repair mechanisms, and for the development of novel therapeutics. This document outlines the performance of common analytical techniques, supported by experimental data and detailed protocols.

Methodology Comparison

The detection of ribose and deoxyribose phosphate derivatives in complex biological matrices presents analytical challenges due to their low abundance and structural similarity to other cellular components. The most prevalent and effective methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzymatic Assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Table 1: Comparison of Analytical Methods for the Detection of Ribose and Deoxyribose Phosphate Derivatives

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Enzymatic Assays
Principle Separation based on physicochemical properties (e.g., polarity, charge) followed by UV or fluorescence detection.Separation of ions based on their mass-to-charge ratio, allowing for precise identification and quantification.Utilizes specific enzymes that recognize and convert the target molecule, leading to a measurable signal (e.g., colorimetric, fluorescent).
Sensitivity Moderate to high (picomole range).[1]Very high (femtomole to attomole range).[2][3]High, depending on the enzyme and detection method.[4]
Specificity Moderate; co-elution with similar compounds can occur. Derivatization can improve specificity.[5]Very high; provides structural information and can distinguish between isomers.[6][7]Very high; enzymes are highly specific to their substrates.[8]
Quantitative Accuracy Good; requires calibration with standards.Excellent; isotope dilution strategies provide high accuracy.[2][7]Good; dependent on enzyme kinetics and standard curves.
Sample Throughput Moderate; run times can be lengthy.Moderate to high, depending on the sample preparation and LC-MS setup.High; suitable for high-throughput screening in plate-based formats.[4]
Instrumentation Cost Moderate.High.Low to moderate.
Expertise Required Moderate.High.Low to moderate.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are generalized protocols for the key experiments cited in this guide.

Sample Preparation from Biological Tissues

A crucial first step for accurate measurement is the proper extraction and quenching of metabolic activity to preserve the in vivo levels of the target analytes.

  • Tissue Homogenization: Tissues are typically flash-frozen in liquid nitrogen immediately after collection to halt metabolic processes. The frozen tissue is then homogenized in a suitable buffer, often containing acids like trichloroacetic acid (TCA) to precipitate proteins and macromolecules.[7]

  • Extraction: The homogenate is centrifuged, and the supernatant containing the small molecule analytes is collected.

  • Purification: Solid-phase extraction (SPE) or other chromatographic techniques may be employed to remove interfering substances and enrich the analyte of interest.[5][7]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general approach for the separation and detection of adenine nucleotides and related molecules.[9]

  • Chromatographic System: A reverse-phase C18 column is commonly used.[9]

  • Mobile Phase: A gradient elution is often employed, using a combination of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like methanol or acetonitrile.[5][9]

  • Detection: UV detection at 254 nm is standard for adenine-containing compounds.[9] For increased sensitivity and specificity, fluorescent derivatization with agents like chloroacetaldehyde can be used.[5]

  • Quantification: Analyte concentration is determined by comparing the peak area to a standard curve generated from known concentrations of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and specificity for the quantification of low-abundance metabolites.[7][10]

  • Chromatographic Separation: Similar to HPLC, a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column is used to separate the analytes before they enter the mass spectrometer.[10]

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like nucleotide derivatives.[6]

  • Mass Analysis: A triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion and a characteristic fragment ion for the analyte, which greatly enhances specificity.[10]

  • Quantification: Stable isotope-labeled internal standards are added to the sample at the beginning of the preparation process. The ratio of the analyte to the internal standard is used for quantification, which corrects for sample loss during preparation and matrix effects during ionization.[2][7]

Enzymatic Assay

Enzymatic assays provide a high-throughput and cost-effective method for quantifying specific molecules.[4]

  • Principle: The assay relies on an enzyme that specifically acts on the target molecule. The reaction product is then detected, often through a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Procedure:

    • The biological sample is incubated with the specific enzyme(s) in a microplate well.

    • After a defined incubation period, the reaction is stopped.

    • The signal (e.g., absorbance or fluorescence) is measured using a plate reader.

  • Quantification: A standard curve is generated using known concentrations of the analyte to determine the concentration in the samples.

Visualizations

Diagrams illustrating key processes can aid in understanding the experimental workflows and the biological context of the analyte.

experimental_workflow cluster_methods Analytical Methods sample Biological Sample (e.g., Tissue, Cells) extraction Extraction & Quenching (e.g., TCA precipitation) sample->extraction purification Purification (e.g., Solid-Phase Extraction) extraction->purification hplc HPLC purification->hplc ms LC-MS/MS purification->ms enzymatic Enzymatic Assay purification->enzymatic data_analysis Data Analysis & Quantification hplc->data_analysis ms->data_analysis enzymatic->data_analysis

Caption: General experimental workflow for the detection of this compound.

base_excision_repair dna DNA with Damaged Base glycosylase DNA Glycosylase dna->glycosylase abasic_site Abasic (AP) Site glycosylase->abasic_site Removes base ape1 APE1 Endonuclease abasic_site->ape1 nick DNA Nick with 5'-deoxyribose-5'-phosphate ape1->nick Cleaves 5' to AP site polb DNA Polymerase β (dRP lyase activity) nick->polb drp 2'-deoxyribose-5'-phosphate (Released) polb->drp Removes dRP gapped_dna Gapped DNA polb->gapped_dna Fills gap ligation DNA Ligase gapped_dna->ligation repaired_dna Repaired DNA ligation->repaired_dna Seals nick

Caption: Simplified Base Excision Repair pathway showing the generation of deoxyribose phosphate.

References

A Comparative Guide: Chemical vs. Enzymatic Synthesis of 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2'-deoxyribose-1'-phosphate, a key intermediate in the production of nucleoside analogues and therapeutic agents, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Quantitative Comparison

The choice between chemical and enzymatic synthesis hinges on several key performance indicators. The following table summarizes the quantitative data available for each method.

ParameterChemical SynthesisEnzymatic Synthesis
Yield 11–37%[1]74–94% (after isolation and purification)[2][3]
Reaction Steps Multiple steps (protection, activation, coupling, deprotection)Typically a single step (one-pot reaction)
Reaction Time Can be lengthy due to multiple steps and purificationGenerally faster
Purity & Selectivity Prone to side reactions, requiring extensive purificationHigh selectivity, leading to higher purity of the final product
Environmental Impact Utilizes harsh organic solvents and reagents, generating hazardous wastePerformed in aqueous solutions under mild conditions, environmentally benign
Cost-effectiveness Can be expensive due to reagent costs, multi-step processes, and waste disposalPotentially more cost-effective due to higher yields, fewer steps, and reduced waste[4]
Scalability Established for large-scale production, but can be complexHighly scalable, with potential for continuous manufacturing processes

Experimental Protocols

Chemical Synthesis of this compound (Representative Protocol)

While modern, high-yield chemical synthesis protocols specifically for this compound are not as prevalent in recent literature, a general approach involves the phosphorylation of a protected 2'-deoxyribose derivative. The following is a representative, multi-step process based on established chemical principles for nucleotide synthesis.

Materials:

  • 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-α-D-ribofuranose

  • Phosphoric acid

  • Dicyclohexylcarbodiimide (DCC) or other activating agent

  • Pyridine (as solvent and catalyst)

  • Reagents for deprotection (e.g., sodium methoxide, aqueous ammonia)

  • Silica gel for column chromatography

Methodology:

  • Phosphorylation: The protected 2'-deoxyribose derivative is dissolved in anhydrous pyridine. Phosphoric acid is added, followed by the activating agent (e.g., DCC) at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred for several hours to days.

  • Quenching and Work-up: The reaction is quenched by the addition of water. The dicyclohexylurea byproduct is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Deprotection: The protecting groups (e.g., toluoyl and acetyl) are removed by treatment with a base such as sodium methoxide in methanol, followed by neutralization and subsequent treatment with aqueous ammonia.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the this compound. The yield for such chemical methods is often low, in the range of 11-37%.[1]

Enzymatic Synthesis of this compound

This method utilizes the catalytic activity of nucleoside phosphorylases to achieve a highly efficient and selective synthesis.

Materials:

  • Thymidine or 2'-deoxyuridine (as the 2'-deoxyribose donor)

  • Potassium phosphate buffer

  • Purine nucleoside phosphorylase (PNP) or Uridine/Thymidine phosphorylase

  • Activated charcoal (for purification)

  • Water

Methodology:

  • Reaction Setup: Thymidine (or 2'-deoxyuridine) is dissolved in a potassium phosphate buffer.

  • Enzymatic Reaction: Purine nucleoside phosphorylase (or a specific pyrimidine nucleoside phosphorylase) is added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 37-60°C) for a period ranging from a few hours to a day. The enzyme catalyzes the phosphorolysis of the N-glycosidic bond of the nucleoside, releasing the free base (thymine or uracil) and forming this compound.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, the enzyme is denatured by heating and removed by centrifugation. The free nucleobase can be removed by adsorption to activated charcoal. The supernatant containing the product is then collected. This method can achieve near-quantitative yields, with isolated yields reported to be between 74% and 94%.[2][3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the conceptual workflows of the chemical and enzymatic synthesis of this compound.

Chemical_vs_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Protected 2'-Deoxyribose chem_step1 Phosphorylation with Activating Agent chem_start->chem_step1 Multi-step chem_step2 Deprotection of Protecting Groups chem_step1->chem_step2 chem_step3 Purification (Chromatography) chem_step2->chem_step3 chem_end This compound chem_step3->chem_end Low Yield (11-37%) enz_start 2'-Deoxynucleoside (e.g., Thymidine) + Phosphate enz_step1 One-pot reaction with Nucleoside Phosphorylase enz_start->enz_step1 Single-step enz_step2 Purification (e.g., Charcoal Adsorption) enz_step1->enz_step2 enz_end This compound enz_step2->enz_end High Yield (74-94%)

Caption: Comparison of Chemical and Enzymatic Synthesis Workflows.

Conclusion

For the synthesis of this compound, the enzymatic approach presents clear advantages over traditional chemical methods. The significantly higher yields, operational simplicity, and environmentally friendly nature make it a more efficient and sustainable option for both laboratory-scale and industrial applications. While chemical synthesis remains a foundational technique in nucleic acid chemistry, for this specific target molecule, the enzymatic pathway offers a superior and more modern solution. Researchers and drug development professionals are encouraged to consider the enzymatic route to streamline their synthetic processes and improve overall efficiency.

References

evaluating the substrate specificity of phosphopentomutase for different pentose-1-phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of phosphopentomutase (PPM), an enzyme that catalyzes the reversible isomerization of pentose-1-phosphates to pentose-5-phosphates. This crucial reaction links the pentose phosphate pathway with nucleotide metabolism. Understanding the kinetic preferences of PPM for various pentose-1-phosphates is vital for metabolic engineering, drug discovery, and diagnostics.

Performance Comparison of Phosphopentomutase with Different Pentose-1-Phosphates

Phosphopentomutase (EC 5.4.2.7) facilitates the intramolecular transfer of a phosphate group between the C1 and C5 positions of a pentose sugar.[1] While the enzyme is known to act on ribose-1-phosphate and deoxyribose-1-phosphate, its activity with other pentose-1-phosphates, such as those derived from arabinose and xylose, is less characterized. This section compares the available kinetic data for different substrates with a focus on a well-studied bacterial phosphopentomutase.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Bacillus cereus phosphopentomutase for ribose-5-phosphate. While comprehensive data for a single PPM across a wide range of pentose-1-phosphates is limited in the current literature, this provides a baseline for its activity. It is important to note that the reaction is reversible, and the enzyme will act on the corresponding pentose-1-phosphate. Mammalian phosphoglucomutase 2 (PGM2) has been identified to function as a phosphopentomutase, with a more than 10-fold higher catalytic efficiency for pentose phosphates over glucose-1-phosphate.

Substrate (from 5-phosphate)Enzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
α-D-ribose-5-phosphateBacillus cereus263 ± 3410.25 ± 0.63.9 x 104

Experimental Protocols

The determination of phosphopentomutase activity and substrate specificity is typically performed using coupled enzyme assays. These assays link the production of the pentose-5-phosphate to a reaction that can be monitored spectrophotometrically.

Coupled Enzyme Assay for Phosphopentomutase Activity

This protocol is adapted from a method used for Bacillus cereus phosphopentomutase and is suitable for determining the kinetic parameters for various pentose-1-phosphate substrates.

Principle:

The conversion of a pentose-1-phosphate to its corresponding pentose-5-phosphate by PPM is coupled to the activity of an auxiliary enzyme that specifically utilizes the pentose-5-phosphate product. The rate of the reaction catalyzed by the auxiliary enzyme, which is linked to a change in absorbance, is proportional to the PPM activity, provided the coupling enzyme is not rate-limiting.

Materials:

  • Purified phosphopentomutase

  • Pentose-1-phosphate substrate (e.g., α-D-ribose-1-phosphate, 2-deoxy-α-D-ribose-1-phosphate)

  • Coupling enzyme (e.g., purine nucleoside phosphorylase (PNP) for ribose-1-phosphate, or 2-deoxyribose-5-phosphate aldolase (DERA) for deoxyribose-1-phosphate)

  • Substrate for coupling enzyme (e.g., hypoxanthine for PNP, or NADH for DERA-coupled assays)

  • Activator: α-D-glucose-1,6-bisphosphate

  • Metal cofactor: MnCl2

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Enzyme Activation: Prepare a fresh enzyme mix by pre-activating the phosphopentomutase (e.g., 200 nM) in the reaction buffer containing the activator (e.g., 5 µM α-D-glucose-1,6-bisphosphate) and MnCl2.

  • Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing the reaction buffer, the activated PPM, the coupling enzyme in excess, and its substrate. For example, when using PNP as the coupling enzyme, the mixture would contain hypoxanthine.

  • Initiation of Reaction: To start the reaction, add the pentose-1-phosphate substrate to the reaction mixture. A range of substrate concentrations should be used to determine the kinetic parameters.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength. For a PNP-coupled assay that measures hypoxanthine consumption, this would involve a secondary reaction with xanthine oxidase and a chromogenic substrate. For a DERA-coupled assay, the oxidation of NADH is monitored at 340 nm.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. These velocities are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.

Visualizations

Enzymatic Reaction and Substrate Comparison

The following diagram illustrates the reversible reaction catalyzed by phosphopentomutase and highlights the different pentose-1-phosphate substrates.

G Phosphopentomutase Reaction and Substrates cluster_substrates Pentose-1-Phosphates cluster_products Pentose-5-Phosphates Ribose-1-P Ribose-1-P PPM Phosphopentomutase Ribose-1-P->PPM Deoxyribose-1-P Deoxyribose-1-P Deoxyribose-1-P->PPM Arabinose-1-P Arabinose-1-P Arabinose-1-P->PPM ? Xylose-1-P Xylose-1-P Xylose-1-P->PPM ? Ribose-5-P Ribose-5-P Deoxyribose-5-P Deoxyribose-5-P Arabinose-5-P Arabinose-5-P Xylose-5-P Xylose-5-P PPM->Ribose-5-P PPM->Deoxyribose-5-P PPM->Arabinose-5-P PPM->Xylose-5-P

Caption: Phosphopentomutase catalyzes the interconversion of various pentose-1-phosphates and pentose-5-phosphates.

Experimental Workflow for Evaluating Substrate Specificity

The diagram below outlines the key steps in the experimental workflow for determining the kinetic parameters of phosphopentomutase with different substrates.

G Kinetic Analysis Workflow for PPM cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_PPM Purify Phosphopentomutase Setup_Assay Set up Coupled Enzyme Assay Purify_PPM->Setup_Assay Prepare_Substrates Prepare Pentose-1-P Substrates Prepare_Substrates->Setup_Assay Prepare_Reagents Prepare Assay Reagents Prepare_Reagents->Setup_Assay Run_Kinetics Run Kinetic Measurements Setup_Assay->Run_Kinetics Calc_Rates Calculate Initial Velocities Run_Kinetics->Calc_Rates MM_Plot Michaelis-Menten Plotting Calc_Rates->MM_Plot Determine_Params Determine Km, kcat, kcat/Km MM_Plot->Determine_Params

Caption: Workflow for determining the kinetic parameters of phosphopentomutase for different substrates.

References

Navigating the Specificity Challenge: A Comparison of Assays for 2'-Deoxyribose-1'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2'-deoxyribose-1'-phosphate (dR1P) is crucial for understanding nucleoside metabolism and its implications in various cellular processes. However, the inherent structural similarity among sugar phosphates presents a significant analytical challenge, demanding assays with high specificity. This guide provides a comparative overview of methodologies for dR1P analysis, focusing on the critical aspect of cross-reactivity with other sugar phosphates, and offers supporting experimental data and protocols.

Quantitative Data Summary

The direct comparison of commercially available assays for this compound is hampered by a lack of dedicated kits with comprehensive cross-reactivity data. However, insights into assay specificity can be gleaned from the characterization of enzymes involved in dR1P metabolism, such as phosphopentomutase (PPM), and from advanced analytical techniques.

Enzymatic assays, often relying on the conversion of the target molecule by a specific enzyme, are a common approach. The specificity of these assays is fundamentally dependent on the substrate specificity of the enzyme employed. In contrast, analytical methods like chromatography coupled with mass spectrometry offer high resolution and the ability to distinguish between structurally similar isomers.

The following table summarizes the performance of an enzymatic approach using a characterized phosphopentomutase and highlights the capabilities of advanced analytical methods.

Table 1: Comparison of Assay Methods for this compound

Assay PrincipleTarget AnalytePotential Cross-ReactantsQuantitative Cross-Reactivity/SpecificityReference
Enzymatic Assay (Phosphopentomutase from Thermococcus kodakaraensis) This compound (dR1P)Glucose-1-phosphate, Mannose-1-phosphate, Glucosamine-1-phosphate- Activity with dR1P: 210 µmol min⁻¹ mg⁻¹ - Trace activity with Glucose-1-phosphate: ~3 µmol min⁻¹ mg⁻¹ (at 30 mM) - Trace activity with Mannose-1-phosphate: Not quantified - Trace activity with Glucosamine-1-phosphate: 0.2 µmol min⁻¹ mg⁻¹[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) based methods Sugar Phosphate IsomersCo-eluting isomers (e.g., Glucose-1-phosphate, Galactose-1-phosphate, Glucose-6-phosphate)Can distinguish isomers based on unique fragmentation patterns (MSn, CID, UVPD) or chromatographic separation with derivatization.[2][3][4][2][3][4]

Experimental Protocols

Key Experiment: Assessing the Substrate Specificity of a Phosphopentomutase (PPM) for this compound

This protocol describes a representative method to determine the cross-reactivity of an enzymatic assay for dR1P that utilizes a phosphopentomutase.

Objective: To quantify the enzymatic activity of PPM towards this compound and a panel of other sugar phosphates to assess substrate specificity.

Materials:

  • Purified phosphopentomutase (PPM) enzyme

  • This compound (dR1P) substrate solution

  • Potential cross-reactant solutions (e.g., ribose-1-phosphate, glucose-1-phosphate, mannose-1-phosphate, fructose-6-phosphate, glucose-6-phosphate) at a defined concentration (e.g., 5 mM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Coupling enzymes for detection (e.g., 2-deoxyribose-5-phosphate aldolase, alcohol dehydrogenase)

  • NADH solution

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplates or cuvettes

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, a fixed concentration of the PPM enzyme, and one of the sugar phosphate substrates (dR1P or a potential cross-reactant).

  • Initiation: Start the reaction by adding the PPM enzyme to the wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Detection: The product of the PPM reaction on dR1P is 2-deoxyribose-5-phosphate (dR5P). The activity can be measured using a coupled enzymatic assay. For instance, dR5P can be cleaved by 2-deoxyribose-5-phosphate aldolase to glyceraldehyde-3-phosphate and acetaldehyde. The acetaldehyde can then be reduced by alcohol dehydrogenase with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the amount of dR5P formed.

  • Data Analysis: Calculate the rate of the reaction for each substrate by measuring the change in absorbance over time. Express the specific activity as µmol of product formed per minute per mg of enzyme.

  • Cross-Reactivity Calculation: Determine the cross-reactivity as a percentage of the activity observed with the primary substrate, dR1P.

    Cross-Reactivity (%) = (Activity with other sugar phosphate / Activity with dR1P) x 100

Visualizations

Signaling Pathway of this compound Metabolism

The following diagram illustrates the central role of this compound in the nucleoside salvage pathway and its connection to central carbon metabolism.

Metabolic Pathway of this compound cluster_0 Nucleoside Salvage Pathway cluster_1 Central Carbon Metabolism Deoxyribonucleoside Deoxyribonucleoside (e.g., Deoxyadenosine) dR1P This compound Deoxyribonucleoside->dR1P Nucleoside Phosphorylase Base Purine/Pyrimidine Base dR5P 2-Deoxyribose-5'-Phosphate dR1P->dR5P Phosphopentomutase (PPM) GAP Glyceraldehyde-3-Phosphate dR5P->GAP Deoxyribose-5-Phosphate Aldolase (DERA) Acetaldehyde Acetaldehyde Glycolysis Glycolysis GAP->Glycolysis

Caption: Metabolic fate of this compound.

Experimental Workflow for Assessing Assay Cross-Reactivity

This diagram outlines the logical steps for evaluating the specificity of an assay for this compound.

Workflow for Cross-Reactivity Assessment cluster_workflow Experimental Steps start Start: Select Assay for This compound select_cross_reactants Select Panel of Structurally Similar Sugar Phosphates start->select_cross_reactants prepare_standards Prepare Standard Solutions of dR1P and Cross-Reactants select_cross_reactants->prepare_standards run_assay_dR1P Perform Assay with This compound (Positive Control) prepare_standards->run_assay_dR1P run_assay_cross_reactants Perform Assay with Each Potential Cross-Reactant prepare_standards->run_assay_cross_reactants measure_signal Measure Assay Signal (e.g., Absorbance, Fluorescence) run_assay_dR1P->measure_signal run_assay_cross_reactants->measure_signal calculate_reactivity Calculate Percent Cross-Reactivity measure_signal->calculate_reactivity end End: Report Specificity Profile calculate_reactivity->end

Caption: Logical workflow for determining assay specificity.

References

Safety Operating Guide

Proper Disposal Procedures for 2'-Deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment. This document provides a procedural guide for the disposal of 2'-Deoxyribose-1'-phosphate, compiled from safety data for closely related compounds.

Summary of Physical and Chemical Properties (for 2-Deoxy-D-ribose)

For a comprehensive understanding, the table below summarizes the key physical and chemical properties of the closely related, non-hazardous compound, 2-Deoxy-D-ribose.

PropertyValue
Physical State Solid, Crystalline Powder[1][3]
Appearance Off-white[1]
Odor Odorless[1]
Solubility Soluble in water[1]
Stability Stable under normal conditions[1]
Incompatible Materials Strong oxidizing agents[1][3]
Hazardous Polymerization Does not occur[1][3]

Experimental Protocols for Disposal

Given that this compound is not considered a hazardous material, no specific experimental protocols for neutralization or deactivation are required prior to disposal.[2] The primary procedure involves proper containment and disposal in accordance with institutional and local regulations for non-hazardous solid chemical waste.

Step-by-Step Disposal and Handling Plan

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.[1]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust particles.[1][3]

  • Containment of Spills: In the event of a spill, sweep up the solid material and place it into a suitable, sealed container for disposal.[3] Avoid generating dust during cleanup.[3]

  • Waste Container: Place the this compound waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Adherence to Local Regulations: Always consult and adhere to your institution's and local's guidelines for chemical waste disposal.

  • Final Disposal: Transfer the sealed container to the designated waste collection area for routine pickup by your institution's environmental health and safety department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the logical workflow for the handling and disposal of a non-hazardous laboratory chemical such as this compound.

cluster_assessment Initial Assessment cluster_handling Handling and Personal Protective Equipment (PPE) cluster_disposal Disposal Procedure start Start: Receive/Synthesize This compound sds_check Consult Safety Data Sheet (SDS) for this compound start->sds_check hazard_id Identify Hazards based on SDS (or for a closely related compound) sds_check->hazard_id ppe Wear Standard PPE: - Lab coat - Safety glasses - Gloves hazard_id->ppe ventilation Ensure Adequate Ventilation hazard_id->ventilation is_hazardous Is the substance classified as hazardous? hazard_id->is_hazardous non_hazardous_disposal Dispose of as non-hazardous chemical waste in a sealed container. is_hazardous->non_hazardous_disposal No hazardous_disposal Follow specific hazardous waste disposal protocols. is_hazardous->hazardous_disposal Yes local_regulations Consult and adhere to institutional and local regulations. non_hazardous_disposal->local_regulations hazardous_disposal->local_regulations final_disposal Place in designated waste collection area. local_regulations->final_disposal

Caption: Logical workflow for the handling and disposal of non-hazardous laboratory chemicals.

References

Personal protective equipment for handling 2'-Deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2'-Deoxyribose-1'-phosphate, tailored for researchers, scientists, and professionals in drug development.

Chemical Overview: this compound is a white, crystalline powder that is soluble in water.[1][2] While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care to minimize exposure and potential irritation.[1][3][4]

Hazard Identification and Mitigation

Although not considered hazardous, this compound may cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation of dust.[2] The toxicological properties of this substance have not been fully investigated.[2] Therefore, adopting standard laboratory safety protocols is essential to ensure a safe working environment.

Key Protective Measures:

  • Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended when handling large quantities or when there is a potential for dust generation.

  • Administrative Controls: Develop and follow standard operating procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory task is necessary to determine the appropriate level of PPE.[6][7] The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Application Rationale
Eyes/Face Safety glasses with side shieldsMinimum Requirement: For handling small quantities in solution.[7][8]Protects against accidental splashes of non-irritating solutions.
Chemical splash gogglesRecommended: When preparing solutions or handling powders.Offers superior protection against splashes and airborne particles.[9]
Face shield (worn with goggles)Required: When handling large volumes or if there is a significant splash hazard.[7][8]Provides full-face protection from splashes and dust.[7][9]
Hands Disposable nitrile glovesMinimum Requirement: For all handling procedures.[6][7][8]Protects skin from direct contact and contamination. Nitrile gloves offer good resistance to a variety of chemicals.[6]
Body Laboratory coatMinimum Requirement: To be worn at all times in the laboratory.[6][7][9]Protects skin and personal clothing from spills and contamination.
Respiratory N95 or P100 respiratorAs Needed: When handling large quantities of powder outside of a fume hood or if dust generation is unavoidable.Minimizes the inhalation of airborne particles.[1][9]
Feet Closed-toe shoesMinimum Requirement: To be worn at all times in the laboratory.[6][7]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transferring (Powder Form):

    • Perform all weighing and transferring of the powder within a chemical fume hood or a designated containment area to minimize dust dispersion.

    • Use a spatula or other appropriate tool to handle the powder. Avoid scooping with weighing paper, which can create dust.

    • Close the container tightly immediately after use.[2]

  • Preparing Solutions:

    • Slowly add the this compound powder to the solvent to avoid splashing.

    • Stir gently to dissolve.

  • Post-Handling:

    • Wipe down the work area with a damp cloth to collect any residual powder.

    • Remove gloves and wash hands thoroughly with soap and water.[2]

    • Clean and store all reusable equipment.

Disposal Plan

  • Solid Waste:

    • Collect excess solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled waste container.

    • Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in compliance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Wash clothing before reuse.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek medical attention.[2]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] Ventilate the area and clean the spill site.

Handling_Workflow Start Start: Prepare for Handling Assess Assess Task and Select PPE Start->Assess 1. Review Protocol Weigh Weigh and Transfer Powder (in Fume Hood) Assess->Weigh 2. Don Appropriate PPE Dissolve Prepare Solution Weigh->Dissolve 3. Transfer to Solvent Cleanup Decontaminate Work Area Dissolve->Cleanup 4. After Use Disposal Dispose of Waste Cleanup->Disposal 5. Segregate Waste End End: Wash Hands and Doff PPE Disposal->End 6. Final Steps

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2'-Deoxyribose-1'-phosphate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.